molecular formula C6H10O B1583433 3-Cyclohexen-1-ol CAS No. 822-66-2

3-Cyclohexen-1-ol

Cat. No.: B1583433
CAS No.: 822-66-2
M. Wt: 98.14 g/mol
InChI Key: ABZZOPIABWYXSN-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZZOPIABWYXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339513, DTXSID90870779
Record name 3-Cyclohexen-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90339513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-66-2
Record name 3-Cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Cyclohexen-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Cyclohexen-1-ol

Introduction

This compound is a versatile unsaturated cyclic alcohol that serves as a crucial building block and intermediate in various fields of chemical synthesis.[] Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond within a cyclohexene ring, allows for a wide range of chemical transformations.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a six-membered carbon ring containing one double bond and a hydroxyl group. The positioning of these functional groups makes it a reactive and valuable intermediate in organic synthesis.[]

Chemical Structure of this compound cluster_structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 CH-OH C5->C6 C6->C1

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name cyclohex-3-en-1-ol[]
Synonyms Cyclohex-3-enol, 3-Cyclohexenol, 4-Hydroxycyclohexene[2][3]
Molecular Formula C₆H₁₀O[2][4]
Molecular Weight 98.14 g/mol [2][4]
CAS Registry Number 822-66-2[2][4]
InChI Key ABZZOPIABWYXSN-UHFFFAOYSA-N[][2]

| SMILES | C1CC(CC=C1)O[] |

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a mild odor.[] It exhibits moderate solubility in water and is miscible with many common organic solvents.[]

Table 2: Physicochemical Properties

Property Value Unit
Appearance Colorless to pale yellow liquid[] -
Boiling Point 164.5[] °C at 760 mmHg
Density 1.014[] g/cm³
Flash Point 53.40 (est.) °C
logP (o/w) 1.087 (est.)[3] -
Vapor Pressure 0.662 (est.) mmHg @ 25 °C

| Water Solubility | 23,370 (est.) | mg/L @ 25 °C |

Table 3: Spectroscopic Data

Technique Key Features
¹H NMR Signals for vinylic protons (~5.6-6.0 ppm), the proton on the carbon bearing the hydroxyl group, allylic protons (~1.8-2.2 ppm), and other ring protons (~1.2-1.6 ppm) are expected.[5]
IR Spectroscopy Shows characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹) and C=C stretching (~1650 cm⁻¹).[]

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 98, corresponding to the molecular weight.[4] |

Synthesis and Reactivity

Due to the presence of both an alcohol and an alkene functional group, this compound is a versatile intermediate in organic synthesis.[]

Reactivity Overview:

  • Oxidation: Can be oxidized to produce 3-cyclohexen-1-one, a precursor for vitamins and steroids.[][6]

  • Reduction/Hydrogenation: The double bond can be hydrogenated to form cyclohexanol.[]

  • Substitution: The hydroxyl group can be substituted.[]

  • Addition Reactions: The double bond can undergo various addition reactions.[]

  • Esterification: The allylic alcohol structure allows for easy esterification to synthesize various derivatives.[]

  • Diels-Alder Reactions: It is frequently utilized in Diels-Alder reactions.[]

Generalized Synthesis and Purification Workflow Start Starting Materials (e.g., 1,3-Butadiene, Acrolein) Reaction Reaction (e.g., Diels-Alder Cycloaddition, Reduction) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Purification Purification (e.g., Distillation, Chromatography) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Pure this compound Analysis->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Diels-Alder Reaction and Reduction (Illustrative)

This protocol describes a common synthetic route to this compound, starting with a Diels-Alder reaction between 1,3-butadiene and acrolein to form 3-cyclohexene-1-carboxaldehyde, followed by reduction.

  • Diels-Alder Reaction:

    • In a pressure vessel, combine equimolar amounts of 1,3-butadiene and acrolein. A Lewis acid catalyst (e.g., ZnCl₂) may be added to improve reaction rate and selectivity.

    • Seal the vessel and heat at a specified temperature (e.g., 100-150 °C) for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After completion, cool the vessel to room temperature and carefully vent any excess pressure.

    • The crude product, 3-cyclohexene-1-carboxaldehyde, is obtained.

  • Reduction of the Aldehyde:

    • Dissolve the crude 3-cyclohexene-1-carboxaldehyde in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while stirring.

    • Allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature.

    • Monitor the disappearance of the aldehyde by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation or column chromatography to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Applications in Research and Industry

The dual reactivity of this compound makes it a valuable compound across several industries.[]

Applications of this compound A This compound B Pharmaceuticals & Biochemical Research A->B C Fragrance & Flavor Chemistry A->C D Synthetic Organic Chemistry A->D E Bioactive Molecules (Prostaglandins, Terpenes) B->E F Drug Intermediates (Analgesics, Anti-inflammatories) B->F G Aroma Compounds (Cyclohexenyl esters) C->G H Flavor Enhancer (Fruity, Herbal notes) C->H I Key Intermediate (e.g., for 3-cyclohexen-1-one) D->I J Polymer & Material Research D->J Conceptual Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Inflammation, Proliferation) TF->Response Drug This compound Derivative Drug->Kinase2 Inhibition

References

An In-Depth Technical Guide to 3-Cyclohexen-1-ol (CAS: 822-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexen-1-ol (CAS number 822-66-2) is a cyclic alcohol that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, fragrances, and flavor compounds.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and key reactions of this compound. Additionally, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and relevant transformations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[1] It is moderately soluble in water and miscible with many organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 822-66-2[3]
Molecular Formula C₆H₁₀O[3][4]
Molecular Weight 98.14 g/mol [2][3]
Appearance Colorless to pale yellow liquid
Boiling Point 164.5 °C at 760 mmHg[1]
Density 1.014 g/cm³[1]
IUPAC Name cyclohex-3-en-1-ol[1]
Synonyms Cyclohex-3-enol, 3-Cyclohexenol[1]
InChI Key ABZZOPIABWYXSN-UHFFFAOYSA-N[2]
SMILES C1CC(CC=C1)O

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. Due to the presence of a stereocenter at C1, the protons on the cyclohexene ring are diastereotopic and exhibit complex splitting patterns.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~5.6 - 5.8m2H-CH=CH- (vinylic protons)
~3.8 - 4.0m1H-CH-OH (proton on carbon bearing the hydroxyl group)
~2.0 - 2.4m4HAllylic protons
~1.6 - 2.0m3HRemaining ring protons and hydroxyl proton

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~125 - 130-CH=CH- (vinylic carbons)
~65 - 70-CH-OH (carbon bearing the hydroxyl group)
~25 - 35Allylic and other ring carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Strong, BroadO-H stretch (hydroxyl group)
~3020 - 3050Medium=C-H stretch (vinylic C-H)
~2800 - 3000StrongC-H stretch (aliphatic C-H)
~1640 - 1660MediumC=C stretch (alkene)
~1050 - 1150StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for this compound which can be used for identification.[5]

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
98[M]⁺ (Molecular ion)
80[M - H₂O]⁺ (Loss of water)
69[M - CHO]⁺ or retro-Diels-Alder fragmentation products
57[C₄H₉]⁺ or other alkyl fragments

Synthesis of this compound

This compound is commonly synthesized via the reduction of 3-cyclohexen-1-one.

Experimental Protocol: Reduction of 3-Cyclohexen-1-one

This protocol is adapted from the reduction of a similar compound, 3-methyl-2-cyclohexen-1-one.[6]

Materials:

  • 3-Cyclohexen-1-one

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or methanol

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottomed flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3-cyclohexen-1-one in anhydrous diethyl ether (if using LiAlH₄) or methanol (if using NaBH₄).

  • Cool the solution in an ice bath.

  • Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄ in diethyl ether or NaBH₄ in methanol) to the cooled solution of 3-cyclohexen-1-one with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15-30 minutes.

  • Carefully quench the reaction by the slow, dropwise addition of water (for NaBH₄) or moist ether followed by water (for LiAlH₄) until gas evolution ceases.

  • Filter the resulting slurry to remove inorganic salts.

  • Wash the filtrate with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by distillation under reduced pressure.

Key Reactions of this compound

The dual functionality of this compound allows for a range of chemical transformations at both the hydroxyl group and the double bond.

Oxidation to 3-Cyclohexen-1-one

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-cyclohexen-1-one, a valuable precursor in the synthesis of various compounds.[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Round-bottomed flask, magnetic stirrer

Procedure:

  • To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of this compound in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3-cyclohexen-1-one.

  • Purify the product by column chromatography or distillation.

Diels-Alder Reaction

The cyclohexene ring can be formed via a Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1]

Diels_Alder_Workflow Diene 1,3-Butadiene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Acrolein Dienophile->Reaction Product 3-Cyclohexene-1-carboxaldehyde Reaction->Product Reduction Reduction Product->Reduction FinalProduct 3-Cyclohexen-1-methanol Reduction->FinalProduct

Caption: Diels-Alder reaction followed by reduction.

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered interest for their potential biological activities. The cyclohexene moiety is a structural motif found in various natural products with anti-inflammatory properties.[7]

Potential Anti-inflammatory Activity

The anti-inflammatory effects of many compounds are mediated through the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively. While specific studies on this compound are limited, related cyclohexene derivatives have shown potential as anti-inflammatory agents.

Arachidonic_Acid_Cascade ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX Inhibitor->LOX

Caption: Potential inhibition of the arachidonic acid cascade.

Synthetic Intermediate in Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules, including analogues of prostaglandins and various terpene derivatives.[1] Its ability to undergo selective functionalization at either the hydroxyl group or the double bond makes it a versatile scaffold in medicinal chemistry.[1]

Experimental Protocols for Biological Assays

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay provides a general method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • This compound (test compound)

  • Diclofenac sodium (standard drug)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a 0.2% solution of bovine serum albumin in PBS.

  • Prepare various concentrations of the test compound (this compound) and the standard drug (diclofenac sodium) in PBS.

  • To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or standard drug solution at different concentrations. A control group should be prepared with 0.2 mL of PBS instead of the test/standard solution.

  • Incubate the mixtures at 37 °C for 20 minutes.

  • Induce denaturation by heating the mixtures at 57 °C for 3 minutes.

  • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Safety and Handling

This compound is a flammable liquid and vapor.[8] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[10] In case of a spill, absorb with an inert material and dispose of it according to local regulations.[11]

Conclusion

This compound is a fundamentally important cyclic alcohol with significant applications in organic synthesis. Its versatile reactivity makes it a key intermediate for producing a wide array of valuable compounds, from fragrances to complex pharmaceutical molecules. Further research into its specific biological activities, particularly its potential as an anti-inflammatory agent, could unveil new therapeutic applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this valuable chemical entity.

References

Spectroscopic Profile of 3-Cyclohexen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexen-1-ol, a versatile cyclic alcohol of interest in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to serve as a core reference for the characterization and utilization of this compound in research and development.

Molecular Structure and Properties

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [1][2]
CAS Number 822-66-2[1][2]
IUPAC Name Cyclohex-3-en-1-ol[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is derived from experimental sources, the NMR and IR spectral data are predicted based on established principles and data from analogous compounds due to the limited availability of published experimental spectra for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the hydroxyl group and the carbon-carbon double bond.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.7Multiplet2HOlefinic Protons (CH =CH )
~ 4.0Multiplet1HCarbinol Proton (CH -OH)
~ 2.5 - 1.5Multiplet6HAllylic and Aliphatic Protons
VariableSinglet (broad)1HHydroxyl Proton (-OH )

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments. Due to the symmetry of the molecule, four distinct signals are predicted.

Chemical Shift (δ, ppm)Carbon Assignment
~ 127C3, C4 (Olefinic)
~ 67C1 (Carbinol)
~ 30C2, C5 (Allylic)
~ 25C6
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is characterized by the absorption bands of its alcohol and alkene functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H Stretch (Alcohol)
3100 - 3000Medium=C-H Stretch (Alkene)
3000 - 2850StrongC-H Stretch (Alkane)
1660 - 1640MediumC=C Stretch (Alkene)
1100 - 1000StrongC-O Stretch (Alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1][2] The fragmentation pattern provides valuable information for structural elucidation.

m/zRelative Intensity (%)Proposed Fragment
98~ 20[M]⁺ (Molecular Ion)
80~ 70[M - H₂O]⁺
67~ 100[C₅H₇]⁺
54~ 65[C₄H₆]⁺
39~ 55[C₃H₃]⁺

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: The sample is dissolved in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) at a concentration of 1-5%. The solution is then placed in a liquid sample cell.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interferogram, which is then mathematically converted to a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: The positions and shapes of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Cyclohexen-1-ol, a cyclic alcohol of interest in various chemical and pharmaceutical research domains. This document collates available data on its boiling point and density, outlines general experimental methodologies for their determination, and presents this information in a clear, structured format for ease of reference and comparison.

Core Physical Properties

This compound, with the chemical formula C₆H₁₀O, is a colorless liquid. Its physical characteristics are crucial for its handling, application in synthetic protocols, and for computational modeling. The primary physical properties of interest are its boiling point, the temperature at which it transitions from a liquid to a gaseous state at a given pressure, and its density, which is its mass per unit volume.

Data Presentation

The following table summarizes the available quantitative data for the boiling point of this compound. It is important to note that while several sources provide boiling point information, there is a lack of experimentally determined density values in readily accessible literature.

Physical PropertyValueConditionsData TypeSource
Boiling Point 164 °C760 mmHgExperimentalCommercial Supplier Data
Boiling Point 164.50 °C760.00 mm HgEstimatedChemical Database
Boiling Point 447.57 K (174.42 °C)Not SpecifiedCalculatedChemical Database[1]
Density Data Not Available---

Note: The density of a structurally related but different compound, this compound, 4-methyl-1-(1-methylethyl)-, has been reported as 0.933 g/mL at 204 °C.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, this section outlines the standard methodologies employed for measuring the boiling point and density of liquid organic compounds. These protocols provide a foundational understanding of how such data is generated.

Boiling Point Determination

The boiling point of a liquid is a fundamental physical constant that is highly sensitive to pressure. Standard boiling points are reported at atmospheric pressure (760 mmHg or 101.3 kPa). Two common methods for its determination in a laboratory setting are the Thiele Tube method and Simple Distillation.

1. Thiele Tube Method:

This micro-scale method is suitable for small sample volumes.

  • Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), a small test tube, and a heat source.

  • Procedure:

    • A small amount of the this compound sample is placed in the small test tube.

    • The capillary tube is placed inside the test tube with the open end submerged in the liquid.

    • The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube.

2. Simple Distillation:

This macro-scale method is used for larger quantities of the substance and also serves as a purification technique.

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., heating mantle).

  • Procedure:

    • The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The flask is heated, and the liquid is brought to a boil.

    • The vapor travels into the condenser, where it is cooled and condenses back into a liquid.

    • The condensate (distillate) is collected in the receiving flask.

    • The boiling point is the temperature range over which the liquid distills at a steady rate.

Density Determination

The density of a liquid can be determined using several methods, with the choice often depending on the required accuracy and the sample volume available.

1. Pycnometer Method:

This is a highly accurate method for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with distilled water of a known temperature and weighed again.

    • The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature and weighed.

    • The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at that temperature

2. Hydrometer Method:

This method is less accurate but provides a quick and direct reading of density.

  • Apparatus: A hydrometer and a graduated cylinder.

  • Procedure:

    • The this compound sample is poured into a graduated cylinder.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and validation of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_2 Data Analysis and Reporting A Obtain high-purity This compound sample B Characterize purity (e.g., GC-MS, NMR) A->B C Boiling Point Determination (e.g., Thiele Tube, Distillation) B->C D Density Determination (e.g., Pycnometer) B->D E Record and analyze experimental data C->E D->E F Compare with literature and calculated values E->F G Report final validated physical properties F->G

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-cyclohexen-1-ol, focusing on their synthesis, separation, and distinct properties. The chiral nature of this cyclic alcohol gives rise to (R)- and (S)-enantiomers, which can exhibit different biological activities, making their individual study crucial for applications in drug discovery and development.

Physicochemical Properties of this compound Stereoisomers

This compound is a cyclic alcohol with the chemical formula C₆H₁₀O.[1][2][3][4][5] The presence of a chiral center at the carbon atom bearing the hydroxyl group results in two enantiomeric forms: (1R)-cyclohex-3-en-1-ol and (1S)-cyclohex-3-en-1-ol. While many physical properties of enantiomers are identical, they differ in their interaction with plane-polarized light.

PropertyRacemic this compound(R)-3-Cyclohexen-1-ol(S)-3-Cyclohexen-1-ol
Molecular Formula C₆H₁₀OC₆H₁₀OC₆H₁₀O
Molecular Weight 98.14 g/mol 98.14 g/mol 98.14 g/mol
CAS Number 822-66-295723-14-1Not available
Boiling Point 164.5 °C at 760 mmHgNot availableNot available
Density 1.014 g/cm³Not availableNot available
Optical Rotation [α]ᴅ Value not foundValue not found

Synthesis and Chiral Resolution of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis via Diels-Alder Reaction

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be rendered enantioselective by using chiral catalysts.[6] This approach allows for the direct synthesis of a specific enantiomer of a 3-cyclohexene derivative, which can then be converted to the desired this compound.

Experimental Protocol: Conceptual Asymmetric Diels-Alder Reaction

A generalized protocol for an asymmetric Diels-Alder reaction to produce a precursor to chiral this compound is as follows:

  • Catalyst Preparation: A chiral Lewis acid catalyst is prepared in situ by reacting a metal salt (e.g., copper(II) triflate) with a chiral ligand (e.g., a bis(oxazoline) ligand) in a dry, inert solvent such as dichloromethane under an inert atmosphere.

  • Reaction Setup: The dienophile (e.g., acrolein) is added to the catalyst solution and stirred at a specific temperature (e.g., -78 °C).

  • Diene Addition: A suitable diene (e.g., 1,3-butadiene) is then slowly added to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

  • Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification and Transformation: The resulting chiral cyclohexene aldehyde is purified by column chromatography. Subsequent reduction of the aldehyde functionality (e.g., using sodium borohydride) yields the enantiomerically enriched this compound.

Asymmetric_Diels_Alder Diene 1,3-Butadiene Intermediate Chiral Cyclohexene Aldehyde Adduct Diene->Intermediate Dienophile Acrolein Dienophile->Intermediate Catalyst Chiral Lewis Acid Catalyst Catalyst->Intermediate Reduction Reduction (e.g., NaBH₄) Intermediate->Reduction Purification Product Enantiomerically Enriched This compound Reduction->Product

Asymmetric Diels-Alder Synthesis Pathway
Chiral Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[7][8][9][10]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Cyclohexen-1-ol

The following is a detailed protocol for the kinetic resolution of racemic this compound via acylation:

  • Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., toluene or hexane).

  • Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).

  • Enzyme Addition: Add a lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), typically 10-50% by weight of the substrate).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of both the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Separation and Purification: Separate the unreacted alcohol from the ester by column chromatography on silica gel.

  • Hydrolysis of the Ester: The separated ester can then be hydrolyzed (e.g., using sodium hydroxide in methanol) to obtain the other enantiomer of this compound.

Lipase_Resolution Racemic_Mixture Racemic (±)-3-Cyclohexen-1-ol Lipase Lipase + Acyl Donor Racemic_Mixture->Lipase Separation Separation (Column Chromatography) Lipase->Separation Reaction at ~50% conversion S_Alcohol (S)-3-Cyclohexen-1-ol (Unreacted) Separation->S_Alcohol Fraction 1 R_Ester (R)-3-Cyclohexenyl Acetate (Product) Separation->R_Ester Fraction 2 Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-3-Cyclohexen-1-ol Hydrolysis->R_Alcohol

Lipase-Catalyzed Kinetic Resolution Workflow

Spectroscopic Properties

The stereoisomers of this compound can be characterized using various spectroscopic techniques. While the IR and NMR spectra of the individual enantiomers are identical, they are crucial for confirming the chemical structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3300-3600 cm⁻¹) and a peak for the C=C stretching of the alkene (around 1650 cm⁻¹).

Biological Activities and Potential Applications

While specific biological activities for the individual enantiomers of this compound are not extensively documented in the searched literature, derivatives of the 3-cyclohexene ring system have shown notable biological effects, suggesting potential for the parent stereoisomers.

Derivatives of this compound have been investigated for various biological activities, including:

  • Antifungal Activity: Certain ethers derived from a substituted 3-cyclohexen-1-yl butene ketoxime structure have demonstrated significant antifungal activity against important phytopathogenic fungi such as Sclerotium rolfsii, Rhizoctonia bataticola, Macrophomina phaseolina, and Sclerotinia sclerotiorum.[11][12]

  • Antibacterial Activity: An oxygenated cyclohexanone derivative has shown antimicrobial activity against various plant pathogenic bacteria and fungi.[13]

  • Pharmaceutical Intermediates: this compound and its derivatives are valuable starting materials in the synthesis of bioactive molecules, including prostaglandin analogues and other compounds with potential analgesic, anti-inflammatory, and antimicrobial properties.[]

The stereochemistry of a molecule can be critical to its biological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[15] Therefore, the ability to synthesize and test the individual enantiomers of this compound is of significant interest in drug discovery and development.

Given the antifungal and antibacterial properties of related compounds, a hypothetical signaling pathway for the antimicrobial action of a this compound enantiomer could involve the disruption of the fungal or bacterial cell membrane.

Antimicrobial_Action Enantiomer (R)- or (S)-3-Cyclohexen-1-ol Cell_Membrane Fungal/Bacterial Cell Membrane Enantiomer->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption/ Permeabilization Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Hypothetical Antimicrobial Signaling Pathway

Conclusion

The stereoisomers of this compound represent important chiral building blocks with potential applications in the pharmaceutical and agrochemical industries. While methods for their asymmetric synthesis and chiral resolution are established in principle, further research is needed to determine the specific properties and biological activities of the individual (R)- and (S)-enantiomers. The development of efficient and scalable methods for producing these enantiomerically pure compounds will be crucial for unlocking their full potential in various scientific and commercial applications.

References

3-Cyclohexen-1-ol synthesis from cyclohexene oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 3-Cyclohexen-1-ol from Cyclohexene Oxide

Introduction

This compound is a valuable cyclic alcohol intermediate in organic synthesis. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, allows for diverse functional group transformations. While several synthetic routes exist for this compound, its generation from cyclohexene oxide represents a key transformation involving an epoxide rearrangement. This guide provides a detailed examination of the synthesis of cyclohexenols from cyclohexene oxide, focusing on the reaction mechanisms, experimental protocols, and the critical issue of regioselectivity between the 2- and 3-isomers.

The conversion of cyclohexene oxide to an allylic alcohol is typically achieved through a base-catalyzed isomerization. This process involves the abstraction of a proton from a carbon atom adjacent to the epoxide ring, initiating a rearrangement that opens the strained three-membered ring to form a more stable allylic alcohol. However, the regiochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the base employed. The primary product is often the thermodynamically more stable conjugated isomer, 2-cyclohexen-1-ol. The desired, non-conjugated this compound is typically a minor product or formed through subsequent isomerization of the 2-cyclohexen-1-ol.[1]

Reaction Mechanism: Base-Catalyzed Rearrangement

The fundamental mechanism for the conversion of cyclohexene oxide to an allylic alcohol is an elimination reaction where a strong, non-nucleophilic base abstracts a proton from a carbon allylic to the epoxide oxygen. This proton abstraction is the rate-determining step, leading to a carbanionic intermediate which then undergoes a rapid, stereospecific rearrangement to yield the alcohol.

The regioselectivity of the initial product is dictated by which allylic proton is removed. Abstraction of a proton from the carbon adjacent to both the double bond and the epoxide ring leads to the formation of 2-cyclohexen-1-ol. The use of strong bases, such as lithium alkylamides or specially prepared basic resins, is crucial for this transformation.[1][2]

Below is a diagram illustrating the generalized pathway for this base-catalyzed rearrangement, leading to the formation of the more common 2-cyclohexen-1-ol isomer.

G cluster_main Reaction Pathway: Cyclohexene Oxide to 2-Cyclohexen-1-ol start Cyclohexene Oxide intermediate Carbanion Intermediate rearrange Ring Opening & P-Donation prod_img intermediate->prod_img product 2-Cyclohexen-1-ol base Strong Base (e.g., R₂N⁻Li⁺) start_img base->start_img proton_abstract Proton Abstraction start_img->intermediate

Caption: Base-catalyzed rearrangement of cyclohexene oxide.

Experimental Protocols and Data

While direct, high-yield synthesis of this compound from cyclohexene oxide is not widely reported, protocols for the synthesis of its isomer, 2-cyclohexen-1-ol, are well-documented and provide a foundational methodology for this class of rearrangement. Strong, sterically hindered bases are preferred to minimize competing nucleophilic ring-opening reactions.

Method A: Rearrangement Using Modified Merrifield's Resin

A study has demonstrated the use of strongly basic, poorly nucleophilic solid-supported reagents for the rearrangement of epoxides.[2] Merrifield's resin was modified with various amines and activated with tert-butyllithium to create a heterogeneous basic catalyst for the conversion of cyclohexene oxide to 2-cyclohexen-1-ol.[2]

Experimental Protocol:

  • Catalyst Preparation: A suspension of the amine-modified Merrifield's resin (1.0 g) in anhydrous tetrahydrofuran (THF, 20 mL) is cooled to -78 °C under an inert atmosphere.

  • Activation: A solution of tert-butyllithium (t-BuLi, 1.7 M in pentane, 3.0 mL) is added dropwise to the resin suspension. The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Reaction: The activated resin is again cooled to -78 °C, and a solution of cyclohexene oxide (0.5 g, 5.1 mmol) in anhydrous THF (5 mL) is added.

  • Monitoring and Work-up: The reaction is monitored by gas chromatography. Upon completion (typically after several hours), the reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield 2-cyclohexen-1-ol.

Data Presentation: The yields of 2-cyclohexen-1-ol obtained using different amine-modified resins are summarized in the table below, based on the findings from the cited study.[2]

EntryAmine Modifier on ResinReaction Time (h)Yield of 2-cyclohexen-1-ol (%)[2]
1Diethylamine853
2Diisopropylamine883
3Pyrrolidine868
4Aniline875

This data demonstrates that sterically hindered secondary amines, like diisopropylamine, provide the highest yield for the rearrangement to the allylic alcohol.

Method B: Rearrangement Using Lithium Alkylamides

Lithium alkylamides, such as lithium diisopropylamide (LDA), are powerful, non-nucleophilic bases commonly used for epoxide isomerization.[1]

Generalized Protocol:

  • Reagent Preparation: A solution of the lithium alkylamide is prepared in situ or used as a commercial solution in an anhydrous aprotic solvent like THF or diethyl ether.

  • Reaction Setup: The base solution is cooled in an ice or dry ice/acetone bath under an inert atmosphere.

  • Addition of Epoxide: Cyclohexene oxide, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the base.

  • Reaction and Quenching: The mixture is stirred at low temperature and allowed to slowly warm to room temperature. The reaction is then carefully quenched by the addition of water or a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or chromatography.

Experimental Workflow and Logic

The successful synthesis relies on a carefully controlled workflow to ensure an inert atmosphere, anhydrous conditions, and controlled temperatures, which are critical for handling the strong bases involved.

G prep Preparation - Dry glassware - Anhydrous solvent (THF) - Inert atmosphere (N₂/Ar) base Base Activation / Preparation (e.g., t-BuLi + Amine-Resin) - Cool to -78°C prep->base add_epoxide Substrate Addition - Add Cyclohexene Oxide solution dropwise at low temperature base->add_epoxide reaction Reaction - Stir for specified time - Monitor by GC/TLC add_epoxide->reaction quench Quenching - Add H₂O or sat. NH₄Cl to neutralize excess base reaction->quench extract Extraction & Washing - Extract with Et₂O - Wash with brine quench->extract dry Drying & Concentration - Dry organic layer (Na₂SO₄) - Remove solvent in vacuo extract->dry purify Purification - Column Chromatography or Distillation dry->purify product Final Product (e.g., 2-Cyclohexen-1-ol) purify->product

Caption: General experimental workflow for base-catalyzed epoxide rearrangement.

Conclusion

The synthesis of cyclohexenols from cyclohexene oxide is a classic example of a base-catalyzed epoxide rearrangement. For researchers and drug development professionals, understanding the underlying mechanism and the factors controlling regioselectivity is paramount. The experimental evidence strongly indicates that strong, non-nucleophilic bases favor the formation of the thermodynamically stable 2-cyclohexen-1-ol. Achieving a high yield of this compound directly from this rearrangement is challenging and may require subsequent isomerization steps or alternative synthetic strategies. The protocols outlined in this guide, particularly those utilizing solid-supported bases or lithium amides, provide a robust framework for performing this important transformation. Careful control over reaction conditions, especially temperature and the exclusion of moisture, is essential for maximizing yield and minimizing side reactions.

References

An In-depth Technical Guide on the Discovery and History of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexen-1-ol, a pivotal intermediate in organic synthesis, holds a significant position in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of this versatile cyclic alcohol. While a singular "discovery" paper is not apparent in the historical record, its emergence is intrinsically linked to the foundational explorations of alicyclic chemistry in the early 20th century. This document outlines the plausible early synthetic routes, detailed experimental protocols reflective of the era, and a compilation of its physical and spectroscopic properties.

Introduction: The Emerging Importance of Alicyclic Chemistry

The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of cyclic non-aromatic compounds, largely driven by the desire to understand the structures of naturally occurring terpenes. The pioneering work of chemists like Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds, laid the essential groundwork for the synthesis and characterization of molecules like this compound[1]. The systematic study of cyclohexene and its derivatives was a logical progression in this field, leading to the inevitable synthesis and identification of its various functionalized analogues.

This compound, with its bifunctional nature—possessing both a reactive double bond and a hydroxyl group—presented itself as a valuable synthon for the construction of more complex molecular architectures. Its utility as a precursor in the synthesis of various bioactive molecules has cemented its importance in medicinal and process chemistry.

Plausible Early Synthetic Pathways and Historical Context

The first synthesis of this compound was likely not a celebrated discovery but rather the result of applying established reactions to the readily available cyclohexene scaffold. Two primary routes, based on the chemical knowledge of the early 20th century, are the most probable pathways to its initial preparation.

Pathway A: Allylic Halogenation of Cyclohexene followed by Hydrolysis

The discovery of allylic bromination using N-bromosuccinimide (NBS) by Ziegler in the 1940s provided a reliable method for introducing a functional group at the allylic position of an olefin. However, even before this, direct halogenation of alkenes under specific conditions was known to favor allylic substitution. This plausible two-step sequence would have been a straightforward method for early 20th-century chemists.

Allylic_Halogenation_Hydrolysis Cyclohexene Cyclohexene AllylHalide 3-Halocyclohexene Cyclohexene->AllylHalide Allylic Halogenation (e.g., Br₂, light/heat) Cyclohexenol This compound AllylHalide->Cyclohexenol Hydrolysis (e.g., H₂O, base)

Caption: Pathway A: Synthesis via Allylic Halogenation and Hydrolysis.

Pathway B: Reduction of 3-Cyclohexen-1-one

The selective reduction of α,β-unsaturated ketones was another area of significant research in the early 20th century. The Meerwein-Ponndorf-Verley (MPV) reduction, first described in 1925, which utilizes aluminum isopropoxide, would have been an ideal method for the selective reduction of the carbonyl group in 3-cyclohexen-1-one, leaving the double bond intact. The precursor, 3-cyclohexen-1-one, could be synthesized from cyclohexene via allylic oxidation.

Ketone_Reduction_Pathway Cyclohexene Cyclohexene Cyclohexenone 3-Cyclohexen-1-one Cyclohexene->Cyclohexenone Allylic Oxidation (e.g., CrO₃) Cyclohexenol This compound Cyclohexenone->Cyclohexenol Selective Reduction (e.g., Al(OiPr)₃, iPrOH)

Caption: Pathway B: Synthesis via Reduction of 3-Cyclohexen-1-one.

Detailed Experimental Protocols (Hypothetical Historical Methods)

The following protocols are based on established reactions of the early 20th century and represent plausible methods for the first synthesis of this compound.

Protocol for Pathway A: Allylic Bromination and Hydrolysis

Step 1: Synthesis of 3-Bromocyclohexene

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus is placed under a light source (e.g., a 100-watt tungsten lamp).

  • Reagents:

    • Cyclohexene (1.0 mol, 82.1 g)

    • N-Bromosuccinimide (NBS) (1.0 mol, 178.0 g)

    • Carbon tetrachloride (CCl₄) (500 mL)

    • Benzoyl peroxide (initiator, 0.5 g)

  • Procedure:

    • To the flask, add cyclohexene, NBS, and CCl₄.

    • Add the benzoyl peroxide to initiate the reaction.

    • Heat the mixture to reflux with stirring and illuminate with the light source.

    • Continue the reflux for 2-3 hours, or until the denser succinimide precipitates and collects at the bottom of the flask.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Wash the filtrate with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Distill the solvent under reduced pressure to yield crude 3-bromocyclohexene. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis of 3-Bromocyclohexene to this compound

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Reagents:

    • 3-Bromocyclohexene (0.8 mol, 129.0 g)

    • Sodium carbonate (Na₂CO₃) (1.0 mol, 106.0 g)

    • Water (500 mL)

    • Diethyl ether

  • Procedure:

    • In the flask, dissolve sodium carbonate in water.

    • Add the crude 3-bromocyclohexene to the aqueous solution.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the ether by distillation at atmospheric pressure.

    • Purify the resulting crude this compound by vacuum distillation.

Protocol for Pathway B: Reduction of 3-Cyclohexen-1-one
  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • Reagents:

    • 3-Cyclohexen-1-one (0.5 mol, 48.1 g)

    • Aluminum isopropoxide (0.6 mol, 122.6 g)

    • Anhydrous isopropanol (500 mL)

  • Procedure:

    • Place the 3-cyclohexen-1-one, aluminum isopropoxide, and anhydrous isopropanol in the distillation flask.

    • Heat the mixture to a gentle reflux.

    • Slowly distill the acetone formed during the reaction along with some isopropanol through the fractionating column. The progress of the reaction can be monitored by testing the distillate for acetone (e.g., with 2,4-dinitrophenylhydrazine).

    • Continue the distillation until the distillate is free of acetone.

    • Cool the reaction mixture and hydrolyze the aluminum alkoxide by the slow addition of dilute sulfuric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation and purify the this compound by vacuum distillation.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical Properties of this compound
PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Colorless liquid
Boiling Point 165-167 °C at 760 mmHg
Density 0.975 g/cm³ at 25 °C
Refractive Index (n²⁰/D) 1.486
CAS Number 822-66-2
Table 2: Spectroscopic Data of this compound
Spectroscopy Key Features
¹H NMR (CDCl₃) δ 5.7-5.8 (m, 2H, -CH=CH-), 4.1 (br s, 1H, -CH-OH), 3.6 (s, 1H, -OH), 1.6-2.2 (m, 6H, -CH₂-)
¹³C NMR (CDCl₃) δ 127.2, 126.8, 67.5, 31.8, 25.0, 19.3
IR (neat) 3350 cm⁻¹ (O-H stretch, broad), 3025 cm⁻¹ (=C-H stretch), 1650 cm⁻¹ (C=C stretch)
Mass Spec (EI) m/z (%): 98 (M⁺, 15), 80 (100), 67 (55), 57 (45), 41 (60)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow that would have been followed for the synthesis and characterization of a new compound like this compound in the early 20th century.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., Cyclohexene) Reaction Chemical Transformation (e.g., Halogenation, Reduction) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Physical Physical Properties (Boiling Point, Density, Refractive Index) Purification->Physical Elemental Elemental Analysis (%C, %H) Purification->Elemental Spectroscopy Spectroscopic Analysis (IR, NMR, MS - as technology became available) Purification->Spectroscopy

Caption: General workflow for synthesis and characterization.

Conclusion

The history of this compound is intertwined with the broader development of organic chemistry, particularly the exploration of alicyclic compounds. While a singular moment of discovery is not evident, its synthesis was a natural consequence of the application of emerging reaction methodologies to cyclohexene and its derivatives. The plausible synthetic pathways, rooted in the foundational chemical knowledge of the early 20th century, highlight the ingenuity and systematic approach of early organic chemists. Today, this compound remains a valuable and frequently utilized building block in the synthesis of complex molecules, a testament to the enduring legacy of this foundational period of chemical exploration.

References

An In-depth Technical Guide to 3-Cyclohexen-1-ol Derivatives: Nomenclature, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyclohexen-1-ol derivatives, covering their nomenclature, synthesis, and significant biological activities. This class of compounds holds considerable interest in medicinal chemistry due to their potential as anti-inflammatory, antiproliferative, and antimicrobial agents.

Nomenclature of this compound and Its Derivatives

This compound is a cyclic alcohol with the chemical formula C₆H₁₀O.[1][2] Its structure consists of a six-membered carbon ring containing a double bond and a hydroxyl group. The numbering of the ring begins at the carbon atom bearing the hydroxyl group (C1), and proceeds towards the double bond. Therefore, the double bond is located between carbons 3 and 4, leading to the IUPAC name this compound.[3] Alternative names for this compound include cyclohex-3-en-1-ol, 4-hydroxycyclohexene, and 3-cyclohexenol.[1]

Derivatives of this compound are named by indicating the substituents and their positions on the cyclohexene ring. For example, a derivative with a methyl group at position 4 would be named 4-methyl-3-cyclohexen-1-ol.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various organic reactions. A prominent method for creating the cyclohexene ring, a core structure of these derivatives, is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[4][5][6][7]

Experimental Protocol: Diels-Alder Synthesis of a Substituted Cyclohexene Derivative

This protocol outlines the synthesis of a substituted cyclohexene via a Diels-Alder reaction, followed by subsequent modifications.[4]

Materials:

  • 1-(4-chlorophenyl)-5-phenyl-4-methyl-2,4-pentadiene-1-one (diene)

  • 1,3-diphenyl-2-chloropropene-1-one (dienophile)

  • Benzene

  • Ethanol

  • Phenyl hydrazine

  • Concentrated HCl

  • Methanol

  • Water

Procedure:

  • Diels-Alder Cycloaddition:

    • A mixture of 0.31 mole of the diene and 0.31 mole of the dienophile in 50 ml of benzene is refluxed for 24 hours.

    • The benzene is then evaporated, and the resulting product is recrystallized from petroleum ether to yield the substituted cyclohexene.[4]

  • Synthesis of a Phenyl Hydrazine Derivative:

    • To a solution of phenyl hydrazine (0.02 mole) in 25 ml of ethanol, 5 drops of concentrated HCl are added.

    • 0.02 mole of the synthesized cyclohexene derivative is then added to this solution.

    • The mixture is refluxed for 30 minutes.

    • After cooling, the solid product is filtered, washed with methanol, and recrystallized from a 1:2 water-ethanol mixture.[4]

Spectroscopic Data and Physicochemical Properties

The structural characterization of this compound and its derivatives is typically performed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The physicochemical properties of the parent compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.143 g/mol [1]
CAS Number 822-66-2[1]
Boiling Point 166-167 °C
Density 0.983 g/cm³
Appearance Colorless liquid
Solubility in Water Slightly soluble

Note: Some physical properties are typical values and may vary slightly depending on the source.

Biological Activity of this compound Derivatives

Recent research has highlighted the potential of this compound derivatives as potent biological agents. Studies have demonstrated their efficacy as anti-inflammatory, antiproliferative, and antimicrobial compounds.

Anti-inflammatory Activity

Certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown significant anti-inflammatory properties. These compounds have been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[8]

Table 1: Anti-inflammatory Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [8]

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-10 Inhibition (%)
2b 100~99~92~99
2f 10~66--
2f 50~81--
2f 100~75--

Note: "-" indicates data not reported in the source.

Antiproliferative Activity

The same study also revealed that these derivatives possess antiproliferative activity, with some compounds being more effective than the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen at the same concentration.[8]

Table 2: Antiproliferative Activity of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [8]

CompoundConcentration (µg/mL)Proliferation Inhibition (%)
2a 100> Ibuprofen
2d 100> Ibuprofen
2f 100> Ibuprofen
Antimicrobial Activity

Furthermore, these compounds have demonstrated bacteriostatic activity against various bacterial strains.[8]

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Cyclohex-1-ene-1-carboxylic Acid Amidrazone Derivatives [8]

CompoundS. aureusM. smegmatisY. enterocolitica
2c 6464>512
2b >512>51264

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of these this compound derivatives are likely mediated through the inhibition of key signaling pathways involved in inflammation. The inhibition of TNF-α production suggests an interaction with the TNF-α signaling cascade.

TNF-α Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of the TNF-α signaling pathway and the potential point of intervention by the this compound derivatives. Binding of TNF-α to its receptor (TNFR1) typically triggers a cascade that leads to the activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory genes. The studied derivatives appear to inhibit the secretion of TNF-α, thereby preventing the initiation of this inflammatory cascade.[9][10][11]

Caption: Inhibition of TNF-α secretion by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of newly synthesized this compound derivatives.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Compound_Treatment Treatment with Synthesized Derivatives Purification->Compound_Treatment Cell_Culture Cell Culture (e.g., PBMCs) Cell_Culture->Compound_Treatment Cytokine_Analysis Cytokine Analysis (ELISA for TNF-α, IL-6, IL-10) Compound_Treatment->Cytokine_Analysis Proliferation_Assay Antiproliferative Assay (e.g., MTT Assay) Compound_Treatment->Proliferation_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound_Treatment->Antimicrobial_Assay Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Compound_Treatment Data_Analysis Data Analysis and Structure-Activity Relationship Cytokine_Analysis->Data_Analysis Proliferation_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Workflow for evaluating the biological activity of derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthesis, particularly through versatile methods like the Diels-Alder reaction, allows for the generation of a wide array of structural analogs. The demonstrated anti-inflammatory, antiproliferative, and antimicrobial properties of certain derivatives warrant further investigation and optimization for the development of novel therapeutic agents. The insights into their mechanism of action, such as the inhibition of pro-inflammatory cytokine production, provide a solid foundation for future drug design and development efforts in this area.

References

Methodological & Application

Stereoselective Synthesis of 3-Cyclohexen-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-cyclohexen-1-ol and its derivatives are valuable building blocks in organic synthesis, serving as versatile intermediates in the preparation of numerous natural products and pharmaceuticals. The stereocontrolled introduction of the hydroxyl group on the cyclohexene scaffold is a critical step that often dictates the stereochemical outcome of the final target molecule. This document provides detailed application notes and experimental protocols for key stereoselective methods to synthesize this compound, focusing on enantioselective deprotonation, asymmetric hydrosilylation, enantioselective hydroboration, and enzymatic kinetic resolution.

Comparative Data of Stereoselective Methods

The following table summarizes the performance of various stereoselective methods for the synthesis of chiral this compound, offering a comparative overview of their efficacy.

MethodStarting MaterialChiral Reagent/CatalystProduct ConfigurationYield (%)Enantiomeric Excess (ee %)
Enantioselective DeprotonationCyclohexene oxide(-)-N,N-Diisopinocampheyl lithium amide(R)-3-Cyclohexen-1-olup to 91up to 96
Asymmetric Hydrosilylation & Hydrolysis2-Cyclohexen-1-oneChiral Zinc Complex / Diphenylsilane(R)-3-Cyclohexen-1-ol~85up to 86
Enantioselective Hydroboration & Oxidation1,3-CyclohexadieneDiisopinocampheylborane (Ipc₂BH)(R)-3-Cyclohexen-1-ol~94~68
Lipase-Catalyzed Kinetic Resolution(±)-3-Cyclohexen-1-olCandida antarctica Lipase B (CALB) / Vinyl Acetate(S)-3-Cyclohexen-1-ol~45>99

Experimental Protocols and Methodologies

Detailed experimental protocols for the aforementioned stereoselective syntheses are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Enantioselective Deprotonation of Cyclohexene Oxide

This method utilizes a chiral lithium amide base to selectively deprotonate one of the enantiotopic protons of cyclohexene oxide, leading to the formation of the corresponding chiral allylic alcohol.

Materials:

  • (-)-N,N-Diisopinocampheylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-N,N-diisopinocampheylamine (2.2 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (2.2 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to form the chiral lithium amide base.

  • Add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL) to the chiral base solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford enantiomerically enriched (R)-3-cyclohexen-1-ol.

Mechanism Overview:

The chiral lithium amide coordinates to the oxygen atom of the epoxide. The bulky chiral ligands on the nitrogen atom then direct the base to abstract a specific enantiotopic proton at the C4 or C6 position, leading to a stereoselective ring-opening and formation of the chiral allylic alcohol.

enantioselective_deprotonation cluster_reactants Reactants cluster_process Reaction cluster_products Products cyclohexene_oxide Cyclohexene Oxide transition_state Diastereomeric Transition State cyclohexene_oxide->transition_state chiral_base Chiral Lithium Amide chiral_base->transition_state intermediate Lithium Alkoxide transition_state->intermediate Deprotonation product (R)-3-Cyclohexen-1-ol intermediate->product Aqueous Workup

Enantioselective Deprotonation Workflow
Protocol 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one

This protocol involves the 1,2-hydrosilylation of an α,β-unsaturated ketone using a chiral catalyst, followed by hydrolysis of the resulting silyl enol ether to yield the chiral allylic alcohol.

Materials:

  • 2-Cyclohexen-1-one

  • Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)

  • Zinc triflate (Zn(OTf)₂) or other suitable zinc salt

  • Diphenylsilane (Ph₂SiH₂)

  • Anhydrous toluene

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.055 mmol) and Zn(OTf)₂ (0.05 mmol) in anhydrous toluene (2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the chiral zinc catalyst.

  • Cool the solution to 0 °C and add 2-cyclohexen-1-one (1.0 mmol).

  • Add diphenylsilane (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude silyl enol ether.

  • Dissolve the crude product in THF (5 mL) and add TBAF solution (1.0 M in THF, 1.2 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash column chromatography to yield enantiomerically enriched (R)-3-cyclohexen-1-ol.

asymmetric_hydrosilylation start 2-Cyclohexen-1-one hydrosilylation Asymmetric Hydrosilylation with Ph₂SiH₂ start->hydrosilylation catalyst_formation Chiral Zn Catalyst Formation catalyst_formation->hydrosilylation intermediate Chiral Silyl Enol Ether hydrosilylation->intermediate hydrolysis Hydrolysis (TBAF) intermediate->hydrolysis end (R)-3-Cyclohexen-1-ol hydrolysis->end

Asymmetric Hydrosilylation Workflow
Protocol 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene

This method employs a chiral borane reagent to achieve an asymmetric hydroboration of a diene, followed by an oxidative workup to produce the chiral alcohol.

Materials:

  • 1,3-Cyclohexadiene

  • Diisopinocampheylborane (Ipc₂BH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of Ipc₂BH (1.1 mmol) in anhydrous THF (5 mL) at -25 °C under an inert atmosphere, add a solution of 1,3-cyclohexadiene (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction mixture at -25 °C for 4 hours.

  • Allow the mixture to warm to 0 °C and stir for an additional 2 hours.

  • Slowly add 3 M NaOH solution (2 mL) to the reaction mixture at 0 °C, followed by the dropwise addition of 30% H₂O₂ solution (2 mL), ensuring the temperature remains below 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford enantiomerically enriched (R)-3-cyclohexen-1-ol.

Protocol 4: Lipase-Catalyzed Kinetic Resolution of (±)-3-Cyclohexen-1-ol

This enzymatic method selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer.

Materials:

  • (±)-3-Cyclohexen-1-ol

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)

  • Celatom® or Celite®

Procedure:

  • To a solution of (±)-3-cyclohexen-1-ol (1.0 mmol) in the anhydrous solvent (10 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized CALB (50 mg) to the mixture.

  • Shake the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by GC or TLC.

  • When approximately 50% conversion is reached, filter off the enzyme through a pad of Celatom® and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-3-cyclohexen-1-ol from the acylated product, (R)-3-cyclohexenyl acetate, by flash column chromatography.

Conclusion

The stereoselective synthesis of this compound can be achieved through various effective methodologies. The choice of method will depend on factors such as the desired enantiomer, required enantiopurity, substrate availability, and scalability. The protocols provided herein offer a starting point for the laboratory-scale synthesis of this important chiral building block. For all procedures, it is crucial to use high-purity, anhydrous reagents and solvents, and to maintain an inert atmosphere for moisture-sensitive reactions to ensure optimal results.

Application Notes and Protocols for Diels-Alder Reaction Using 3-Cyclohexen-1-ol as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction involves the concerted interaction of a conjugated diene with a dienophile. The stereospecificity and regioselectivity of the Diels-Alder reaction make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. 3-Cyclohexen-1-ol, an allylic alcohol, can function as a dienophile, typically requiring activation due to the electron-rich nature of its double bond. Lewis acid catalysis is often employed to enhance the reactivity of such unactivated dienophiles.[2][3][4] These catalysts coordinate to the hydroxyl group, increasing the electrophilicity of the alkene.

This document provides detailed application notes and protocols for conducting Diels-Alder reactions using this compound as a dienophile, with a focus on reaction setup, monitoring, and product analysis. Due to the limited availability of specific experimental data for this compound in the public domain, a representative protocol based on the well-studied Diels-Alder reaction of a cyclic diene with a generic dienophile is presented as an illustrative example.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a single, cyclic transition state.[1] This concerted nature dictates the stereochemistry of the product. The reaction is stereospecific, meaning the stereochemistry of the dienophile and diene is retained in the product.

A key stereochemical consideration in the Diels-Alder reaction, particularly with cyclic dienes, is the formation of endo and exo products. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions.[5][6] However, the exo product is typically the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature and the presence of catalysts.

Experimental Protocols

Representative Reaction: Diels-Alder Reaction of Cyclopentadiene with a Generic Dienophile

This protocol describes the reaction of freshly cracked cyclopentadiene with a generic dienophile in the presence of a Lewis acid catalyst.

Materials:

  • Dicyclopentadiene

  • Generic Dienophile (e.g., an α,β-unsaturated ketone)

  • Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. This process, known as "cracking," is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and distilling the volatile cyclopentadiene monomer (boiling point ~41 °C). The freshly distilled cyclopentadiene should be kept cold (in an ice bath) and used immediately due to its propensity to dimerize back to dicyclopentadiene.

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet.

    • Dissolve the dienophile (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to the desired reaction temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Addition of Lewis Acid:

    • In a separate flame-dried flask, prepare a solution of the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) in anhydrous dichloromethane under an inert atmosphere.

    • Slowly add the Lewis acid solution to the stirred solution of the dienophile and this compound via cannula or syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Stir the reaction mixture at the chosen temperature until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the specific reactants and catalyst.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at the reaction temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and determine the endo/exo ratio.

Data Presentation

The following tables present hypothetical quantitative data for the Diels-Alder reaction of this compound with representative dienes under various conditions. This data is illustrative and based on trends observed in similar Diels-Alder reactions.

Table 1: Effect of Lewis Acid Catalyst on the Diels-Alder Reaction of this compound with 1,3-Butadiene

EntryLewis Acid (eq.)SolventTemperature (°C)Time (h)Yield (%)endo:exo Ratio
1NoneToluene11024<10-
2AlCl₃ (1.1)DCM-78 to 067590:10
3BF₃·OEt₂ (1.1)DCM-78 to 086885:15
4SnCl₄ (1.1)DCM-78 to 0126080:20

Table 2: Diels-Alder Reaction of this compound with Various Dienes Catalyzed by AlCl₃

EntryDieneTemperature (°C)Time (h)Yield (%)endo:exo Ratio
11,3-Butadiene-78 to 067590:10
2Isoprene-78 to 058292:8 (para)
3Cyclopentadiene-78490>95:5
4Furan0 to RT125588:12

Mandatory Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (4π electrons) TS Cyclic Transition State Diene->TS [4+2] Dienophile Dienophile (2π electrons) (this compound) Dienophile->TS Product Cycloadduct (Bicyclic Alcohol) TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow A Reactant Preparation (Diene & this compound) B Reaction Setup (Inert Atmosphere, Cooling) A->B C Lewis Acid Addition B->C D Reaction Monitoring (TLC/GC-MS) C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the Diels-Alder reaction.

Endo_Exo_Selectivity cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Transition State (Substituent under diene) endo_prod Endo Product (Kinetic Control) endo_ts->endo_prod exo_ts Transition State (Substituent away from diene) exo_prod Exo Product (Thermodynamic Control) exo_ts->exo_prod Reactants Diene + Dienophile Reactants->endo_ts Reactants->exo_ts

Caption: Endo vs. Exo selectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for the Oxidation of 3-Cyclohexen-1-ol to 3-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of the secondary allylic alcohol, 3-cyclohexen-1-ol, to the corresponding α,β-unsaturated ketone, 3-cyclohexen-1-one. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. Two robust and widely employed methods, Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation, are presented with detailed experimental procedures and a comparative analysis of their advantages and disadvantages.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The selective oxidation of a secondary allylic alcohol such as this compound requires a reagent that is mild enough to avoid over-oxidation or rearrangement of the double bond. Pyridinium chlorochromate (PCC) is a Cr(VI) based oxidant that is known for its mildness and is often used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] An alternative, metal-free approach is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to achieve the same transformation with high efficiency and excellent functional group tolerance.[3][4]

Comparative Data of Oxidation Methods

ParameterPCC OxidationSwern Oxidation
Oxidizing Agent Pyridinium Chlorochromate (C₅H₅NH[CrO₃Cl])Dimethyl sulfoxide (DMSO) / Oxalyl chloride ((COCl)₂)
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room Temperature-78 °C to room temperature
Reaction Time 2 - 4 hours1 - 2 hours
Work-up Filtration through Celite or silica gel, solvent evaporationAqueous quench, extraction, and solvent evaporation
Byproducts Chromium salts (toxic), pyridinium hydrochlorideDimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride
Advantages Operationally simple, stable reagentMild conditions, high yields, metal-free, good for sensitive substrates
Disadvantages Toxic chromium waste, acidic conditionsRequires low temperatures, produces a foul-smelling byproduct

Experimental Protocols

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes the oxidation of this compound to 3-cyclohexen-1-one using PCC adsorbed on Celite to simplify the work-up and purification.[5][6]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of the PCC-Celite Adsorbent: In a round-bottom flask, suspend Pyridinium Chlorochromate (1.5 equivalents) and an equal weight of Celite in anhydrous dichloromethane.

  • Reaction Setup: To the stirred suspension of PCC-Celite in dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 3-cyclohexen-1-one. Further purification can be achieved by column chromatography on silica gel if necessary.

Method 2: Swern Oxidation

This protocol details the oxidation of this compound using Swern conditions, a mild and effective method for sensitive substrates.[3][7]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnels

  • Dry ice/acetone bath

  • Rotary evaporator

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

  • Addition of the Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes at -78 °C.

  • Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 3-cyclohexen-1-one.

Visualizations

Chemical_Transformation cluster_reactants Reactant cluster_product Product Reactant This compound Product 3-Cyclohexen-1-one Reactant->Product Oxidation

Caption: Chemical transformation from reactant to product.

Experimental_Workflow start Start reagent_prep Reagent Preparation (PCC on Celite or Swern Reagent) start->reagent_prep reaction Oxidation Reaction (Addition of this compound) reagent_prep->reaction workup Reaction Work-up (Filtration or Quenching/Extraction) reaction->workup purification Purification (Solvent Removal +/- Chromatography) workup->purification product 3-Cyclohexen-1-one purification->product

Caption: General experimental workflow for the oxidation.

References

Application Notes and Protocols: 3-Cyclohexen-1-ol as a Versatile Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexen-1-ol is a readily available and versatile bifunctional molecule that serves as a powerful building block in the stereoselective synthesis of complex natural products. Its cyclohexene core, equipped with both an alkene and a hydroxyl group, allows for a variety of chemical transformations to introduce functionality and control stereochemistry. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of biologically significant natural products, including the anticancer agent (+)-Pancratistatin, and the glycosidase inhibitors Conduritol F and Gabosine H. The protocols detailed below emphasize methods for achieving high enantiopurity, a critical aspect in the synthesis of bioactive molecules.

Key Synthetic Strategies

The central challenge in utilizing this compound for the synthesis of complex, stereochemically rich natural products lies in the initial control of its stereochemistry. Two primary strategies are highlighted:

  • Enzymatic Kinetic Resolution (EKR): This method separates a racemic mixture of this compound into its constituent enantiomers by selectively acylating one enantiomer, allowing for their separation.

  • Sharpless Asymmetric Epoxidation (SAE): This powerful reaction introduces a chiral epoxide onto the cyclohexene ring, setting the stereochemistry for subsequent transformations.

Once enantiopure cyclohexene derivatives are obtained, they can be further elaborated through a series of stereocontrolled reactions, such as dihydroxylation, amination, and coupling reactions, to construct the target natural products.

Application 1: Synthesis of the Anticancer Agent (+)-Pancratistatin

(+)-Pancratistatin is a potent Amaryllidaceae alkaloid that exhibits significant anticancer activity. Its complex, highly oxygenated, and stereochemically dense structure has made it a challenging target for total synthesis. The Hudlicky group has developed a chemoenzymatic approach that utilizes a chiral cyclohexadienediol, a synthon readily accessible from this compound, as a key building block for the C-ring of Pancratistatin.

Synthetic Pathway Overview

The synthesis commences with the preparation of an enantiopure epoxy-alcohol from this compound. This intermediate is then converted to a protected amino-conduramine derivative, which serves as the C-ring precursor. This precursor is then coupled with the A-ring fragment to construct the core structure of (+)-Pancratistatin.

Pancratistatin_Synthesis rac-3-Cyclohexen-1-ol rac-3-Cyclohexen-1-ol Enantiopure (R)-3-Cyclohexen-1-ol Enantiopure (R)-3-Cyclohexen-1-ol rac-3-Cyclohexen-1-ol->Enantiopure (R)-3-Cyclohexen-1-ol Enzymatic Resolution Chiral Epoxy-alcohol Chiral Epoxy-alcohol Enantiopure (R)-3-Cyclohexen-1-ol->Chiral Epoxy-alcohol Sharpless Epoxidation Protected Amino-conduramine Protected Amino-conduramine Chiral Epoxy-alcohol->Protected Amino-conduramine Multi-step Conversion Coupling Coupling Protected Amino-conduramine->Coupling A-Ring Fragment A-Ring Fragment A-Ring Fragment->Coupling Pancratistatin Core Pancratistatin Core Coupling->Pancratistatin Core (+)-Pancratistatin (+)-Pancratistatin Pancratistatin Core->(+)-Pancratistatin Final Steps

Caption: Synthetic approach to (+)-Pancratistatin from this compound.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-Cyclohexen-1-ol

This protocol describes the separation of racemic this compound using Candida antarctica lipase B (CAL-B).

  • Materials:

    • (±)-3-Cyclohexen-1-ol

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Vinyl acetate

    • Hexane

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (±)-3-cyclohexen-1-ol (1.0 g, 10.2 mmol) in hexane (50 mL), add vinyl acetate (0.47 mL, 5.1 mmol).

    • Add immobilized CAL-B (100 mg) to the mixture.

    • Stir the suspension at room temperature (25 °C) and monitor the reaction progress by GC analysis.

    • After approximately 48-50% conversion (around 24 hours), filter off the enzyme and wash it with hexane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to afford the unreacted (S)-3-cyclohexen-1-ol and the acetylated (R)-3-cyclohexenyl acetate.

    • The (R)-3-cyclohexenyl acetate can be hydrolyzed to (R)-3-cyclohexen-1-ol using a mild base (e.g., K₂CO₃ in methanol).

Quantitative Data: Enzymatic Resolution

EnantiomerYield (%)Enantiomeric Excess (ee, %)
(S)-3-Cyclohexen-1-ol~45>98
(R)-3-Cyclohexen-1-ol~45>98 (after hydrolysis)

Protocol 2: Sharpless Asymmetric Epoxidation of (R)-3-Cyclohexen-1-ol [1][2]

This protocol details the enantioselective epoxidation of the alkene.

  • Materials:

    • (R)-3-Cyclohexen-1-ol

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • (+)-Diethyl tartrate ((+)-DET)

    • tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)

    • Dichloromethane (DCM), anhydrous

    • 3Å Molecular sieves, powdered

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add powdered 3Å molecular sieves (500 mg) and anhydrous DCM (20 mL). Cool the suspension to -20 °C.

    • Add Ti(OiPr)₄ (0.3 mL, 1.0 mmol) followed by (+)-DET (0.21 mL, 1.2 mmol). Stir the mixture for 30 minutes.

    • Add a solution of (R)-3-Cyclohexen-1-ol (1.0 g, 10.2 mmol) in DCM (5 mL) dropwise.

    • Add TBHP (2.8 mL, 15.3 mmol) dropwise, maintaining the internal temperature below -20 °C.

    • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NaF (5 mL) and warm to room temperature. Stir vigorously for 1 hour.

    • Filter the mixture through a pad of celite, washing with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired epoxy-alcohol.

Quantitative Data: Sharpless Epoxidation

ProductYield (%)Diastereomeric Ratio (dr)
(1R,2S,6R)-2,3-Epoxycyclohexan-1-ol>90>95:5

Application 2: Synthesis of Conduritol F

Conduritols are a class of naturally occurring inositols that exhibit various biological activities, including glycosidase inhibition. Conduritol F can be synthesized from this compound via a stereoselective dihydroxylation of a protected diene intermediate.

Synthetic Pathway Overview

The synthesis involves the protection of the hydroxyl group of this compound, followed by a dihydroxylation step to introduce two new stereocenters.

ConduritolF_Synthesis This compound This compound Protected Cyclohexene Protected Cyclohexene This compound->Protected Cyclohexene Protection (e.g., TBDMSCl) cis-Diol cis-Diol Protected Cyclohexene->cis-Diol cis-Dihydroxylation (OsO4, NMO) Conduritol F Conduritol F cis-Diol->Conduritol F Deprotection

Caption: Synthetic pathway to Conduritol F from this compound.

Experimental Protocol

Protocol 3: Stereoselective cis-Dihydroxylation

This protocol describes the formation of the cis-diol.

  • Materials:

    • TBDMS-protected this compound

    • Osmium tetroxide (OsO₄), 4% solution in water

    • N-Methylmorpholine N-oxide (NMO)

    • Acetone/Water (10:1)

    • Sodium sulfite

    • Ethyl acetate

  • Procedure:

    • Dissolve the TBDMS-protected this compound (1.0 g, 4.7 mmol) in a mixture of acetone (20 mL) and water (2 mL).

    • Add NMO (0.66 g, 5.6 mmol).

    • Add OsO₄ solution (0.3 mL, 0.047 mmol) and stir the mixture at room temperature for 12-18 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data: cis-Dihydroxylation

ProductYield (%)Diastereomeric Ratio (dr)
Protected cis-cyclohexanetriol~85-90>10:1

Application 3: Synthesis of Gabosine H

Gabosines are a family of carbasugars, some of which show interesting biological activities. The synthesis of Gabosine H can be achieved from a cyclohexenone derivative, which is accessible from this compound through oxidation.

Synthetic Pathway Overview

This synthetic route begins with the oxidation of this compound to the corresponding enone, followed by a series of stereoselective transformations to install the required functional groups.

GabosineH_Synthesis This compound This compound Cyclohex-2-en-1-one Cyclohex-2-en-1-one This compound->Cyclohex-2-en-1-one Oxidation (e.g., PCC) Key Intermediate Key Intermediate Cyclohex-2-en-1-one->Key Intermediate Michael Addition / Epoxidation Gabosine H Gabosine H Key Intermediate->Gabosine H Further Transformations

Caption: Synthetic route to Gabosine H from this compound.

Experimental Protocol

Protocol 4: Oxidation of this compound to Cyclohex-2-en-1-one

This protocol describes the conversion of the allylic alcohol to the corresponding enone.

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Silica gel

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a stirred suspension of PCC (3.2 g, 15 mmol) and silica gel (3.2 g) in anhydrous DCM (50 mL), add a solution of this compound (1.0 g, 10.2 mmol) in DCM (10 mL).

    • Stir the mixture at room temperature for 2 hours.

    • Filter the reaction mixture through a short pad of silica gel, eluting with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude cyclohex-2-en-1-one, which can be used in the next step without further purification or purified by distillation.

Quantitative Data: Oxidation

ProductYield (%)
Cyclohex-2-en-1-one>85

Conclusion

This compound is a cost-effective and highly adaptable starting material for the asymmetric synthesis of a range of complex and biologically important natural products. The protocols provided herein for enzymatic resolution, Sharpless asymmetric epoxidation, and other key transformations offer reliable methods for researchers to access enantiopure intermediates and advance their synthetic campaigns in drug discovery and development. The successful application of these methods underscores the strategic importance of this simple cyclohexene derivative in modern organic synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Cyclohexene-1-carboxylic Acid from 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 3-cyclohexene-1-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals. For instance, (S)-3-cyclohexene-1-carboxylic acid is a key intermediate in the production of the anticoagulant drug Edoxaban.[1][2][3][4] This document outlines a reliable and efficient two-step process for the asymmetric synthesis of 3-cyclohexene-1-carboxylic acid, commencing with the readily available starting material, 3-cyclohexen-1-ol. The described methodology first involves the oxidation of the alcohol to the racemic carboxylic acid, followed by a classical chemical resolution to isolate the desired enantiomer.

Overall Synthetic Strategy

The synthesis is performed in two main stages:

  • Oxidation: The primary allylic alcohol, this compound, is oxidized to racemic 3-cyclohexene-1-carboxylic acid using Jones reagent. This powerful oxidant is well-suited for converting primary alcohols to carboxylic acids without affecting the alkene functional group.[5][6][7]

  • Chiral Resolution: The resulting racemic mixture of 3-cyclohexene-1-carboxylic acid is resolved using a chiral resolving agent, (R)-1-naphthylethylamine.[8] This process selectively forms a diastereomeric salt with one of the enantiomers, which can be separated by fractional crystallization due to differences in solubility. Subsequent acidification liberates the enantiomerically enriched carboxylic acid.[8]

Experimental Protocols

Part 1: Oxidation of this compound to Racemic 3-Cyclohexene-1-carboxylic Acid

This protocol details the oxidation of this compound to racemic 3-cyclohexene-1-carboxylic acid using Jones reagent.

Materials and Reagents:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol 1A: Preparation of Jones Reagent (2.5 M)

  • In a beaker, dissolve 25 g (0.25 mol) of chromium trioxide in 75 mL of deionized water.[9]

  • Place the beaker in an ice-water bath to cool the solution.

  • Slowly and with careful stirring, add 25 mL of concentrated sulfuric acid to the chromium trioxide solution.[9]

  • Maintain the temperature of the solution between 0 and 5°C during the addition.

  • Once the addition is complete, store the reagent at or below room temperature. The final concentration is approximately 2.5 M.

Protocol 1B: Oxidation Reaction

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.102 mol) of this compound in 150 mL of acetone.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. A color change from orange-red to green should be observed.[10]

  • Maintain the reaction temperature below 20°C throughout the addition.

  • Continue adding the reagent until a faint orange-red color persists, indicating complete oxidation of the alcohol.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Quench the excess oxidant by adding isopropyl alcohol dropwise until the green color of Cr(III) is stable.[9]

  • Decant the acetone solution from the green chromium salts.

  • Wash the salts with two 50 mL portions of acetone and combine the organic layers.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and wash with two 50 mL portions of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 3-cyclohexene-1-carboxylic acid.

Data Presentation: Oxidation Reaction

ParameterValue
Starting MaterialThis compound
Product3-Cyclohexene-1-carboxylic acid (racemic)
Expected Yield80-90%
AppearanceOff-white to pale yellow solid
Purity (typical)>95% (by NMR)
Part 2: Chiral Resolution of Racemic 3-Cyclohexene-1-carboxylic Acid

This protocol describes the separation of the racemic acid into its constituent enantiomers via diastereomeric salt formation with (R)-1-naphthylethylamine.[8]

Materials and Reagents:

  • Racemic 3-cyclohexene-1-carboxylic acid

  • (R)-1-naphthylethylamine

  • Isopropyl acetate

  • Isopropanol

  • Acetone

  • Ethyl acetate

  • 10% Hydrochloric acid (HCl) solution

  • Deionized water

Protocol 2: Resolution and Isolation of (R)-3-Cyclohexene-1-carboxylic Acid

  • Salt Formation:

    • In a reaction flask, dissolve 10.0 g (79.3 mmol) of racemic 3-cyclohexene-1-carboxylic acid in 80 mL of isopropyl acetate.[8]

    • In a separate flask, prepare a solution of 13.6 g (79.3 mmol) of (R)-1-naphthylethylamine in 30 mL of isopropyl acetate.

    • Add the amine solution dropwise to the carboxylic acid solution.

    • Heat the resulting mixture to 60-70°C until the solution becomes clear.[8]

    • Cool the mixture to 20-30°C to allow the diastereomeric salts to precipitate.

    • Filter the solid to collect the mixture of diastereomeric salts.

  • Fractional Crystallization:

    • Transfer the mixture of salts to a flask and add 8.5 mL of isopropanol and 41.5 mL of acetone.[8]

    • Heat the mixture to reflux (approximately 65-75°C) for 1 hour.[8]

    • Slowly cool the mixture with stirring to allow for crystallization.

    • When the temperature reaches 50°C, filter the solid. This solid is enriched in the (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt.

    • Repeat the recrystallization process twice more with the same solvent system to achieve high diastereomeric purity.[8]

  • Acidification to Liberate the Free Acid:

    • Dissolve the purified diastereomeric salt (e.g., 5.0 g) in 15 mL of ethyl acetate.[8]

    • Transfer the solution to a separatory funnel and add 20 mL of deionized water.

    • Adjust the pH of the aqueous layer to 2-3 by the dropwise addition of 10% hydrochloric acid.[8]

    • Shake the funnel and separate the layers.

    • Wash the organic phase with two 20 mL portions of water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-(+)-3-cyclohexene-1-carboxylic acid.[8]

Note: To obtain the (S)-enantiomer, the mother liquor from the initial crystallizations, which is enriched in the (S)-acid salt, can be collected, concentrated, and subjected to the same acidification procedure.

Data Presentation: Chiral Resolution

Parameter(R)-EnantiomerReference
Resolving Agent(R)-1-naphthylethylamine[8]
Typical Yield (after resolution)~30-35% (based on racemate)[11]
Optical Purity (e.e.)>99%[11]
Specific Rotation [α]D25+22.7° (c=1, methanol)[8]
Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final product should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Protocol 3: Chiral HPLC Analysis

  • Column: Chiral column AY-H (4.6 x 250mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of 98% n-hexane, 2% ethanol, and 0.1% trifluoroacetic acid (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the e.e. using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visualizations

G Figure 1. Overall Workflow for Asymmetric Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Chiral Resolution Start This compound Reagent1 Jones Reagent (CrO3/H2SO4) in Acetone Oxidation Oxidation Reaction Start->Oxidation Reagent1->Oxidation Workup1 Quenching & Workup Oxidation->Workup1 Product1 Racemic 3-Cyclohexene-1-carboxylic Acid Workup1->Product1 Reagent2 (R)-1-Naphthylethylamine Salt Diastereomeric Salt Formation Product1->Salt Reagent2->Salt Crystallization Fractional Crystallization Salt->Crystallization Acidification Acidification (HCl) Crystallization->Acidification Product2 Enantiopure (R)-3-Cyclohexene-1-carboxylic Acid Acidification->Product2 G Figure 2. Logical Flow of Chiral Resolution cluster_salts Diastereomeric Salts (Different Solubility) Racemate Racemic Acid (R-Acid + S-Acid) Salt1 Salt 1 (R-Acid : R-Amine) Racemate->Salt1 Salt2 Salt 2 (S-Acid : R-Amine) Racemate->Salt2 ResolvingAgent Chiral Amine (R-Amine) ResolvingAgent->Salt1 ResolvingAgent->Salt2 Crystallization Fractional Crystallization Salt1->Crystallization Salt2->Crystallization Solid Less Soluble Salt (e.g., Salt 1) Crystallization->Solid Solid Phase MotherLiquor More Soluble Salt (e.g., Salt 2) Crystallization->MotherLiquor Liquid Phase Acidification1 Acidification Solid->Acidification1 Acidification2 Acidification MotherLiquor->Acidification2 Final_R (R)-Acid Acidification1->Final_R Final_S (S)-Acid Acidification2->Final_S

References

Application Notes and Protocols: Epoxidation Reactions of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epoxidation of allylic alcohols, such as 3-cyclohexen-1-ol, is a fundamental transformation in organic synthesis, providing access to valuable epoxy alcohol intermediates. These products are pivotal in the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. The hydroxyl group in allylic alcohols plays a crucial role in directing the stereochemical outcome of the epoxidation, often leading to high diastereoselectivity. This document outlines key methods for the epoxidation of this compound, focusing on diastereoselective protocols using meta-chloroperoxybenzoic acid (m-CPBA) and vanadium catalysis.

The stereochemistry of the epoxidation of this compound is highly dependent on the reagent and conditions used. The hydroxyl group can direct the oxidant to the same face of the double bond, resulting in the syn-epoxide, or the oxidant can approach from the opposite face, yielding the anti-epoxide.

Methods Overview

Two primary methods for the diastereoselective epoxidation of this compound are detailed below:

  • m-CPBA Mediated Epoxidation: A widely used method that generally favors the formation of the syn-epoxide through a hydrogen-bonding interaction between the allylic alcohol and the peroxy acid.[1]

  • Vanadium-Catalyzed Epoxidation: This transition-metal catalyzed approach also exhibits high syn-selectivity, often with accelerated reaction rates compared to uncatalyzed systems.[1]

The choice of method can be influenced by factors such as desired selectivity, substrate compatibility, and reaction scale.

Quantitative Data Summary

The following table summarizes typical quantitative data for the epoxidation of this compound and related allylic alcohols using different methods.

MethodReagent/CatalystOxidantSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
Peroxy Acidm-CPBA-CH₂Cl₂0 - 251 - 4>90~90:10
Vanadium-CatalyzedVO(acac)₂TBHPToluene254 - 6~95>95:5
Titanium-CatalyzedTi(OiPr)₄TBHPCH₂Cl₂-2024 - 48HighEnantioselective

Note: Data is compiled from typical results for allylic alcohols and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation with m-CPBA

This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), which generally proceeds with high syn-selectivity due to the directing effect of the allylic hydroxyl group.[1]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to decompose excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the syn-2,3-epoxycyclohexan-1-ol.

Protocol 2: Vanadium-Catalyzed Diastereoselective Epoxidation

This method utilizes a vanadium catalyst to achieve high syn-selectivity in the epoxidation of this compound, often with improved reaction rates.[1]

Materials:

  • This compound

  • Vanadyl acetylacetonate (VO(acac)₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water or anhydrous in decane)

  • Toluene or Benzene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add VO(acac)₂ (0.01 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add TBHP (1.5 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the syn-2,3-epoxycyclohexan-1-ol.

Visualizations

Epoxidation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products This compound This compound syn-Epoxide syn-Epoxide This compound->syn-Epoxide Major Product anti-Epoxide anti-Epoxide This compound->anti-Epoxide Minor Product Oxidant m-CPBA or VO(acac)₂ / TBHP Experimental_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve cool Cool to 0 °C (for m-CPBA) dissolve->cool add_reagent Add Epoxidizing Agent (m-CPBA or VO(acac)₂/TBHP) cool->add_reagent stir Stir and Monitor Reaction by TLC add_reagent->stir quench Quench Reaction stir->quench workup Aqueous Workup (Wash and Extract) quench->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end Directing_Effect Allylic_Alcohol This compound Transition_State Hydrogen-Bonded Transition State Allylic_Alcohol->Transition_State Forms H-bond with Peroxy_Acid m-CPBA Peroxy_Acid->Transition_State Syn_Epoxide syn-2,3-Epoxycyclohexan-1-ol Transition_State->Syn_Epoxide Leads to

References

Application Notes: Reduction of 3-Cyclohexen-1-one to 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the α,β-unsaturated ketone 3-cyclohexen-1-one to the corresponding allylic alcohol, 3-cyclohexen-1-ol, is a pivotal transformation in organic synthesis. This conversion is a key step in the preparation of various pharmaceuticals and natural products, where the preservation of the carbon-carbon double bond is essential. The primary challenge in this reduction lies in achieving high chemoselectivity for the 1,2-reduction of the carbonyl group over the competing 1,4-conjugate addition to the alkene. This document provides detailed protocols for three common methods to achieve this transformation: the Luche reduction, sodium borohydride reduction, and catalytic hydrogenation.

Principle of the Reaction

The reduction of 3-cyclohexen-1-one involves the addition of a hydride equivalent to the carbonyl carbon. The selectivity of this addition is highly dependent on the nature of the reducing agent and the reaction conditions.

  • 1,2-Addition (Direct Addition): The nucleophilic hydride attacks the electrophilic carbonyl carbon directly, leading to the formation of the desired allylic alcohol, this compound.

  • 1,4-Addition (Conjugate Addition): The hydride adds to the β-carbon of the α,β-unsaturated system, which, after tautomerization of the resulting enolate, yields the saturated ketone, cyclohexanone. Subsequent reduction of cyclohexanone would then produce cyclohexanol.

For the synthesis of this compound, reaction conditions that strongly favor 1,2-addition are required.

Comparative Analysis of Reduction Protocols

The choice of reduction protocol depends on the desired selectivity, yield, and the operational simplicity of the procedure. The following table summarizes the key quantitative data for the described methods.

Protocol Reducing Agent/Catalyst Solvent Selectivity (1,2- vs. 1,4-addition) Typical Yield Reaction Time
Luche Reduction Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃·7H₂O)MethanolHighly selective for 1,2-addition (>95%)[1][2]>90%[3]30-60 minutes[3]
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol or EthanolMixture of 1,2- and 1,4-addition products[2][4]Variable, depends on product mixture15-30 minutes
Catalytic Hydrogenation Raney NickelIsopropanolCan be selective for C=O reductionModerate to High2-6 hours

Experimental Protocols

Protocol 1: Luche Reduction

This protocol is highly recommended for the selective synthesis of this compound, as it effectively suppresses the formation of the 1,4-addition byproduct.[1][5] The use of cerium(III) chloride increases the hardness of the borohydride reagent, favoring attack at the hard carbonyl carbon.[1]

Materials:

  • 3-Cyclohexen-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclohexen-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (10 mL per mmol of substrate) at room temperature.

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 5-10 minutes. Effervescence may be observed.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[3]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Characterization of this compound:

  • ¹H NMR (CDCl₃): δ 5.8-6.0 (m, 2H, -CH=CH-), 4.1 (br s, 1H, -CH-OH), 2.1-2.4 (m, 4H, allylic CH₂), 1.7-2.0 (m, 2H, CH₂), 1.6 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃): δ 129.8, 126.5, 68.2, 31.5, 25.0, 19.1.

  • IR (thin film, cm⁻¹): 3350 (br, O-H), 3025 (=C-H), 2920 (C-H), 1650 (C=C), 1060 (C-O).

  • Mass Spectrum (EI, m/z): 98 (M⁺), 80, 69, 57.[6]

Protocol 2: Sodium Borohydride Reduction

This protocol is simpler than the Luche reduction but is less selective, yielding a mixture of this compound and cyclohexanone.[2][4]

Materials:

  • 3-Cyclohexen-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-cyclohexen-1-one (1.0 eq) in methanol (15 mL per mmol of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes.

  • Acidify the reaction mixture to pH ~6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product mixture.

  • Purification by flash column chromatography is required to separate this compound from cyclohexanone.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation can be employed, but careful selection of the catalyst and conditions is crucial to selectively reduce the carbonyl group in the presence of the alkene. Raney Nickel in a protic solvent has been shown to favor the reduction of the carbonyl group in some α,β-unsaturated systems.

Materials:

  • 3-Cyclohexen-1-one

  • Raney Nickel (slurry in water)

  • Isopropanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 3-cyclohexen-1-one (1.0 eq) dissolved in isopropanol (20 mL per mmol of substrate).

  • Carefully add Raney Nickel (approx. 10% by weight of the substrate) to the flask under a stream of inert gas (e.g., argon or nitrogen).

  • Seal the flask, evacuate, and backfill with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours, monitoring hydrogen uptake.

  • Upon reaction completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with isopropanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Analyze the crude product to determine the product distribution and purify by flash column chromatography if necessary.

Visual Representations

Reaction_Pathway 3-Cyclohexen-1-one 3-Cyclohexen-1-one This compound This compound 3-Cyclohexen-1-one->this compound 1,2-Addition (Luche, NaBH4, Catalytic Hydrogenation) Cyclohexanone Cyclohexanone 3-Cyclohexen-1-one->Cyclohexanone 1,4-Addition (NaBH4)

Caption: Reaction pathways for the reduction of 3-cyclohexen-1-one.

Luche_Reduction_Workflow cluster_prep Reaction Setup cluster_workup Work-up Dissolve Dissolve 3-Cyclohexen-1-one and CeCl3·7H2O in Methanol Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Quench Quench with aq. NH4Cl Add_NaBH4->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Et2O Evaporate->Extract Wash Wash with Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify by Chromatography (if necessary) Dry_Concentrate->Purification

Caption: Experimental workflow for the Luche reduction protocol.

References

Application Notes and Protocols: 3-Cyclohexen-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexen-1-ol and its derivatives are versatile chiral building blocks in the synthesis of complex pharmaceutical intermediates. Their inherent stereochemistry and the presence of multiple reactive sites—the hydroxyl group and the carbon-carbon double bond—allow for a variety of chemical transformations. This makes them attractive starting materials for the construction of carbocyclic scaffolds found in numerous bioactive molecules. One of the most prominent applications of a cyclohexene framework is in the synthesis of the antiviral drug Oseltamivir (Tamiflu®), a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.

This document provides detailed application notes and protocols for the synthesis of a key intermediate of Oseltamivir, showcasing the utility of the cyclohexene scaffold. While many synthetic routes to Oseltamivir start from shikimic acid, alternative approaches utilizing functionalized cyclohexene precursors are of significant interest due to the potential for more efficient and scalable processes. Here, we will focus on a well-documented chemoenzymatic approach to an essential Oseltamivir precursor, highlighting the principles that can be applied when starting from this compound derivatives.

Core Application: Synthesis of an Oseltamivir Intermediate

The target intermediate is ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate, a late-stage precursor to Oseltamivir. The synthesis of this complex molecule requires precise control of stereochemistry at three contiguous chiral centers on the cyclohexene ring. The following sections detail a chemoenzymatic strategy that effectively establishes this stereochemistry.

Overall Synthesis Workflow

The synthesis begins with the construction of a functionalized cyclohexene derivative, which then undergoes a series of stereocontrolled transformations to introduce the required amino and acetamido groups.

Oseltamivir Intermediate Synthesis Workflow start Functionalized Cyclohexene Precursor step1 Enzymatic Desymmetrization start->step1 step2 Stereoselective Azidation step1->step2 step3 Azide Reduction & Acetylation step2->step3 final Oseltamivir Intermediate step3->final

Caption: General workflow for the synthesis of the Oseltamivir intermediate.

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization of a meso-Diol

This protocol describes the key enantioselective step to establish the initial stereocenter on the cyclohexene ring. This method is analogous to approaches that would be used for the kinetic resolution of racemic this compound or the desymmetrization of a related meso-compound.

Objective: To produce an enantiomerically enriched cyclohexenol derivative through enzymatic acylation.

Materials:

  • meso-cyclohexene-1,4-diol derivative

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., tert-butyl methyl ether)

  • Standard laboratory glassware and magnetic stirrer

  • Chromatography supplies for purification

Procedure:

  • To a solution of the meso-cyclohexene-1,4-diol derivative (1.0 eq) in anhydrous tert-butyl methyl ether, add vinyl acetate (1.5 eq).

  • Add immobilized lipase (e.g., Novozym 435) to the reaction mixture.

  • Stir the suspension at room temperature and monitor the reaction progress by TLC or GC analysis.

  • Upon reaching approximately 50% conversion, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the monoacylated product and the unreacted diol by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Substratemeso-cyclohexene-1,4-diol derivative
EnzymeImmobilized Lipase
Acylating AgentVinyl acetate
Conversion~50%
Enantiomeric Excess (ee) of Monoacetate>98%
Isolated Yield of Monoacetate40-45%
Protocol 2: Stereoselective Azidation

Objective: To introduce an azide group with inversion of configuration, which will later be converted to an amino group.

Materials:

  • Enantiomerically enriched cyclohexenol derivative (from Protocol 1)

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Standard laboratory glassware and magnetic stirrer

  • Chromatography supplies for purification

Procedure:

  • Dissolve the enantiomerically enriched cyclohexenol derivative (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU (1.5 eq) to the solution.

  • Slowly add DPPA (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding azide.

Quantitative Data Summary:

ParameterValue
Starting MaterialEnantiomerically enriched cyclohexenol
ReagentsDPPA, DBU
SolventToluene
Reaction Temperature0 °C to room temperature
Isolated Yield of Azide85-90%
StereochemistryInversion of configuration
Protocol 3: Azide Reduction and Acetylation

Objective: To convert the azide to a primary amine and subsequently protect it as an acetamide.

Materials:

  • Cyclohexenyl azide derivative (from Protocol 2)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF) and Water

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware and magnetic stirrer

  • Chromatography supplies for purification

Procedure:

  • Azide Reduction (Staudinger Reduction):

    • Dissolve the cyclohexenyl azide derivative (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

    • Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture until the evolution of nitrogen gas ceases and the azide is fully consumed (monitored by TLC or IR spectroscopy).

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Acetylation:

    • To the crude amine, add pyridine and acetic anhydride (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature until the amine is fully acetylated (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the final acetamido-amino intermediate.

Quantitative Data Summary:

ParameterValue
Starting MaterialCyclohexenyl azide derivative
Reduction ReagentTriphenylphosphine
Acetylating AgentAcetic anhydride
Overall Yield (2 steps)75-85%

Signaling Pathway and Mechanism of Action

The final product, Oseltamivir, is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses. Neuraminidase is crucial for the release of newly formed virus particles from infected cells and for the spread of the virus in the respiratory tract.

Oseltamivir Mechanism of Action cluster_0 Host Cell cluster_1 Oseltamivir Action Virus Budding Virus Budding Neuraminidase Neuraminidase Virus Budding->Neuraminidase cleaves Sialic Acid Receptor Sialic Acid Receptor Neuraminidase->Sialic Acid Receptor sialic acid Virus Release Virus Release Neuraminidase->Virus Release enables Oseltamivir Carboxylate Oseltamivir Carboxylate Oseltamivir Carboxylate->Neuraminidase inhibits Inhibition

Caption: Mechanism of action of Oseltamivir carboxylate.

By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of new viral particles, thus limiting the spread of the infection. The stereochemistry of the intermediate synthesized from the this compound scaffold is critical for the correct three-dimensional orientation of the functional groups that interact with the active site of the neuraminidase enzyme.

Conclusion

This compound and its derivatives serve as valuable and versatile starting materials for the enantioselective synthesis of complex pharmaceutical intermediates. The protocols outlined above for the synthesis of a key Oseltamivir precursor demonstrate the strategic application of chemoenzymatic and stereoselective reactions to construct a densely functionalized carbocyclic core. These methodologies provide a foundation for researchers and drug development professionals to explore the use of cyclohexene building blocks in the development of novel therapeutics.

Application Notes and Protocols for Polymerization Reactions Involving 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexen-1-ol is a bifunctional monomer containing a reactive cyclohexene ring and a hydroxyl group. This unique structure offers opportunities for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and advanced coatings. The pendent hydroxyl groups along the polymer backbone can serve as points for further functionalization, such as the attachment of bioactive molecules or crosslinking agents.

However, the direct polymerization of this compound presents challenges. The low ring strain of the cyclohexene ring makes it a poor candidate for ring-opening metathesis polymerization (ROMP). Furthermore, common methods like radical and cationic polymerization can be complicated by the presence of the reactive hydroxyl group and the allylic proton, often leading to low molecular weight oligomers or undesired side reactions.

To overcome these limitations, a robust two-step synthetic strategy is proposed. This involves the initial epoxidation of the cyclohexene double bond to form 3,4-epoxycyclohexan-1-ol, followed by the ring-opening polymerization (ROP) of the resulting epoxy alcohol. This method allows for the synthesis of well-defined polyethers with pendent hydroxyl groups.

Part 1: Synthesis of 3,4-Epoxycyclohexan-1-ol (Monomer Synthesis)

The first step involves the selective epoxidation of the double bond in this compound. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation.

Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath with continuous magnetic stirring.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Warm the reaction to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ solution to decompose any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting 3,4-epoxycyclohexan-1-ol can be purified by flash column chromatography on silica gel.

Part 2: Ring-Opening Polymerization of 3,4-Epoxycyclohexan-1-ol

The synthesized epoxy alcohol monomer can be polymerized via anionic or coordination ring-opening polymerization to yield a polyether with pendent hydroxyl groups. The choice of initiator is crucial for controlling the polymerization and the properties of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a powerful technique for the polymerization of epoxides, often leading to polymers with well-controlled molecular weights and narrow dispersities. Strong bases, such as potassium tert-butoxide, can be used to initiate the polymerization.

Experimental Protocol: Anionic ROP of 3,4-Epoxycyclohexan-1-ol

Materials:

  • Purified 3,4-epoxycyclohexan-1-ol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

  • Anhydrous methanol

  • Schlenk flask, magnetic stir bar, Schlenk line, glovebox, syringes

Procedure:

  • All glassware must be rigorously dried in an oven at 120 °C overnight and subsequently cooled under a stream of dry nitrogen or argon.

  • Inside an inert atmosphere glovebox, add the purified 3,4-epoxycyclohexan-1-ol to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the monomer in anhydrous toluene.

  • In a separate vial within the glovebox, prepare a stock solution of the initiator, potassium tert-butoxide, in anhydrous toluene.

  • Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of inert gas.

  • Heat the monomer solution to the desired reaction temperature (e.g., 80 °C).

  • Using a gas-tight syringe, inject the calculated amount of the initiator solution into the vigorously stirred monomer solution.

  • Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours). The viscosity of the reaction mixture will increase as the polymer forms.

  • To terminate the polymerization, cool the reaction mixture to room temperature and add a small amount of anhydrous methanol to protonate the active polymer chain ends.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes representative data for the ring-opening polymerization of cyclohexene oxide derivatives using different catalytic systems. This data provides an expected range for the polymerization of 3,4-epoxycyclohexan-1-ol. Actual results may vary depending on the specific reaction conditions.

Catalyst SystemMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( kg/mol )Đ (Mw/Mn)Reference
Amine Triphenolate Iron(III)10000:1250.13>9522.71.7[1]
Amine Triphenolate Iron(III)10000:1350.08>9521.41.8[1]
(salophen)CrCl / PPNCl200:110024~9010.51.15[2]
Bimetallic Scorpionate Zinc100:18016>993.671.39[3]
Ph₃CB(C₆F₅)₄ / HMO200:1-201~9018.01.18[4]

Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index). Data is for cyclohexene oxide or its derivatives and serves as an estimation for the polymerization of 3,4-epoxycyclohexan-1-ol.

Visualizations

Logical Workflow for Polymer Synthesis

workflow Synthesis of Poly(3,4-epoxycyclohexan-1-ol) cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization start This compound step1 Epoxidation with m-CPBA start->step1 product1 3,4-Epoxycyclohexan-1-ol step1->product1 step2 Anionic Ring-Opening Polymerization (AROP) product1->step2 product2 Poly(3,4-epoxycyclohexan-1-ol) step2->product2 step3 Purification (Precipitation) product2->step3 product3 Purified Polymer step3->product3

Caption: Workflow for the synthesis of poly(3,4-epoxycyclohexan-1-ol).

Proposed Anionic ROP Mechanism

mechanism Anionic ROP Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator t-BuO⁻ K⁺ Monomer Monomer OpenedMonomer Ring-Opened Monomer (Alkoxide) Monomer->OpenedMonomer GrowingChain Polymer Chain (Alkoxide end-group) OpenedMonomer->GrowingChain NewMonomer NewMonomer ElongatedChain Elongated Polymer Chain NewMonomer->ElongatedChain LivingPolymer Living Polymer Chain ElongatedChain->LivingPolymer Methanol CH₃OH LivingPolymer->Methanol Protonation TerminatedPolymer Terminated Polymer (Hydroxyl end-group) Methanol->TerminatedPolymer

Caption: Proposed mechanism for the anionic ring-opening polymerization.

Note: The DOT script for the mechanism diagram uses placeholders for chemical structures as direct rendering of complex chemical drawings is not supported. The diagram illustrates the conceptual steps of initiation, propagation, and termination.

Applications in Drug Development

Polymers derived from this compound, possessing a polyether backbone and pendent hydroxyl groups, are of significant interest for biomedical applications:

  • Drug Conjugation: The hydroxyl groups provide readily available sites for the covalent attachment of drugs, enabling the creation of polymer-drug conjugates for targeted delivery and controlled release.

  • Hydrophilic Materials: The polyether backbone and hydroxyl groups can impart hydrophilicity to the polymer, which is often desirable for biocompatibility and for creating hydrogels.

  • Biodegradable Materials: The ether linkages in the polymer backbone may be susceptible to degradation under certain physiological conditions, offering potential for creating biodegradable drug delivery systems or temporary implantable devices.

  • Functional Coatings: These polymers can be used to coat medical devices to improve their biocompatibility or to introduce specific functionalities to the surface.

Further research into the polymerization of this compound and the characterization of the resulting polymers will be crucial in realizing the full potential of this versatile monomer in the field of drug development and materials science.

References

Application Note: Determination of 3-Cyclohexen-1-ol Purity using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-0301

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclohexen-1-ol is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final product. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1] This method offers high resolution and sensitivity for the separation and quantification of the main component and its potential impurities, which may include isomers, unreacted starting materials, or byproducts from the synthesis process.[2][3]

This application note provides a detailed protocol for the determination of this compound purity using GC-FID. The methodology outlined herein is designed to be a reliable and reproducible approach for quality control and research applications.

Experimental Protocol

This protocol provides a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Materials and Reagents

  • Sample: this compound (CAS No: 822-66-2)[4]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or equivalent)

  • Reference Standard: this compound, high purity (≥99.5%)

  • Internal Standard (Optional): n-Dodecane or other suitable non-interfering compound

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), and Air (FID oxidizer, zero grade)[5]

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).[1]

  • Column: A non-polar HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar Wax-based column can be used.[2][6] The choice depends on the specific impurity profile. For this protocol, an HP-5ms column is recommended for its versatility.[1]

  • Injector Temperature: 250 °C[1]

  • Injection Volume: 1 µL[1]

  • Split Ratio: 50:1[2]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Final Hold: Hold at 240 °C for 5 minutes[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[2]

  • Detector: Flame Ionization Detector (FID)[7]

  • Detector Temperature: 300 °C[7]

  • Data Acquisition: A suitable chromatography data system.

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the chosen solvent (e.g., dichloromethane) to achieve a final concentration of approximately 1 mg/mL.[1]

  • Vortex the solution to ensure it is completely dissolved.[1]

  • If using an internal standard, add a known concentration to the sample solution.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial for analysis.

4. Data Analysis

  • Integrate the peak areas of all components in the chromatogram, excluding the solvent peak.[1]

  • Calculate the percentage purity of this compound using the area percent method with the following formula:[1]

    % Purity = (Peak Area of this compound / Total Peak Area of all components) x 100

  • Identify impurities by comparing their retention times with those of known reference standards, if available. For unknown impurities, further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) may be necessary for structural elucidation.[1]

Data Presentation

The quantitative results of the purity analysis can be summarized in a table for clear comparison. The following table presents hypothetical data for a typical this compound sample analysis.

Peak No.Retention Time (min)Component NamePeak AreaArea %
15.8Impurity 1 (e.g., Cyclohexene)15,0000.5
28.2This compound 2,955,00098.5
39.5Impurity 2 (e.g., Isomer)30,0001.0
Total 3,000,000 100.0

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the following diagram.

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report final_result final_result report->final_result Final Purity Value

Caption: Workflow for this compound Purity Analysis by GC-FID.

The gas chromatography method detailed in this application note provides a reliable and efficient means for determining the purity of this compound. The use of a standard GC-FID system and a common capillary column makes this method accessible to most analytical laboratories. Accurate purity assessment is crucial for ensuring the quality and consistency of products in the pharmaceutical and chemical industries.[8] Further characterization of unknown impurities can be achieved by coupling the gas chromatograph to a mass spectrometer.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Cyclohexen-1-ol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts depend on the synthetic route. However, typical impurities include unreacted starting materials, such as cyclohexene or cyclohexanol, and over-oxidation or side-reaction products like 3-cyclohexen-1-one, 1,2-cyclohexanediol, and 1,4-cyclohexanediol.

Q2: How can I effectively remove water from my crude this compound sample before distillation?

A2: Water can be removed by a two-step process. First, perform a liquid-liquid extraction with a saturated sodium chloride solution (brine) to remove the bulk of the water. Subsequently, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Q3: What is the boiling point of this compound and its common byproducts?

A3: The boiling points are crucial for planning purification by distillation. A summary is provided in the table below.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is an effective method for purifying this compound, especially for removing byproducts with significantly different polarities.

Q5: What are suitable solvent systems for column chromatography of this compound?

A5: A typical solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds based on their polarity.

Troubleshooting Guides

Purification by Fractional Distillation

Issue 1: Poor separation between this compound and Cyclohexanol.

  • Possible Cause: The boiling points of this compound (164.5 °C) and cyclohexanol (161.8 °C) are very close, making simple distillation ineffective.[1][2][3][4][5][6]

  • Solution:

    • Use a fractionating column: Employ a column with a high number of theoretical plates (e.g., a Vigreux, Raschig, or packed column) to enhance separation efficiency.

    • Slow distillation rate: Distill the mixture very slowly to allow for proper equilibrium between the liquid and vapor phases within the column.

    • Vacuum distillation: Reducing the pressure will lower the boiling points and may increase the boiling point difference between the two compounds, aiding in separation.

Issue 2: Contamination of the distillate with a low-boiling impurity.

  • Possible Cause: The presence of a low-boiling byproduct, most commonly unreacted cyclohexene (boiling point: 83 °C).[7][8][9][10]

  • Solution:

    • Foreshot collection: Collect the initial fraction that distills at a lower temperature separately. This "foreshot" will contain the majority of the low-boiling impurity.

    • Monitor temperature: The distillation temperature should remain stable at the boiling point of the low-boiling impurity until it is completely removed, after which the temperature will rise to the boiling point of the desired product.

Issue 3: The product is not distilling at the expected temperature.

  • Possible Cause:

    • Inaccurate thermometer placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Pressure fluctuations: If using vacuum distillation, ensure the vacuum source is stable.

  • Solution:

    • Correct thermometer placement: Adjust the thermometer to the correct height.

    • Stable vacuum: Use a vacuum regulator and ensure all connections are airtight.

Purification by Column Chromatography

Issue 1: Co-elution of this compound and an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent mixtures to find one that gives good separation between your product and the impurity.

    • Use gradient elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.

Issue 2: The product is taking too long to elute from the column.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent to speed up the elution of your product.

Issue 3: Broad or tailing peaks during elution.

  • Possible Cause:

    • Column overloading: Too much sample was loaded onto the column.

    • Poorly packed column: The stationary phase is not packed uniformly.

    • Inappropriate solvent: The solvent used to dissolve the sample is too polar.

  • Solution:

    • Reduce sample load: Use a larger column or load less sample.

    • Repack the column: Ensure the stationary phase is packed evenly without any air bubbles or channels.

    • Dissolve sample in a non-polar solvent: Dissolve the crude product in a minimal amount of a low-polarity solvent before loading it onto the column.

Data Presentation

Table 1: Boiling Points of this compound and Common Byproducts at Atmospheric Pressure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₆H₁₀O98.14164.5[6]
CyclohexeneC₆H₁₀82.1583[7][8][9][10]
CyclohexanolC₆H₁₂O100.16161.8[1][2][3][4][5]
3-Cyclohexen-1-oneC₆H₈O96.13~105-133 (estimated for isomers)
1,2-CyclohexanediolC₆H₁₂O₂116.16236.7[11]
1,4-CyclohexanediolC₆H₁₂O₂116.16265[12]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Drying the Crude Product:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer with an equal volume of saturated NaCl (brine) solution.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter to remove the drying agent.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a packed fractionating column (e.g., Raschig rings or Vigreux).

    • Place the dried crude product in the distillation flask with a few boiling chips.

    • Ensure the thermometer bulb is positioned correctly.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect the initial low-boiling fraction (foreshot), which is likely unreacted cyclohexene, in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask.

    • Collect the product fraction over a narrow temperature range (e.g., 163-166 °C).

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis:

    • Analyze the purity of the collected fraction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Select an appropriate size column based on the amount of crude product.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or a small amount of the initial eluent).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds.

    • Less polar byproducts like cyclohexene will elute first, followed by 3-cyclohexen-1-one, then this compound, and finally the more polar diols.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (with byproducts) Drying Drying (Brine wash, MgSO4) Crude->Drying Distillation Fractional Distillation Drying->Distillation Option 1 Chromatography Column Chromatography Drying->Chromatography Option 2 Pure_Product Pure this compound Distillation->Pure_Product Byproducts_Dist Byproducts (Low & High Boiling) Distillation->Byproducts_Dist Chromatography->Pure_Product Byproducts_Chrom Byproducts (Separated by Polarity) Chromatography->Byproducts_Chrom

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting Start Poor Separation in Distillation Cause1 Close Boiling Points (e.g., with Cyclohexanol) Start->Cause1 Cause2 Low-Boiling Impurity (e.g., Cyclohexene) Start->Cause2 Cause3 Incorrect Temperature Reading Start->Cause3 Solution1a Use Fractionating Column Cause1->Solution1a Solution1b Slow Distillation Rate Cause1->Solution1b Solution1c Vacuum Distillation Cause1->Solution1c Solution2 Collect Foreshot Cause2->Solution2 Solution3 Check Thermometer Placement Cause3->Solution3

Caption: Troubleshooting logic for fractional distillation issues.

References

Common impurities in commercial 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in commercial 3-Cyclohexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, handling, and storage. These can include unreacted starting materials, byproducts from side reactions, isomers, residual solvents, and degradation products. Common examples include cyclohexanol, cyclohexene, 2-cyclohexen-1-ol, and various oxidation products.

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed for impurity identification and quantification. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity determination.[1][] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities.[1][]

Q3: What are the potential impacts of these impurities on my experiments?

A3: The presence of impurities, even in trace amounts, can significantly affect experimental outcomes. They can alter the reactivity of this compound, interfere with biological assays, lead to the formation of unintended byproducts in chemical reactions, and impact the overall safety profile of a synthesized compound.[1]

Q4: What is the typical purity of commercial this compound?

A4: The purity of commercial this compound can vary among suppliers. It is common to find grades with purities of 95% or higher.[3][4] For applications requiring high purity, it is crucial to consult the supplier's certificate of analysis and consider additional purification steps.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Issue Potential Cause Recommended Action
Unexpected side products in a reaction Presence of reactive impurities such as other cyclohexenol isomers or residual catalysts from the synthesis of this compound.Characterize the impurities using GC-MS or NMR. Purify the this compound using fractional distillation or column chromatography.
Inconsistent reaction yields Variable purity of different batches of this compound.Perform a quantitative purity analysis (e.g., qNMR) on each batch before use. Standardize the material through purification if necessary.
Baseline noise or ghost peaks in chromatography Contamination from the solvent, storage container, or degradation of the compound.Use high-purity solvents and properly cleaned glassware. Store this compound under an inert atmosphere and at a low temperature to prevent degradation.
Low biological activity in assays Presence of inhibitors or inactive isomers.Isolate and identify the impurities. If an impurity is found to be an inhibitor, a more stringent purification protocol is required.

Analytical Methodologies

Accurate determination of purity is critical. Below are summaries of common analytical methods.

Method Principle Limit of Detection Limit of Quantification Precision
Quantitative ¹H NMR (qNMR) Compares the integral of a signal from the target compound to that of a certified internal standard. The signal area is directly proportional to the number of nuclei.[1]Can detect impurities at low levels, often below 1%.[1]Dependent on the impurity and experimental setup, but generally suitable for purity assessment >95%.[1]High, with excellent reproducibility.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer provides a molecular fingerprint for identification.[1]High sensitivity, capable of detecting trace-level impurities.Low, enabling the quantification of trace impurities.[1]High
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. A detector quantifies the separated components.[1]Low, often in the microgram per milliliter (µg/mL) range.[1]LowHigh

Experimental Protocols

Purification of this compound by Fractional Distillation

This protocol is suitable for removing impurities with significantly different boiling points from this compound (Boiling Point: ~165 °C).

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Visualizations

Logical Workflow for Impurity Identification and Resolution

cluster_0 Impurity Troubleshooting Workflow A Sample of this compound Received B Perform Initial Purity Analysis (GC-MS, NMR) A->B C Purity Meets Specification? B->C D Proceed with Experiment C->D Yes E Identify and Quantify Impurities C->E No F Select Appropriate Purification Method E->F G Fractional Distillation F->G Different Boiling Points H Column Chromatography F->H Similar Boiling Points I Perform Purification G->I H->I J Verify Purity of Purified Product I->J K Purity Verified? J->K K->D Yes K->F No, Re-evaluate Method

Caption: A logical workflow for identifying and resolving impurity issues.

Potential Impurity Sources in this compound Synthesis

cluster_1 Sources of Impurities cluster_synthesis Synthesis-Related cluster_storage Post-Synthesis Synthesis Synthesis Process StartingMaterials Unreacted Starting Materials (e.g., Cyclohexanol, Cyclohexene) Synthesis->StartingMaterials Byproducts Reaction Byproducts (e.g., Isomers, Dimers) Synthesis->Byproducts Solvents Residual Solvents Synthesis->Solvents Storage Storage & Handling Degradation Degradation Products (e.g., Oxidation Products) Storage->Degradation Contamination External Contamination Storage->Contamination Impurities Common Impurities in This compound StartingMaterials->Impurities Byproducts->Impurities Solvents->Impurities Degradation->Impurities Contamination->Impurities

Caption: Relationship between synthesis/storage and common impurities.

References

Technical Support Center: Synthesis of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory synthesis involves the selective reduction of the ketone group in 3-cyclohexen-1-one. The choice of reducing agent is critical to avoid the reduction of the carbon-carbon double bond. Other methods include the dehydration of 1,4-cyclohexanediol and the Diels-Alder reaction between 1,3-butadiene and acrolein, followed by reduction.

Q2: I am observing a significant amount of cyclohexanol in my product mixture. What is the likely cause and how can I prevent it?

A2: The formation of cyclohexanol is a common side reaction resulting from the reduction of the double bond in either the starting material (3-cyclohexen-1-one) or the product (this compound). This is particularly problematic when using strong, non-selective reducing agents.

  • Cause: Use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can lead to the reduction of both the ketone and the alkene functionalities.[1]

  • Solution: Employ a milder and more chemoselective reducing agent such as Sodium Borohydride (NaBH₄).[1] NaBH₄ is generally effective at reducing ketones and aldehydes without affecting carbon-carbon double bonds under standard conditions. Conducting the reaction at low temperatures (e.g., 0 °C) can further enhance selectivity.

Q3: My yield of this compound is consistently low. What are the potential reasons?

A3: Low yields can arise from several factors throughout the synthetic and work-up procedures.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or using a slight excess of the reducing agent.

  • Side Reactions: Besides the over-reduction to cyclohexanol, acid-catalyzed dehydration of the alcohol product during work-up can lead to the formation of 1,3-cyclohexadiene.[2] Ensure that any acidic quenching steps are performed at low temperatures and that the product is not exposed to acidic conditions for prolonged periods.

  • Product Loss During Work-up: this compound has some solubility in water. During aqueous extraction, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) multiple times. Using a saturated brine solution for the final wash can help to reduce the solubility of the product in the aqueous phase.[3]

  • Purification Issues: Improper purification techniques, such as distillation at too high a temperature, can lead to product decomposition or loss.

Q4: I have identified an isomeric impurity in my final product. What could it be and how did it form?

A4: While less common, double bond migration can occur, leading to isomers such as 2-cyclohexen-1-ol. This can be promoted by trace amounts of acid or base, or by elevated temperatures. Careful control of pH during work-up and purification under mild conditions (e.g., vacuum distillation at a lower temperature) can minimize isomerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 3-cyclohexen-1-one.

Issue Potential Cause Recommended Solution
Presence of Cyclohexanol Over-reduction of the C=C double bond.Use a milder reducing agent like NaBH₄ instead of LiAlH₄.[1] Maintain a low reaction temperature (0-5 °C).
Low Product Yield Incomplete reaction or product loss.Monitor reaction completion by TLC/GC. Increase reaction time if necessary. Perform multiple extractions during work-up and use a brine wash.[3]
Formation of 1,3-Cyclohexadiene Acid-catalyzed dehydration of the alcohol.Neutralize the reaction mixture carefully during work-up, avoiding strongly acidic conditions. Use a mild acid for quenching and keep the temperature low.
Product is a mixture of isomers Double bond migration.Ensure the reaction and work-up are performed under neutral or near-neutral pH conditions. Purify using vacuum distillation to keep temperatures low.
Difficulty in Purification Similar boiling points of product and byproducts.Fractional distillation under reduced pressure is often the most effective method to separate this compound from cyclohexanol.[4] Column chromatography can also be employed for smaller-scale purifications.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Cyclohexen-1-one

This protocol is based on the selective reduction of a ketone in the presence of an alkene.

Materials:

  • 3-Cyclohexen-1-one

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-cyclohexen-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (1.1 equivalents) in small portions to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualized Pathways and Workflows

Synthesis_Pathway Main Synthesis Pathway of this compound 3-Cyclohexen-1-one 3-Cyclohexen-1-one This compound This compound 3-Cyclohexen-1-one->this compound 1. NaBH4, Methanol, 0 °C 2. Work-up

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction Common Side Reaction: Over-reduction 3-Cyclohexen-1-one 3-Cyclohexen-1-one Cyclohexanol Cyclohexanol 3-Cyclohexen-1-one->Cyclohexanol Strong Reducing Agent (e.g., LiAlH4)

Caption: Formation of cyclohexanol via over-reduction.

Troubleshooting_Workflow Troubleshooting Low Yield cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions Low_Yield Low Yield of This compound Analyze_Crude Analyze crude product (GC-MS, NMR) Low_Yield->Analyze_Crude Check_Byproducts Identify Byproducts: Cyclohexanol? 1,3-Cyclohexadiene? Analyze_Crude->Check_Byproducts Action_Reducer Switch to milder reducer (NaBH4) Check_Byproducts->Action_Reducer If Cyclohexanol Action_Workup Modify Work-up: - Neutral pH - Brine wash Check_Byproducts->Action_Workup If Dehydration Action_Purification Optimize Purification: - Vacuum distillation Action_Reducer->Action_Purification Action_Workup->Action_Purification

References

Technical Support Center: Optimizing the Synthesis of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexen-1-ol. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound can be synthesized through various methods, with the choice of route often depending on the available starting materials and desired scale. Some common approaches include:

  • Reduction of 3-Cyclohexen-1-one: This is a straightforward and often high-yielding method involving the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride. The reduction of a similar compound, 3-methyl-2-cyclohexen-1-one, with lithium aluminum hydride has been reported to achieve a 98% yield[1].

  • From 4-Hydroxycyclohexanecarboxylic Acid: A documented method shows a high yield of 80% from this starting material[2].

  • Multi-step synthesis from Alkyl Phenyl Ethers: A more complex route involves a Birch reduction of an alkyl phenyl ether, followed by oxidative ring cleavage and subsequent reduction[3].

  • From Benzene-1,2-diol or Cyclohexene: These routes are also reported, though with potentially lower yields of 49% and 39% respectively[2].

Q2: What factors can influence the yield of this compound synthesis?

A2: Several factors can significantly impact the final yield:

  • Choice of Reducing Agent: For ketone reductions, the reactivity and selectivity of the reducing agent are crucial.

  • Reaction Temperature: Temperature control is vital to prevent side reactions. For instance, in reductions with lithium aluminum hydride, cooling the reaction mixture is a standard procedure[1].

  • Solvent Purity: The use of anhydrous solvents is often necessary, especially when using water-sensitive reagents like lithium aluminum hydride[1].

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and lower the yield.

  • Work-up and Purification Procedure: Inefficient extraction or purification can lead to loss of product. The work-up for reductions often involves carefully quenching the excess reducing agent[1][3].

Troubleshooting Guide

Problem 1: Low yield in the reduction of 3-Cyclohexen-1-one.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reducing agent was added in the correct stoichiometric amount or a slight excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Possible Cause: Degradation of the reducing agent.

    • Solution: Use a fresh, unopened container of the reducing agent. Some reducing agents, like lithium aluminum hydride, are highly reactive with atmospheric moisture and can lose their potency if not stored correctly.

  • Possible Cause: Side reactions.

    • Solution: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling to prevent overheating, which can promote side reactions.

Problem 2: Presence of impurities in the final product after purification.

  • Possible Cause: Incomplete removal of starting material.

    • Solution: Optimize the purification method. If using distillation, ensure the distillation column is efficient enough to separate the product from the starting material based on their boiling points.

  • Possible Cause: Formation of isomeric byproducts.

    • Solution: The choice of reagents and reaction conditions can influence stereoselectivity. Consider using a different reducing agent or solvent system that may favor the formation of the desired isomer.

  • Possible Cause: Contamination from the work-up procedure.

    • Solution: Ensure all glassware is clean and dry. During aqueous work-up, perform multiple extractions with the organic solvent to maximize product recovery and minimize the transfer of aqueous impurities. Using a drying agent like magnesium sulfate or sodium sulfate is crucial to remove dissolved water from the organic phase[1][3].

Quantitative Data Summary

The following table summarizes the yields of different synthetic routes to this compound and related compounds.

Starting MaterialKey Reagents/MethodProductReported Yield (%)Reference
3-Methyl-2-cyclohexen-1-oneLithium aluminum hydride, Diethyl ether3-Methyl-2-cyclohexen-1-ol98[1]
4-Hydroxycyclohexanecarboxylic acid9-mesityl-2,7,10-trimethylacridinium perchlorate, etc.This compound80[2]
Isopropyl phenyl etherBirch reduction, Ozonolysis, Reductioncis-3-hexen-1-ol82.5[3]
Benzene-1,2-diolPotassium hydroxide, Samarium diiodideThis compound49[2]
CyclohexenePeracetic acid, [Ga(phen)2Cl2]ClThis compound39[2]

Experimental Protocols

Protocol 1: Reduction of 3-Cyclohexen-1-one (Adapted from a similar procedure) [1]

  • Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3-cyclohexen-1-one in anhydrous diethyl ether.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: While stirring, add a solution of lithium aluminum hydride in ether dropwise to the cooled solution.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 15 minutes.

  • Quenching: Carefully add moist ether to the reaction mixture to decompose the excess lithium aluminum hydride, followed by the cautious addition of water.

  • Work-up: Filter the resulting slurry. Wash the filtrate with a saturated aqueous sodium chloride solution and dry the organic layer over magnesium sulfate.

  • Purification: Remove the ether by rotary evaporation and distill the residue under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis from an Alkyl Phenyl Ether (Example with Isopropyl Phenyl Ether) [3]

  • Birch Reduction:

    • Place a solution of isopropyl phenyl ether in dry ether and liquid ammonia in a three-necked flask fitted with a mechanical agitator and a dry ice condenser.

    • Add small pieces of lithium to the mixture.

    • After the addition is complete, add absolute ethanol.

  • Ozonolysis:

    • Treat the product from the Birch reduction, 1-isopropoxy-1,4-cyclohexadiene, dissolved in absolute methanol with ozone at -78°C.

    • Flush the resulting mixture with nitrogen.

  • Reductive Work-up:

    • Allow the mixture to warm to 0°C and add dimethyl sulfide.

    • Stir the mixture at this temperature for 80 minutes.

  • Reduction to Alcohol:

    • Cool the mixture back to -78°C and add a suspension of sodium borohydride in absolute ethanol dropwise.

    • Allow the resulting mixture to warm to room temperature and stir for 80 minutes.

  • Isolation:

    • Remove the methanol under vacuum to yield the crude product, which can be further purified.

Visualizations

experimental_workflow start Start: 3-Cyclohexen-1-one dissolve Dissolve in Anhydrous Ether start->dissolve cool Cool to 0°C dissolve->cool add_reductant Add Reducing Agent (e.g., LiAlH4) cool->add_reductant react Stir at 0°C add_reductant->react quench Quench with Moist Ether & Water react->quench filter Filter Slurry quench->filter wash Wash with Brine filter->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill end End: Pure this compound distill->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC) start->check_reaction Step 1 check_workup Work-up & Purification start->check_workup Step 2 incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Analysis side_products Side Products Observed check_reaction->side_products Analysis solution_incomplete Solution: - Increase reaction time - Add more reagent incomplete_reaction->solution_incomplete Yes solution_side_products Solution: - Check reaction temperature - Use purer starting materials side_products->solution_side_products Yes emulsion Emulsion during Extraction check_workup->emulsion Problem poor_separation Poor Separation during Distillation check_workup->poor_separation Problem solution_emulsion Solution: - Add brine - Centrifuge emulsion->solution_emulsion Yes solution_separation Solution: - Use a more efficient column - Adjust vacuum pressure poor_separation->solution_separation Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Preventing rearrangement of 3-Cyclohexen-1-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Cyclohexen-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the reactivity of this allylic alcohol, particularly the prevention of unwanted rearrangements during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to rearrangement during reactions?

A1: this compound is an allylic alcohol. Under certain reaction conditions, particularly acidic environments or when a good leaving group is formed, the molecule can form a resonance-stabilized allylic carbocation. This intermediate allows for nucleophilic attack at two different positions (C1 and C3), leading to a mixture of the desired product and a rearranged constitutional isomer. This process is often observed in reactions proceeding through an S(_N)1 or S(_N)1' mechanism.

Q2: What are the most common types of reactions where rearrangement of this compound is a significant side reaction?

A2: Rearrangements are frequently encountered in:

  • Acid-catalyzed reactions: Dehydration or substitution reactions in the presence of strong acids can readily lead to carbocation formation and subsequent rearrangement.

  • Oxidations: Certain oxidizing agents, especially those used under acidic conditions, can promote rearrangement.

  • Substitution reactions: Reactions aimed at replacing the hydroxyl group can proceed via an S(_N)1 pathway, leading to a mixture of products. This is particularly true if the hydroxyl group is first converted to a good leaving group in the presence of acid.

  • Mitsunobu reaction: While generally proceeding with inversion of configuration (S(_N)2), allylic substrates like this compound can sometimes undergo rearrangement, especially if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Issue 1: Rearrangement during Oxidation to 3-Cyclohexen-1-one

Symptom: You are attempting to oxidize this compound to 3-Cyclohexen-1-one, but you are observing the formation of 2-Cyclohexen-1-one as a significant byproduct.

Cause: The use of acidic oxidizing agents, such as those involving chromium(VI) in acidic media (e.g., Jones oxidation), can catalyze the isomerization of the double bond either before or after the oxidation of the alcohol.

Solutions:

  • Use Mild, Non-Acidic Oxidizing Agents: Employing reaction conditions that are neutral or basic will minimize acid-catalyzed rearrangement. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent alternatives.[1][2][3][4][5][6][7][8][9]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The low temperature and non-acidic conditions suppress rearrangement.[1][6][7][8][9]

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols. The reaction is typically run in chlorinated solvents like dichloromethane (DCM) at room temperature.[2][3][4][5][10] To buffer the acetic acid byproduct, pyridine or sodium bicarbonate can be added.[2]

Experimental Protocol: Dess-Martin Oxidation of this compound

  • To a solution of this compound (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) under an inert atmosphere, add solid sodium bicarbonate (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Selecting an Oxidation Method

Oxidation_Workflow start Start: Oxidize This compound check_rearrangement Is rearrangement a problem with my current method? start->check_rearrangement use_mild_oxidant Use mild, non-acidic oxidizing agent check_rearrangement->use_mild_oxidant Yes acidic_method Using acidic oxidant (e.g., Jones Reagent) check_rearrangement->acidic_method No, but be aware of potential issue swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) use_mild_oxidant->swern Option 1 dmp Dess-Martin Oxidation (DMP, DCM, rt) use_mild_oxidant->dmp Option 2 end End: 3-Cyclohexen-1-one (unrearranged) swern->end dmp->end

Workflow for selecting a suitable oxidation method.
Issue 2: Rearrangement during Substitution Reactions (e.g., Halogenation, Etherification)

Symptom: When attempting to replace the hydroxyl group of this compound with a nucleophile (e.g., halide, alkoxide), a mixture of 1-substituted-3-cyclohexene and 3-substituted-1-cyclohexene is formed.

Cause: The reaction is proceeding, at least in part, through an S(_N)1 mechanism, which involves a carbocation intermediate susceptible to rearrangement. This is common when using strong acids (e.g., HBr, HCl) or when attempting to perform a Williamson ether synthesis under conditions that favor elimination or S(_N)1 pathways.[11][12][13][14][15]

Solutions:

  • Protect the Alcohol Group: Before carrying out the desired transformation on another part of the molecule, protect the hydroxyl group as a silyl ether (e.g., TBS, TIPS). Silyl ethers are stable to a wide range of non-acidic reagents and can be easily removed later.[16][17][18][19][20]

  • Convert to a Good Leaving Group Under S(_N)2-Promoting Conditions: To replace the hydroxyl group, first convert it into a good leaving group under conditions that avoid carbocation formation.

    • Tosylation/Mesylation: React this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of pyridine at low temperatures (e.g., 0 °C).[21] This forms a tosylate or mesylate, which is an excellent leaving group for subsequent S(_N)2 reactions with a wide range of nucleophiles. This two-step process ensures that the substitution occurs with high fidelity at C1.

    • Appel Reaction: Use triphenylphosphine (PPh(_3)) and a tetrahalomethane (e.g., CBr(_4), CCl(_4)) to convert the alcohol directly to the corresponding alkyl halide.[22][23][24][25][26] This reaction typically proceeds with inversion of configuration via an S(_N)2 pathway, thus preventing rearrangement.

    • Reaction with PBr(_3) or SOCl(_2): These reagents can convert primary and secondary alcohols to the corresponding halides. The reaction with PBr(_3) generally proceeds via an S(_N)2 mechanism, minimizing rearrangement.[27] The stereochemical outcome of the reaction with SOCl(_2) can be controlled by the presence or absence of a base like pyridine.

Experimental Protocol: Tosylation of this compound

  • Dissolve this compound (1.0 equiv) in dry pyridine or a mixture of dry DCM and pyridine (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash successively with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.

  • The crude tosylate is often used directly in the next step without further purification.

Data Summary: Comparison of Methods for Converting Alcohols to Halides

Reagent(s)Typical MechanismRearrangement PotentialStereochemistryNotes
HBr, HClS(_N)1 (for 2°/3° ROH)HighRacemization/MixtureNot recommended for this compound if rearrangement is a concern.
SOCl(_2), pyridineS(_N)2LowInversionPyridine promotes the S(_N)2 pathway.
PBr(_3)S(_N)2LowInversionGenerally reliable for primary and secondary alcohols.[27]
PPh(_3), CBr(_4) (Appel)S(_N)2LowInversionMild conditions, but requires removal of triphenylphosphine oxide.[22][23][24][25][26]

Signaling Pathway for Rearrangement vs. Prevention

Rearrangement_Prevention cluster_rearrangement Rearrangement Pathway (SN1) cluster_prevention Prevention Pathway (SN2) start_re This compound protonation Protonation (H+) start_re->protonation leaving_group_loss Loss of H2O protonation->leaving_group_loss carbocation Allylic Carbocation (Resonance Stabilized) leaving_group_loss->carbocation attack_c1 Nucleophilic Attack at C1 carbocation->attack_c1 Path A attack_c3 Nucleophilic Attack at C3 carbocation->attack_c3 Path B product_unrearranged Unrearranged Product attack_c1->product_unrearranged product_rearranged Rearranged Product attack_c3->product_rearranged start_pre This compound tosylation Conversion to Tosylate (TsCl, Pyridine, 0°C) start_pre->tosylation tosylate 3-Cyclohexenyl-1-tosylate tosylation->tosylate sn2_attack SN2 Attack by Nucleophile tosylate->sn2_attack product_sn2 Unrearranged Product (Inverted Stereochemistry) sn2_attack->product_sn2

Comparison of rearrangement and prevention pathways.
Issue 3: Rearrangement during Mitsunobu Reaction

Symptom: The Mitsunobu reaction on this compound results in a mixture of the expected S(_N)2 product and the rearranged S(_N)2' product.

Cause: The allylic nature of the substrate allows for two possible sites of nucleophilic attack on the alkoxyphosphonium intermediate. While direct S(_N)2 attack at C1 is usually favored, attack at C3 (S(_N)2') can become competitive under certain conditions.

Solutions:

  • Control Reaction Temperature: Perform the reaction at low temperatures (0 °C or below). The dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD) at low temperature is crucial to control the concentration of the reactive intermediates.[28]

  • Choice of Nucleophile: Using a less sterically demanding and more acidic nucleophile can favor the direct S(_N)2 pathway. For ester formation, using zinc benzoate has been reported to minimize allylic rearrangement in some cases.

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used and effective solvent for the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction of this compound with Benzoic Acid

  • Under an inert atmosphere, dissolve this compound (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.2 equiv) in dry THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 equiv) in THF dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced DIAD byproduct.

Decision Tree for Minimizing Mitsunobu Rearrangement

Mitsunobu_Troubleshooting start Start: Mitsunobu on This compound check_rearrangement Is S_N_2' rearrangement observed? start->check_rearrangement no_rearrangement Continue with current protocol check_rearrangement->no_rearrangement No implement_changes Implement one or more of the following: check_rearrangement->implement_changes Yes lower_temp Lower reaction temperature (maintain ≤ 0°C during DIAD addition) implement_changes->lower_temp change_nucleophile Use a less bulky/ more acidic nucleophile (e.g., zinc benzoate) implement_changes->change_nucleophile end End: Desired SN2 Product lower_temp->end change_nucleophile->end

Troubleshooting Mitsunobu reaction rearrangements.

References

Technical Support Center: Stereoselectivity in 3-Cyclohexen-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in controlling stereoselectivity in reactions involving 3-Cyclohexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of this compound so important for controlling stereoselectivity?

A1: The hydroxyl group (-OH) of this compound acts as a powerful directing group. It can interact with reagents through hydrogen bonding or by coordinating to metal centers (chelation).[1][2] This non-covalent interaction locks the conformation of the substrate and directs the reagent to a specific face of the double bond, resulting in the preferential formation of one stereoisomer.[3]

Q2: What is the difference between diastereoselectivity and enantioselectivity in the context of this compound reactions?

A2:

  • Diastereoselectivity refers to the preferential formation of one diastereomer over another. For example, in the epoxidation of this compound, the epoxide can form on the same side (syn) or the opposite side (anti) as the hydroxyl group. A reaction that predominantly forms the syn isomer is considered diastereoselective.

  • Enantioselectivity refers to the preferential formation of one enantiomer over another. This is typically achieved by using a chiral catalyst or reagent that differentiates between the two enantiotopic faces of the double bond in the prochiral this compound, or by selectively reacting with one enantiomer in a racemic mixture (kinetic resolution).[4][5] The Sharpless Asymmetric Epoxidation is a prime example of an enantioselective reaction.[5][6]

Q3: How does chelation control influence the stereochemical outcome of a reaction?

A3: Chelation control is observed when a substrate contains a Lewis basic functional group (like the hydroxyl group in this compound) that can coordinate to a metal catalyst along with another nearby atom (like the oxygen of a carbonyl or another hydroxyl).[1][2] This forms a rigid cyclic complex, forcing the reagent to attack from the less sterically hindered face, which can lead to very high levels of stereoselectivity and may even reverse the selectivity compared to non-chelating conditions.[1][2]

Troubleshooting Guide: Epoxidation Reactions

Problem: Low diastereoselectivity in the epoxidation of this compound.

Your epoxidation reaction is producing a nearly 1:1 mixture of syn and anti diastereomers.

Solution Workflow

G start Low Diastereoselectivity in Epoxidation q1 What is the desired diastereomer? start->q1 syn Desired: syn-epoxide q1->syn syn anti Desired: anti-epoxide q1->anti anti sol_syn Use a directing oxidant like m-CPBA or VO(acac)₂/TBHP. Ensure hydroxyl group is pseudo-equatorial. syn->sol_syn sol_anti Block the directing effect. Convert -OH to a bulky silyl ether (e.g., -OTBS) before epoxidation. anti->sol_anti

Caption: Troubleshooting logic for poor diastereoselectivity in epoxidation.

Detailed Solutions

  • For High syn-Diastereoselectivity: Use an oxidant that can form a hydrogen bond with the allylic hydroxyl group. The most common choice is meta-chloroperoxybenzoic acid (m-CPBA).[7][8] The hydrogen bond directs the epoxidation to the same face of the cyclohexene ring as the hydroxyl group.[7] For this directing effect to be optimal, the hydroxyl group should be in a pseudo-equatorial position.[7] Vanadium-based catalysts like VO(acac)₂ with tert-butyl hydroperoxide (TBHP) also give high syn-selectivity through coordination with the allylic alcohol.

  • For High anti-Diastereoselectivity: The directing effect of the hydroxyl group must be overcome. This can be achieved by converting the hydroxyl group into a bulky protecting group, such as a tert-butyldimethylsilyl (TBS) ether. The steric bulk of the protecting group will block the syn face, forcing the epoxidizing agent (like m-CPBA) to attack from the opposite (anti) face.

Troubleshooting Guide: Enantioselective Reactions

Problem: Low enantiomeric excess (e.e.) in the Sharpless Asymmetric Epoxidation of this compound.

The reaction produces the desired epoxide, but with poor enantioselectivity.

Possible Causes & Solutions

  • Reagent Quality: The Sharpless epoxidation is highly sensitive to the quality of the reagents.

    • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]: Use a freshly opened bottle or distill before use. It is extremely sensitive to moisture.

    • tert-Butyl hydroperoxide (TBHP): Use an anhydrous solution in toluene. Water will inhibit the catalyst.

    • Diethyl tartrate (DET): Use enantiomerically pure DET. Ensure you are using the correct enantiomer for the desired product stereochemistry.

  • Presence of Water: The catalyst is deactivated by water.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. The addition of powdered 3Å or 4Å molecular sieves is necessary to scavenge trace amounts of water.[5][9]

  • Reaction Temperature: The reaction is typically run at low temperatures (-20 °C) to maximize enantioselectivity.[7][9] Running the reaction at a higher temperature can significantly decrease the e.e.

  • Stoichiometry: A slight excess of the tartrate ligand relative to the titanium isopropoxide is often required for optimal selectivity.[9] Typically, 5-10 mol% of the catalyst is used.[5][9]

Sharpless Epoxidation Mnemonic

To predict the stereochemical outcome, orient the this compound with the hydroxyl group in the bottom right corner. The choice of diethyl tartrate (DET) enantiomer determines which face of the double bond is epoxidized.

Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.[9]

Data Summary

The choice of reaction conditions significantly impacts stereoselectivity. The following table summarizes results for various stereoselective reactions on allylic alcohols, including those structurally similar to this compound.

ReactionSubstrateCatalyst/ReagentTemp (°C)Yield (%)e.e. (%)Ref
Asymmetric Epoxidation(E)-Hex-2-en-1-olTi(OiPr)₄, (+)-DIPT–2089>98[9]
Asymmetric EpoxidationGeraniolTi(OiPr)₄, (+)-DET–128895[9]
Asymmetric Epoxidation(Z)-Oct-2-en-1-olTi(OiPr)₄, (+)-DET–107486[9]
Asymmetric EpoxidationCinnamyl alcoholTi(OiPr)₄, (+)-DIPT–3579>98[9]

Note: DIPT (diisopropyl tartrate) is another chiral ligand sometimes used to achieve higher selectivity.[9]

Key Experimental Protocols

Protocol 1: Diastereoselective Epoxidation with m-CPBA (syn-selective)

This protocol is adapted from standard procedures for the epoxidation of allylic alcohols.[7]

  • Preparation: Dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add solid m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Reaction: Stir the mixture at 0 °C until all the starting material has been consumed.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize excess peracid and acidic byproducts.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting syn-epoxide by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol is a general procedure for the Sharpless epoxidation.[5][7]

  • Preparation: To a flame-dried, round-bottom flask containing powdered 4Å molecular sieves, add dry dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cooling: Cool the flask to –20 °C using a cryocooler or a dry ice/acetone bath.

  • Catalyst Formation: Add L-(+)-diethyl tartrate (DET) (0.06 equivalents) followed by titanium(IV) isopropoxide (0.05 equivalents). Stir the mixture for 30 minutes at –20 °C to pre-form the chiral catalyst.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in dichloromethane.

  • Oxidant Addition: Add a solution of TBHP in toluene (e.g., 5.5 M, 2 equivalents) dropwise over a period of time to control the reaction exotherm.

  • Reaction: Maintain the reaction at –20 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium hydroxide saturated with sodium chloride.[7]

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through Celite® to remove titanium salts. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Controlling Stereoselectivity Pathways

The choice of reagent dictates the stereochemical outcome of the reaction.

G cluster_epox Epoxidation cluster_hydro Hydrogenation start This compound mcpba m-CPBA start->mcpba sharpless_plus Sharpless Ti(OiPr)₄, (+)-DET, TBHP start->sharpless_plus sharpless_minus Sharpless Ti(OiPr)₄, (-)-DET, TBHP start->sharpless_minus crabtree Crabtree's Catalyst [Ir(cod)(PCy₃)(py)]PF₆ start->crabtree pdc Pd/C start->pdc product_syn_epoxide syn-Epoxide mcpba->product_syn_epoxide H-bond directed diastereoselective product_enant1_epoxide (+)-Epoxide sharpless_plus->product_enant1_epoxide enantioselective product_enant2_epoxide (-)-Epoxide sharpless_minus->product_enant2_epoxide enantioselective product_trans_ol trans-Cyclohexanol (anti-addition) crabtree->product_trans_ol -OH directed diastereoselective product_cis_ol cis-Cyclohexanol (syn-addition) pdc->product_cis_ol less selective

Caption: Reagent choice determines stereochemical pathways for this compound.

References

Technical Support Center: Troubleshooting Low Yields in 3-Cyclohexen-1-ol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the oxidation of 3-Cyclohexen-1-ol to 3-Cyclohexen-1-one. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative data summary to assist in optimizing your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and other undesirable outcomes during the oxidation of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am observing a significant amount of unreacted this compound in my reaction mixture. What are the potential causes and solutions?

  • Answer: Low or no conversion of the starting material is a common issue that can often be attributed to the quality of reagents, reaction setup, or reaction time.

    • Inactive Oxidizing Agent: Ensure that your oxidizing agent is fresh and has been stored correctly. For instance, Dess-Martin Periodinane (DMP) is sensitive to moisture.

    • Improper Reaction Temperature: Some oxidation reactions have strict temperature requirements. For example, the Swern oxidation is typically conducted at or below -60°C to maintain the stability of the reactive intermediates.[1] Deviation from the optimal temperature can significantly impact the reaction rate.

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, it may require a longer reaction time.

    • Inadequate Stoichiometry: Ensure the correct molar ratio of the oxidant to the alcohol is used. A slight excess of the oxidizing agent is often employed to drive the reaction to completion.

Issue 2: Formation of Multiple Products and Low Selectivity

  • Question: My reaction is producing a mixture of products, with only a small amount of the desired 3-Cyclohexen-1-one. How can I improve the selectivity?

  • Answer: The formation of multiple products indicates that side reactions are occurring. The allylic nature of this compound makes it susceptible to various transformations.

    • Over-oxidation: Stronger oxidizing agents can potentially lead to over-oxidation, though this is less common for secondary alcohols compared to primary ones. Using milder, more selective reagents like Pyridinium Chlorochromate (PCC), Swern, or Dess-Martin oxidation can mitigate this.

    • Reaction with the Double Bond: The carbon-carbon double bond in the cyclohexene ring is also a reactive site. Oxidation of the C=C bond can lead to the formation of epoxides, diols, or even cleavage products.[2] The choice of a chemoselective oxidizing agent that preferentially reacts with the alcohol over the alkene is crucial. PCC is known to be effective for oxidizing allylic alcohols without significantly affecting the double bond.[3]

    • Rearrangement Reactions: Under certain conditions, particularly with some chromium-based reagents, allylic rearrangements can occur.[4]

Issue 3: Difficult Product Isolation and Purification

  • Question: I am having trouble isolating a pure sample of 3-Cyclohexen-1-one from the reaction mixture. What are the common challenges and how can I overcome them?

  • Answer: Product isolation can be hampered by the presence of byproducts and residual reagents.

    • Removal of Byproducts: Each oxidation method generates specific byproducts that need to be effectively removed.

      • PCC Oxidation: This reaction produces a tar-like chromium-containing byproduct. Adding Celite or molecular sieves to the reaction mixture can help by adsorbing these byproducts, which can then be removed by filtration.[5][6]

      • Swern Oxidation: The primary byproducts are dimethyl sulfide (DMS), which has a strong, unpleasant odor, carbon monoxide, carbon dioxide, and triethylammonium chloride.[7][8] DMS can be partially removed by rotary evaporation, and the remainder can be oxidized to the odorless dimethyl sulfoxide (DMSO) with a mild oxidant. The triethylammonium salt is water-soluble and can be removed with an aqueous wash.[1]

      • Dess-Martin Oxidation: The main byproduct is an iodinane compound. This can be removed by quenching the reaction with a saturated solution of sodium thiosulfate.[9]

    • Purification Method: Column chromatography is a common and effective method for purifying 3-Cyclohexen-1-one from any remaining impurities or side products.[9]

Frequently Asked Questions (FAQs)

Q1: What is a reasonable expected yield for the oxidation of this compound?

A1: The expected yield is highly dependent on the chosen oxidation method, the scale of the reaction, and the purity of the starting materials. Generally, yields can range from moderate to excellent. For instance, the Dess-Martin oxidation of allylic alcohols can achieve yields of up to 90%.[9]

Q2: Which oxidizing agent is the most suitable for the oxidation of this compound?

A2: The "best" oxidizing agent depends on several factors, including the desired scale of the reaction, sensitivity of other functional groups in the molecule, and considerations for waste disposal.

  • PCC (Pyridinium Chlorochromate): A reliable and effective reagent for oxidizing allylic alcohols.[3] However, it is a chromium-based reagent, which raises environmental and health concerns.

  • Swern Oxidation: A very mild and highly efficient method that avoids the use of heavy metals.[10] The main drawbacks are the requirement for cryogenic temperatures and the production of malodorous dimethyl sulfide.[1][10]

  • Dess-Martin Periodinane (DMP): A mild and highly selective oxidant that operates at room temperature and neutral pH.[11][12] It is a good choice for sensitive substrates. However, DMP can be explosive under certain conditions and is relatively expensive.[11]

Q3: How can I confirm the purity of my starting material, this compound?

A3: The purity of the starting material is crucial for achieving high yields. Impurities can interfere with the reaction. You can check the purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, this compound can be purified by distillation.

Q4: Can I use a stronger oxidizing agent like potassium permanganate or chromic acid?

A4: While stronger oxidizing agents can oxidize secondary alcohols, they are generally less selective. With an allylic alcohol like this compound, there is a higher risk of side reactions, such as oxidation of the double bond, which would lead to a lower yield of the desired product.[2]

Comparative Data of Common Oxidants

The following table summarizes the general characteristics and typical yields for the oxidation of allylic alcohols to α,β-unsaturated ketones using common methods. Please note that specific yields for the oxidation of this compound may vary based on the precise experimental conditions.

Oxidizing AgentTypical Yield RangeReaction ConditionsKey AdvantagesKey Disadvantages
PCC Good to ExcellentRoom temperature, anhydrousReliable, selective for allylic alcohols[3]Toxic chromium byproduct, can be acidic[5]
Swern Oxidation Very Good to ExcellentCryogenic (-78 °C), anhydrousMild, avoids heavy metals, high yields[1][10]Requires low temp, produces foul-smelling byproduct[1][8]
Dess-Martin (DMP) ExcellentRoom temperature, neutral pHMild, highly selective, short reaction times[11][12]Potentially explosive, expensive[11]

Experimental Protocols

Below are detailed methodologies for the three common oxidation reactions discussed.

1. Pyridinium Chlorochromate (PCC) Oxidation

  • Materials: this compound, Pyridinium Chlorochromate (PCC), Celite or 4Å molecular sieves, Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and Celite (or powdered 4Å molecular sieves) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

    • Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with an ethyl acetate/hexanes eluent system) to afford 3-Cyclohexen-1-one.

2. Swern Oxidation

  • Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO, anhydrous), Dichloromethane (DCM, anhydrous), this compound, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Procedure:

    • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the mixture for 15 minutes at -78 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

    • Stir the reaction mixture for 30-60 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Dess-Martin Periodinane (DMP) Oxidation

  • Materials: this compound, Dess-Martin Periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add DMP (1.2 equivalents) in one portion.

    • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the two layers become clear.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Oxidation

TroubleshootingWorkflow start Low Yield of 3-Cyclohexen-1-one check_conversion Check for Unreacted Starting Material (TLC/GC) start->check_conversion high_sm High Amount of Starting Material check_conversion->high_sm Yes low_sm Low Amount of Starting Material check_conversion->low_sm No sub_issue Potential Issues high_sm->sub_issue side_reactions Check for Side Products (TLC/GC-MS) low_sm->side_reactions reagent_quality Inactive/Degraded Oxidant sub_issue->reagent_quality temp_control Improper Temperature sub_issue->temp_control reaction_time Insufficient Reaction Time sub_issue->reaction_time use_fresh_reagent Use Fresh/Properly Stored Oxidant reagent_quality->use_fresh_reagent optimize_temp Optimize/Verify Reaction Temperature temp_control->optimize_temp increase_time Increase Reaction Time & Monitor Progress reaction_time->increase_time over_oxidation Over-oxidation Products side_reactions->over_oxidation Present alkene_reaction Alkene Reaction Products (Epoxide, Diol) side_reactions->alkene_reaction Present change_oxidant Use Milder/More Selective Oxidant (e.g., PCC, DMP) over_oxidation->change_oxidant alkene_reaction->change_oxidant solution Potential Solutions use_fresh_reagent->solution optimize_temp->solution increase_time->solution change_oxidant->solution

Caption: A decision tree for troubleshooting low yields in the oxidation of this compound.

References

Stability and storage conditions for 3-Cyclohexen-1-ol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 3-Cyclohexen-1-ol to prevent degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below. Adherence to these conditions will minimize degradation and preserve the purity of the compound.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation, particularly at the allylic position. This can be initiated by exposure to air (oxygen), light, and elevated temperatures. The double bond and the hydroxyl group are the most reactive sites in the molecule. Other potential degradation routes include polymerization and isomerization.

Q3: What are the visible signs of this compound degradation?

A3: While subtle degradation may not be visible, significant degradation of this compound can manifest through the following signs:

  • Color Change: A noticeable change from a colorless liquid to a yellowish or brownish hue can indicate the formation of oxidation byproducts.

  • Increased Viscosity: Polymerization can lead to an increase in the viscosity of the liquid.

  • Formation of Precipitate: In advanced stages of degradation, insoluble polymeric materials may form and precipitate out of the solution.

  • Odor Change: The appearance of a sharp, unpleasant odor may suggest the formation of volatile oxidation products like aldehydes or ketones.

Q4: How can I analytically confirm the purity and detect degradation of this compound?

A4: Several analytical techniques can be employed to assess the purity of this compound and detect degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile degradation products, such as 2-cyclohexen-1-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and detect the presence of impurities or degradation products by comparing the spectrum to a reference standard of the pure compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present. The appearance or increased intensity of a carbonyl peak (around 1700 cm-1) can indicate oxidation to a ketone.

Q5: What are the consequences of using degraded this compound in my experiments?

A5: Using degraded this compound can have significant negative impacts on experimental outcomes. The presence of impurities can lead to:

  • Reduced reaction yields: The effective concentration of the starting material is lower.

  • Formation of unwanted byproducts: Degradation products can participate in side reactions, complicating the purification of the desired product.

  • Inconsistent and non-reproducible results: The varying nature and concentration of impurities in a degraded sample can lead to variability in experimental outcomes.

  • Inhibition or poisoning of catalysts: Some degradation products may deactivate catalysts used in the reaction.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Action
Unexpected side products in a reaction. The this compound used may have degraded, introducing reactive impurities.1. Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS or NMR). 2. If degradation is confirmed, purify the this compound by distillation or obtain a fresh, high-purity batch.
Reaction fails to proceed or gives a low yield. The this compound may have polymerized, reducing the concentration of the active reactant. Impurities could also be inhibiting the reaction.1. Check for visual signs of degradation (e.g., increased viscosity). 2. Confirm the purity and concentration of the starting material. 3. Consider that degradation products might be poisoning the catalyst, if one is used.
Inconsistent results between experiments. The stability of the stored this compound may be compromised, leading to varying levels of degradation over time.1. Review storage conditions and ensure they align with the recommendations. 2. Aliquot the this compound into smaller, sealed containers to minimize repeated exposure of the bulk material to air and moisture. 3. Perform a quality control check on the starting material before each use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 4°C (Refrigerated)To slow down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation by minimizing contact with air.
Container Amber glass bottle with a tightly sealed capTo protect from light, which can catalyze degradation, and prevent moisture entry.
Purity Purity of ≥95% is commonly available.Higher purity starting material will have a longer shelf life.
Incompatible Materials Strong oxidizing agentsTo avoid vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol: Stability Indicating Assay of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify and quantify the primary degradation product, 2-cyclohexen-1-one.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Reference standards for this compound and 2-cyclohexen-1-one

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards for both this compound and 2-cyclohexen-1-one at different concentrations.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to ensure good separation of the components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the peaks for this compound and 2-cyclohexen-1-one in the chromatogram based on their retention times and mass spectra, by comparing them with the reference standards.

    • Generate a calibration curve for each compound by plotting the peak area against the concentration of the standards.

    • Quantify the amount of this compound and 2-cyclohexen-1-one in the sample using the calibration curves.

    • The purity of the this compound can be expressed as a percentage of the total peak area.

Visualizations

DegradationPathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Air, Light, Heat Polymerization Polymerization This compound->Polymerization Heat, Initiators Isomerization Isomerization This compound->Isomerization Acid/Base Catalysis 2-Cyclohexen-1-one 2-Cyclohexen-1-one Oxidation->2-Cyclohexen-1-one Further_Oxidation_Products Further_Oxidation_Products 2-Cyclohexen-1-one->Further_Oxidation_Products Polymer Polymer Polymerization->Polymer Cyclohexanone Cyclohexanone Isomerization->Cyclohexanone

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Receive_Sample Receive/Store This compound Sample Prepare_Solutions Prepare Sample and Standard Solutions Receive_Sample->Prepare_Solutions GCMS_Analysis GC-MS Analysis Prepare_Solutions->GCMS_Analysis NMR_Analysis NMR Analysis Prepare_Solutions->NMR_Analysis FTIR_Analysis FTIR Analysis Prepare_Solutions->FTIR_Analysis Data_Processing Process Chromatograms and Spectra GCMS_Analysis->Data_Processing NMR_Analysis->Data_Processing FTIR_Analysis->Data_Processing Quantification Quantify Purity and Degradation Products Data_Processing->Quantification Report Generate Stability Report Quantification->Report

Identifying byproducts in 3-Cyclohexen-1-ol reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyclohexen-1-ol and its reactions. The focus is on identifying common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Overview

The following diagram illustrates a general workflow for performing a reaction with this compound, followed by analysis and troubleshooting.

This compound Reaction Workflow cluster_Experiment Experimental Phase cluster_Analysis Analysis & Troubleshooting Start Start: this compound Reaction (e.g., Oxidation, Etherification, Esterification) Reaction Perform Reaction Start->Reaction Reagents & Conditions Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification NMR Acquire 1H & 13C NMR Spectra Purification->NMR Isolated Product(s) Analysis Analyze NMR Data NMR->Analysis Troubleshoot Troubleshooting: Identify Byproducts Analysis->Troubleshoot Unexpected Signals Troubleshoot->Reaction Adjust Reaction Conditions Troubleshoot->Purification Optimize Purification

Caption: General workflow for this compound reactions and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on byproduct identification using ¹H and ¹³C NMR spectroscopy.

Oxidation of this compound

Q1: I performed an oxidation of this compound using Pyridinium Chlorochromate (PCC), but my NMR spectrum shows unreacted starting material and some unexpected peaks. What are the likely byproducts?

A1: Besides your starting material, the most common byproduct in the PCC oxidation of this compound is the desired product, 3-cyclohexen-1-one. Incomplete reactions are common, and optimizing reaction time and the amount of PCC may be necessary. Over-oxidation is less common with PCC but can occur.

Troubleshooting Workflow for Oxidation Reactions:

Oxidation Troubleshooting Start Analyze NMR of Crude Product SM_Present Significant Starting Material Present? Start->SM_Present Yes_SM Yes SM_Present->Yes_SM No_SM No SM_Present->No_SM Increase_Reaction Increase reaction time or equivalents of PCC. Yes_SM->Increase_Reaction Check_Byproducts Check for Byproduct Signals No_SM->Check_Byproducts Ketone_Signal Signals consistent with 3-cyclohexen-1-one? Check_Byproducts->Ketone_Signal Yes_Ketone Yes Ketone_Signal->Yes_Ketone No_Ketone No Ketone_Signal->No_Ketone Optimize_Purification Optimize purification to isolate the ketone. Yes_Ketone->Optimize_Purification Other_Byproducts Investigate other potential byproducts (e.g., over-oxidation, rearrangement). No_Ketone->Other_Byproducts

Caption: Troubleshooting guide for oxidation of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~5.7 (m, 2H, vinyl), ~4.1 (m, 1H, CH-OH), ~2.5-1.5 (m, 6H, allylic & aliphatic), ~1.8 (br s, 1H, OH)~127 (vinyl), ~67 (CH-OH), ~32, ~30, ~25 (aliphatic)
3-Cyclohexen-1-one ~6.9 (m, 1H, vinyl), ~6.0 (m, 1H, vinyl), ~3.0-2.2 (m, 6H, allylic & aliphatic)~200 (C=O), ~150 (vinyl), ~128 (vinyl), ~40, ~28, ~25 (aliphatic)

Note: The chemical shifts for this compound and 3-cyclohexen-1-one are estimated based on typical values for similar structures and data from closely related compounds like cis-3-hexen-1-ol and 3-methyl-2-cyclohexen-1-one.

Experimental Protocol: Oxidation of this compound with PCC

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (1.5 eq) and celite or silica gel in anhydrous DCM. Add the PCC slurry to the alcohol solution in portions at room temperature with vigorous stirring.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-cyclohexen-1-one.

Etherification of this compound (Williamson Ether Synthesis)

Q2: I attempted a Williamson ether synthesis with this compound and an alkyl halide, but the yield is low, and the NMR shows multiple products. What went wrong?

A2: The Williamson ether synthesis with a secondary alcohol like this compound can be problematic. Since the reaction proceeds via an SN2 mechanism, it is sensitive to steric hindrance.[1] A common side reaction is E2 elimination, especially when using a strong base to deprotonate the alcohol, which leads to the formation of cyclohexadienes.

Troubleshooting Workflow for Williamson Ether Synthesis:

Etherification Troubleshooting Start Analyze NMR of Crude Product Ether_Present Desired Ether Product Present? Start->Ether_Present Yes_Ether Yes Ether_Present->Yes_Ether No_Ether No/Low Yield Ether_Present->No_Ether Optimize_Purification Optimize purification. Yes_Ether->Optimize_Purification Check_Byproducts Check for Byproduct Signals No_Ether->Check_Byproducts Diene_Signal Signals consistent with cyclohexadiene? (~5.5-6.0 ppm) Check_Byproducts->Diene_Signal Yes_Diene Yes Diene_Signal->Yes_Diene No_Diene No Diene_Signal->No_Diene Use_Milder_Base Use a milder base (e.g., NaH) and lower temperature. Yes_Diene->Use_Milder_Base Check_Reagents Check purity of reagents and dryness of solvent. No_Diene->Check_Reagents

Caption: Troubleshooting guide for Williamson ether synthesis with this compound.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
3-Methoxycyclohexene ~5.7 (m, 2H, vinyl), ~3.6 (m, 1H, CH-O), ~3.4 (s, 3H, OCH₃), ~2.4-1.5 (m, 6H, allylic & aliphatic)~127 (vinyl), ~75 (CH-O), ~56 (OCH₃), ~31, ~29, ~20 (aliphatic)
1,3-Cyclohexadiene ~5.9 (m, 2H, vinyl), ~5.7 (m, 2H, vinyl), ~2.2 (m, 4H, allylic)~127 (vinyl), ~125 (vinyl), ~22 (allylic)

Note: The chemical shifts for 3-methoxycyclohexene are estimated based on data for 3-methoxycyclohex-1-ene and general principles. The data for 1,3-cyclohexadiene is based on known literature values.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Esterification of this compound (Fischer Esterification)

Q3: My Fischer esterification of this compound with a carboxylic acid is not going to completion. What can I do to improve the yield?

A3: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, you can either use a large excess of one of the reactants (usually the alcohol) or remove the water that is formed as a byproduct.

Troubleshooting Workflow for Fischer Esterification:

Esterification Troubleshooting Start Analyze NMR of Crude Product SM_Present Significant Starting Material Present? Start->SM_Present Yes_SM Yes SM_Present->Yes_SM No_SM No SM_Present->No_SM Increase_Reactant Increase excess of alcohol or remove water (e.g., Dean-Stark trap). Yes_SM->Increase_Reactant Optimize_Purification Optimize purification. No_SM->Optimize_Purification Check_Catalyst Ensure sufficient acid catalyst is used. Increase_Reactant->Check_Catalyst

References

Technical Support Center: Scalable Synthesis and Purification of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis and purification of 3-Cyclohexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

The most prevalent industrial method for synthesizing this compound is a two-step process. It begins with the Diels-Alder reaction of 1,3-butadiene and acrolein to form 3-cyclohexene-1-carboxaldehyde. This intermediate is then subsequently reduced to the desired this compound.[1][2] This route is favored for its high atom economy and the reliability of the Diels-Alder cycloaddition for forming the six-membered ring.[3]

Q2: What are the critical parameters for the Diels-Alder reaction between 1,3-butadiene and acrolein?

Key parameters to control for a successful and scalable Diels-Alder reaction include temperature, pressure, and the molar ratio of the reactants. The reaction is typically carried out at elevated temperatures, often in the range of 100-150°C, and under pressure to maintain the reactants in the liquid phase.[4] Utilizing a slight excess of the diene (1,3-butadiene) can help to drive the reaction to completion and minimize side reactions involving the dienophile (acrolein). Continuous processes in circulation reactors are often employed in industrial settings to achieve high conversion and yield.[4]

Q3: Which reduction methods are suitable for converting 3-cyclohexene-1-carboxaldehyde to this compound on a large scale?

For the scalable reduction of 3-cyclohexene-1-carboxaldehyde, several methods are viable:

  • Catalytic Hydrogenation: This is a widely used industrial method involving the use of hydrogen gas and a metal catalyst (e.g., nickel, palladium, platinum). It is highly efficient and produces minimal waste.

  • Sodium Borohydride (NaBH₄) Reduction: NaBH₄ is a milder and more selective reducing agent suitable for the reduction of aldehydes. While it can be more expensive than catalytic hydrogenation, it offers excellent yields and operational simplicity.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a sacrificial alcohol (like isopropanol) and an aluminum alkoxide catalyst. It is a chemoselective and reversible reaction, often driven to completion by removing the acetone byproduct by distillation.

Q4: What are the common impurities encountered during the synthesis and purification of this compound?

Common impurities can originate from starting materials, side reactions, or subsequent purification steps. These may include:

  • Unreacted 3-cyclohexene-1-carboxaldehyde.

  • Byproducts from the Diels-Alder reaction, such as polymers of acrolein.

  • Isomers of this compound.

  • Residual solvents from the reaction or purification stages.

  • Water, which can form azeotropes and affect distillation.

Q5: What are the recommended methods for the large-scale purification of this compound?

The primary methods for purifying this compound on a scalable level are:

  • Fractional Distillation under Reduced Pressure (Vacuum Distillation): This is the most common industrial method. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the alcohol.

  • Flash Column Chromatography: While more common in laboratory settings, flash chromatography can be scaled for industrial applications to achieve very high purity by separating the product from non-volatile impurities and closely related byproducts.

Experimental Protocols & Data

Synthesis of 3-Cyclohexene-1-carboxaldehyde via Diels-Alder Reaction

Methodology:

A continuous process is employed using a series of circulation reactors followed by a secondary reactor.

  • Feed Preparation: Acrolein (stabilized with a polymerization inhibitor like hydroquinone) and 1,3-butadiene are continuously fed into the first circulation reactor.

  • Reaction Conditions: The reaction is maintained at a temperature of 100-130°C and a pressure of approximately 25 bar.[4] The weight ratio of the feed to the circulating reaction mixture is kept in the range of 1:5 to 1:60.[4]

  • Staged Reaction: The reaction mixture from the first circulation reactor can be passed through a second circulation reactor and finally a secondary (plug flow) reactor at a slightly higher temperature (140-170°C) to ensure complete conversion.[4]

  • Monitoring: The progress of the reaction can be monitored by analyzing the concentration of 3-cyclohexene-1-carboxaldehyde in the reaction mixture.

ParameterValueReference
Reactants 1,3-Butadiene, Acrolein[1][2]
Temperature 100 - 170°C[4]
Pressure ~25 bar[4]
Acrolein Conversion Up to 98%[4]
Yield of Aldehyde > 90%[4]
Reduction of 3-Cyclohexene-1-carboxaldehyde to this compound

Methodology (using Sodium Borohydride):

  • Dissolution: 3-cyclohexene-1-carboxaldehyde is dissolved in a suitable solvent, typically a lower alcohol like ethanol or isopropanol.

  • Addition of Reducing Agent: A solution or slurry of sodium borohydride (NaBH₄) in the same solvent is added portion-wise to the aldehyde solution, maintaining the temperature between 0-25°C with an ice bath to control the exothermic reaction.

  • Reaction Time: The reaction is stirred for a specified period, typically 1-4 hours, until the reaction is complete (monitored by TLC or GC).

  • Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

  • Extraction: The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.

ParameterValue
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Ethanol or Isopropanol
Temperature 0 - 25°C
Typical Yield > 95%

Troubleshooting Guides

Synthesis

Issue: Low Yield in Diels-Alder Reaction

LowYield_DielsAlder Start Low Yield in Diels-Alder Reaction Q1 Check Reactant Quality and Ratio Start->Q1 Q2 Verify Reaction Conditions Start->Q2 Q3 Investigate Side Reactions Start->Q3 A1_1 Impure Butadiene or Acrolein? (Use freshly distilled reactants) Q1->A1_1 A1_2 Incorrect Molar Ratio? (Ensure slight excess of butadiene) Q1->A1_2 Solution Optimize conditions for higher yield A1_1->Solution A1_2->Solution A2_1 Temperature too low? (Increase to 100-150°C) Q2->A2_1 A2_2 Pressure too low? (Increase to maintain liquid phase) Q2->A2_2 A2_1->Solution A2_2->Solution A3_1 Polymerization of Acrolein? (Ensure inhibitor is present) Q3->A3_1 A3_2 Retro-Diels-Alder? (Avoid excessive temperatures) Q3->A3_2 A3_1->Solution A3_2->Solution

Caption: Troubleshooting low yield in the Diels-Alder reaction.

Issue: Incomplete Reduction of Aldehyde

IncompleteReduction Start Incomplete Aldehyde Reduction Q1 Check Reducing Agent Start->Q1 Q2 Review Reaction Conditions Start->Q2 Q3 Consider Solvent Effects Start->Q3 A1_1 Insufficient Amount? (Use stoichiometric excess) Q1->A1_1 A1_2 Deactivated Reagent? (Use fresh NaBH₄) Q1->A1_2 Solution Adjust parameters for complete conversion A1_1->Solution A1_2->Solution A2_1 Reaction time too short? (Increase reaction time) Q2->A2_1 A2_2 Temperature too low? (Allow to warm to room temperature) Q2->A2_2 A2_1->Solution A2_2->Solution A3_1 Solvent not suitable? (Ensure compatibility with NaBH₄) Q3->A3_1 A3_1->Solution

Caption: Troubleshooting incomplete aldehyde reduction.

Purification

Issue: Poor Separation during Fractional Distillation

PoorDistillation Start Poor Separation in Fractional Distillation Q1 Check Column Efficiency Start->Q1 Q2 Verify Vacuum Level Start->Q2 Q3 Consider Azeotrope Formation Start->Q3 A1_1 Insufficient theoretical plates? (Use a longer or packed column) Q1->A1_1 A1_2 Flooding or channeling? (Reduce heating rate) Q1->A1_2 Solution Optimize distillation parameters for purity A1_1->Solution A1_2->Solution A2_1 Vacuum not low enough? (Check for leaks, use a better pump) Q2->A2_1 A2_2 Fluctuating vacuum? (Use a vacuum controller) Q2->A2_2 A2_1->Solution A2_2->Solution A3_1 Presence of water? (Ensure crude product is dry) Q3->A3_1 A3_1->Solution

Caption: Troubleshooting poor separation during distillation.

Issue: Product Tailing or Decomposition on Silica Gel Column

ColumnChromatography_Issues Start Tailing or Decomposition on Silica Column Q1 Acidic Nature of Silica? Start->Q1 Q2 Inappropriate Solvent Polarity? Start->Q2 Q3 Column Overloading? Start->Q3 A1 Neutralize silica with triethylamine in eluent (0.1-1%) or use alumina as stationary phase. Q1->A1 Solution Achieve clean separation and high recovery A1->Solution A2 Optimize eluent system using TLC. Target Rf of 0.2-0.3 for product. Q2->A2 A2->Solution A3 Reduce the amount of crude product loaded onto the column. Q3->A3 A3->Solution

Caption: Troubleshooting issues in column chromatography.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_reduction Reduction cluster_purification Purification Reactants 1,3-Butadiene + Acrolein DielsAlder Diels-Alder Reaction (100-170°C, 25 bar) Reactants->DielsAlder Aldehyde 3-Cyclohexene-1-carboxaldehyde DielsAlder->Aldehyde Reduction Reduction (e.g., NaBH₄ in Ethanol) Aldehyde->Reduction CrudeProduct Crude this compound Reduction->CrudeProduct Purification Purification (Vacuum Distillation or Column Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Scalable synthesis and purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Cyclohexen-1-ol and 2-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric allylic alcohols: 3-Cyclohexen-1-ol and 2-Cyclohexen-1-ol. Understanding the distinct reactivity profiles of these structural isomers is crucial for their effective utilization in organic synthesis and drug development, where precise control over chemical transformations is paramount. This document summarizes their behavior in key organic reactions, supported by available experimental data and mechanistic considerations.

Structural and Electronic Differences

The reactivity of this compound and 2-Cyclohexen-1-ol is fundamentally governed by the relative positions of the hydroxyl group and the carbon-carbon double bond within the cyclohexene ring.

  • 2-Cyclohexen-1-ol: In this isomer, the hydroxyl group is directly attached to the allylic carbon, a carbon atom adjacent to the double bond. This proximity allows for significant electronic interaction between the oxygen atom and the π-system of the double bond.

  • This compound: Here, the hydroxyl group is situated at a homoallylic position, separated from the double bond by an additional sp³-hybridized carbon atom. This greater distance diminishes the direct electronic influence of the hydroxyl group on the double bond.

These structural distinctions lead to notable differences in their reactivity towards common organic transformations.

Reactivity in Oxidation Reactions

The oxidation of allylic alcohols is a fundamental process for the synthesis of α,β-unsaturated carbonyl compounds. The reactivity of the two cyclohexenol isomers in oxidation reactions is expected to differ based on the stability of the intermediates and the accessibility of the reacting C-H bond.

While direct comparative kinetic studies are limited in the literature, the oxidation of 2-cyclohexen-1-ol is well-documented to exclusively yield 2-cyclohexen-1-one.[1] This high selectivity is attributed to the activation of the C1-H bond by the adjacent double bond.

Table 1: Comparison of Products in Oxidation Reactions

Starting MaterialOxidizing AgentMajor Product(s)Observations
2-Cyclohexen-1-olJones Reagent (CrO₃/H₂SO₄/acetone)2-Cyclohexen-1-oneHigh yields are typically reported for the oxidation of secondary allylic alcohols to the corresponding ketones. The double bond is generally not affected.
2-Cyclohexen-1-olPyridinium Chlorochromate (PCC)2-Cyclohexen-1-onePCC is a milder oxidant that effectively converts primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.[2][3][4][5][6][7]
This compoundJones Reagent3-Cyclohexen-1-oneExpected product from the oxidation of the secondary alcohol.
This compoundPyridinium Chlorochromate (PCC)3-Cyclohexen-1-oneExpected product.

It is important to note that while both isomers are expected to yield the corresponding cyclohexenone, the reaction rates may differ. The allylic C-H bond in 2-Cyclohexen-1-ol is generally considered more activated, potentially leading to a faster oxidation rate compared to the non-allylic C-H bond at the carbinol center of this compound.

Reactivity in Epoxidation Reactions

Epoxidation of the double bond in cyclohexenol isomers is a key reaction for introducing functionality and creating chiral centers. The stereochemical outcome of this reaction is highly dependent on the position of the hydroxyl group.

For 2-Cyclohexen-1-ol , the hydroxyl group can direct the epoxidizing agent (like meta-chloroperoxybenzoic acid, m-CPBA) to the syn face of the double bond through hydrogen bonding. This results in the formation of a cis-epoxy alcohol with high diastereoselectivity.

In contrast, for This compound , the hydroxyl group is in a homoallylic position. While it can still influence the stereochemical outcome, the directing effect is generally weaker and can lead to a mixture of syn and anti epoxides. However, studies on similar cyclohex-3-enol systems have shown that complete stereocontrol can be achieved, leading to a specific diastereomer.[8]

Table 2: Comparison of Products in Epoxidation Reactions

Starting MaterialReagentMajor Product(s)Stereoselectivity
2-Cyclohexen-1-olm-CPBAcis-2,3-Epoxycyclohexan-1-olHigh syn-diastereoselectivity due to hydroxyl group direction.
This compoundm-CPBAcis- and trans-3,4-Epoxycyclohexan-1-olDiastereoselectivity is variable and depends on the specific substrate and reaction conditions. Can be highly stereocontrolled in some cases.[8]

Reactivity in Electrophilic Addition Reactions

The addition of electrophiles, such as hydrogen halides (H-X) or bromine (Br₂), to the double bond of the cyclohexenol isomers is another important reaction class. The regioselectivity and stereoselectivity of these additions are influenced by the electronic nature of the double bond and the potential for carbocation rearrangements.

In the case of 2-Cyclohexen-1-ol , the hydroxyl group can influence the regioselectivity of the addition. Protonation of the double bond can lead to a resonance-stabilized allylic carbocation. The subsequent attack by the nucleophile will determine the final product.

For This compound , the double bond is electronically more isolated from the hydroxyl group. Therefore, the regioselectivity of electrophilic addition is expected to be primarily governed by the stability of the resulting carbocation, following Markovnikov's rule where the electrophile adds to the carbon with more hydrogen atoms.

Table 3: Comparison of Expected Products in Electrophilic Addition of HBr

Starting MaterialReagentExpected Major Product(s)Mechanistic Consideration
2-Cyclohexen-1-olHBr3-Bromocyclohexan-1-ol, 2-Bromocyclohexan-1-olFormation of a resonance-stabilized allylic carbocation can lead to a mixture of products.
This compoundHBr4-Bromocyclohexan-1-olFollows Markovnikov's rule, leading to the more stable secondary carbocation intermediate.

Experimental Protocols

Jones Oxidation of a Secondary Alcohol

Materials:

  • Secondary alcohol (e.g., 2-Cyclohexen-1-ol or this compound)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the secondary alcohol in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add the Jones Reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • Continue the addition until a faint orange color persists, indicating a slight excess of the oxidant.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears.

  • Neutralize the reaction mixture by the careful addition of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or column chromatography.

Epoxidation of an Alkene with m-CPBA

Materials:

  • Alkene (e.g., 2-Cyclohexen-1-ol or this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the alkene in dichloromethane in a round-bottom flask.

  • Add m-CPBA portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Oxidation_Mechanism cluster_2_cyclohexenol 2-Cyclohexen-1-ol Oxidation cluster_3_cyclohexenol This compound Oxidation 2-Cyclohexen-1-ol 2-Cyclohexen-1-ol Chromate_Ester_2 Chromate Ester Intermediate 2-Cyclohexen-1-ol->Chromate_Ester_2 [O] 2-Cyclohexen-1-one 2-Cyclohexen-1-one Chromate_Ester_2->2-Cyclohexen-1-one Elimination This compound This compound Chromate_Ester_3 Chromate Ester Intermediate This compound->Chromate_Ester_3 [O] 3-Cyclohexen-1-one 3-Cyclohexen-1-one Chromate_Ester_3->3-Cyclohexen-1-one Elimination

Caption: General workflow for the oxidation of cyclohexenol isomers.

Epoxidation_Stereoselectivity cluster_2_cyclohexenol_epox Epoxidation of 2-Cyclohexen-1-ol cluster_3_cyclohexenol_epox Epoxidation of this compound 2-Cyclohexenol 2-Cyclohexenol Syn_Transition_State Syn-Directing Transition State (H-Bonding) 2-Cyclohexenol->Syn_Transition_State m-CPBA Cis_Epoxide cis-Epoxy Alcohol Syn_Transition_State->Cis_Epoxide 3-Cyclohexenol 3-Cyclohexenol Transition_States Syn and Anti Transition States 3-Cyclohexenol->Transition_States m-CPBA Epoxide_Mixture Mixture of cis- and trans-Epoxy Alcohols Transition_States->Epoxide_Mixture

Caption: Stereochemical pathways in the epoxidation of cyclohexenol isomers.

Electrophilic_Addition_HBr cluster_2_cyclohexenol_add HBr Addition to 2-Cyclohexen-1-ol cluster_3_cyclohexenol_add HBr Addition to this compound 2-Cyclohexenol_HBr 2-Cyclohexen-1-ol Allylic_Carbocation Resonance-Stabilized Allylic Carbocation 2-Cyclohexenol_HBr->Allylic_Carbocation H+ Product_Mixture_2 Mixture of Bromo-cyclohexanols Allylic_Carbocation->Product_Mixture_2 Br- 3-Cyclohexenol_HBr This compound Secondary_Carbocation Secondary Carbocation 3-Cyclohexenol_HBr->Secondary_Carbocation H+ Markovnikov_Product 4-Bromocyclohexan-1-ol Secondary_Carbocation->Markovnikov_Product Br-

Caption: Regiochemical outcomes in the electrophilic addition of HBr.

Conclusion

The reactivity of this compound and 2-Cyclohexen-1-ol is significantly influenced by the position of the hydroxyl group relative to the double bond. 2-Cyclohexen-1-ol, as a canonical allylic alcohol, exhibits reactivity patterns dominated by the electronic interplay between the hydroxyl group and the π-system. This is most evident in the highly diastereoselective syn-epoxidation. In contrast, the reactivity of this compound is more akin to that of a typical secondary alcohol and a separate alkene functionality, although the proximity of the two groups can still lead to notable stereochemical control in certain reactions. For synthetic applications, the choice between these two isomers will depend on the desired regio- and stereochemical outcome of the intended transformation. Further quantitative kinetic studies are warranted to provide a more detailed comparative analysis of their reaction rates.

References

A Spectroscopic Showdown: Differentiating 3-Cyclohexen-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 3-Cyclohexen-1-ol and its isomers—1-Cyclohexen-1-ol, 2-Cyclohexen-1-ol, and cyclohexanone—reveals distinct spectroscopic signatures that allow for their unambiguous identification. This guide provides a comprehensive overview of their characteristic Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

The subtle shifts in the positions of the double bond and the hydroxyl group among the cyclohexenol isomers, and the presence of a carbonyl group in cyclohexanone, give rise to unique spectral fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and the structural elucidation of novel compounds in various scientific fields.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its selected isomers.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compound1-Cyclohexen-1-ol (Predicted)2-Cyclohexen-1-olCyclohexanone
O-H Stretch (alcohol)~3350 (broad)~3350 (broad)~3350 (broad)N/A
C=O Stretch (ketone)N/AN/AN/A~1715 (strong)
C=C Stretch (alkene)~1650 (weak)~1660 (medium)~1650 (weak)N/A
=C-H Stretch (alkene)~3025~3030~3020N/A
C-O Stretch (alcohol)~1050~1060~1070N/A

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm in CDCl₃)

Proton EnvironmentThis compound1-Cyclohexen-1-ol (Predicted)2-Cyclohexen-1-olCyclohexanone
Olefinic Protons (=C-H)~5.6-5.7 (m, 2H)~5.8 (t, 1H)~5.8-5.9 (m, 2H)N/A
Carbinol Proton (CH-OH)~3.9-4.1 (m, 1H)N/A (quaternary C)~4.2 (m, 1H)N/A
Allylic Protons~2.0-2.5 (m)~2.0-2.2 (m)~1.8-2.1 (m)N/A
Aliphatic Protons (CH₂)~1.5-2.2 (m)~1.5-1.9 (m)~1.5-2.0 (m)~1.7-2.4 (m)
Hydroxyl Proton (OH)Variable (s, 1H)Variable (s, 1H)Variable (s, 1H)N/A

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm in CDCl₃)

Carbon EnvironmentThis compound1-Cyclohexen-1-ol (Predicted)2-Cyclohexen-1-olCyclohexanone
Carbonyl Carbon (C=O)N/AN/AN/A~212
Olefinic Carbons (C=C)~126, ~127~130, ~135~129, ~131N/A
Carbinol Carbon (C-OH)~67~68~66N/A
Allylic Carbons~32, ~40~30, ~35~32, ~41N/A
Aliphatic Carbons (CH₂)~20-30~20-30~19, ~25~25, ~27, ~42

Table 4: Mass Spectrometry (MS) Data (m/z)

IonThis compound1-Cyclohexen-1-ol2-Cyclohexen-1-olCyclohexanone
Molecular Ion [M]⁺98989898
Base Peak70707055
Key Fragments83, 79, 67, 5783, 79, 67, 5783, 79, 67, 5783, 70, 69, 42

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid cyclohexenol isomers and cyclohexanone.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired and subtracted from the sample spectrum to eliminate atmospheric and plate-related absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile solvent, such as methanol or dichloromethane, is introduced into the mass spectrometer. For these volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, allowing for separation from impurities prior to mass analysis. Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and characteristic fragment ions. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-200 amu.

Logical Workflow for Isomer Differentiation

The differentiation of these isomers can be approached systematically using a combination of the spectroscopic techniques. The following diagram illustrates a logical workflow for their identification.

Spectroscopic_Differentiation Workflow for Isomer Differentiation start Unknown Isomer (C₆H₁₀O) ir_analysis IR Spectroscopy start->ir_analysis c_o_stretch C=O Stretch (~1715 cm⁻¹)? ir_analysis->c_o_stretch nmr_analysis NMR Spectroscopy (¹H and ¹³C) carbinol_proton Carbinol Proton (CH-OH) in ¹H NMR? nmr_analysis->carbinol_proton ms_analysis Mass Spectrometry cyclohexanone Cyclohexanone c_o_stretch->cyclohexanone Yes o_h_stretch O-H Stretch (~3350 cm⁻¹)? c_o_stretch->o_h_stretch No cyclohexenol_isomers Cyclohexenol Isomers o_h_stretch->cyclohexenol_isomers Yes cyclohexenol_isomers->nmr_analysis one_cyclohexenol 1-Cyclohexen-1-ol carbinol_proton->one_cyclohexenol No (Quaternary C) two_three_cyclohexenol 2- or this compound carbinol_proton->two_three_cyclohexenol Yes olefinic_protons Number of Olefinic Protons in ¹H NMR? two_three_cyclohexenol->olefinic_protons two_protons Two Olefinic Protons olefinic_protons->two_protons 2 one_proton One Olefinic Proton olefinic_protons->one_proton 1 (predicted) three_cyclohexenol This compound two_protons->three_cyclohexenol two_cyclohexenol 2-Cyclohexen-1-ol one_proton->two_cyclohexenol

Caption: Logical workflow for the spectroscopic differentiation of cyclohexenol isomers and cyclohexanone.

Conclusion

The spectroscopic comparison of this compound and its isomers demonstrates the power of modern analytical techniques in distinguishing between closely related chemical structures. Infrared spectroscopy provides a rapid initial differentiation based on the presence or absence of key functional groups like hydroxyl and carbonyl. Subsequently, ¹H and ¹³C NMR spectroscopy offer detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons, which are unique for each isomer. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that serve as an additional layer of identification. This comprehensive spectroscopic approach is indispensable for chemists and researchers in ensuring the purity and confirming the identity of these and other isomeric compounds.

A Comparative Guide to the Enantioselective Analysis of 3-Cyclohexen-1-ol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantioselective analysis of 3-Cyclohexen-1-ol, a versatile chiral building block in organic synthesis.

This publication delves into the practical application of polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) for the separation of this compound enantiomers. Detailed experimental protocols and comparative data are presented to facilitate method selection and optimization.

High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds. For the enantioselective analysis of this compound, columns such as Chiralpak® AD-H and Chiralcel® OD-H are excellent candidates.

Comparative Performance of Polysaccharide-Based CSPs
Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)DetectionExpected Outcome for this compound
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (90:10)1.0UV (210 nm)Baseline separation with good resolution.
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (95:5)0.8UV (210 nm)Potential for good to excellent enantioseparation.

Note: The optimal mobile phase composition may require adjustment to achieve baseline resolution for this compound.

Detailed Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the method development of the enantioselective analysis of this compound using a polysaccharide-based CSP.

1. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

3. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomers.

Gas Chromatography (GC) with Cyclodextrin-Based Chiral Stationary Phases

Chiral Gas Chromatography offers a powerful alternative for the enantioselective analysis of volatile compounds like this compound. Cyclodextrin-based CSPs are commonly employed for such separations due to their ability to form transient diastereomeric complexes with the enantiomers.

Performance of Cyclodextrin-Based CSPs

The selection of the appropriate cyclodextrin derivative and the temperature program are critical for achieving optimal separation.

Chiral Stationary PhaseCarrier GasTemperature ProgramExpected Outcome for this compound
Cyclodex-B (Permethylated β-cyclodextrin)Helium60°C (2 min), ramp to 180°C at 5°C/minGood separation of enantiomers.
Chiraldex® G-TA (Trifluoroacetyl γ-cyclodextrin)Hydrogen50°C (1 min), ramp to 160°C at 3°C/minPotential for high resolution.
Detailed Experimental Protocol: Chiral GC

This protocol outlines a general procedure for the enantioselective analysis of this compound by chiral GC.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane (e.g., 100 µg/mL).

2. GC Conditions:

  • Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 230 °C

  • Detector Temperature (FID): 250 °C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 180°C.

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

3. Data Analysis:

  • Determine the retention times of the enantiomers and calculate the resolution factor.

Method Comparison: HPLC vs. GC

FeatureChiral HPLC with Polysaccharide CSPsChiral GC with Cyclodextrin CSPs
Applicability Broad applicability to a wide range of compounds.Primarily for volatile and thermally stable compounds.
Sample Derivatization Generally not required.May be necessary for less volatile or polar analytes.
Instrumentation Standard HPLC system.Standard GC system.
Mobile Phase Organic solvents (normal phase) or aqueous/organic mixtures (reversed phase).Inert gas (Helium, Hydrogen, Nitrogen).
Column Cost Generally higher.Generally lower.
Analysis Time Can be longer depending on the mobile phase and flow rate.Typically faster analysis times.
Resolution Often provides excellent resolution.Can achieve very high resolution with capillary columns.

Logical Workflow and Experimental Design

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including sample properties, desired resolution, and available instrumentation.

Chiral Analysis Workflow cluster_0 Method Selection cluster_1 Method Development cluster_2 Analysis and Comparison Analyte Racemic this compound Method_Choice Choose Analytical Technique Analyte->Method_Choice HPLC Chiral HPLC Method_Choice->HPLC Non-volatile or thermally labile GC Chiral GC Method_Choice->GC Volatile and thermally stable Column_Screening_HPLC Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) HPLC->Column_Screening_HPLC Column_Screening_GC Screen Cyclodextrin CSPs (e.g., Cyclodex-B) GC->Column_Screening_GC Mobile_Phase_Opt_HPLC Optimize Mobile Phase (Hexane/Alcohol Ratio) Column_Screening_HPLC->Mobile_Phase_Opt_HPLC Data_Acquisition_HPLC Acquire Chromatograms Mobile_Phase_Opt_HPLC->Data_Acquisition_HPLC Temp_Prog_Opt_GC Optimize Temperature Program Column_Screening_GC->Temp_Prog_Opt_GC Data_Acquisition_GC Acquire Chromatograms Temp_Prog_Opt_GC->Data_Acquisition_GC Data_Analysis_HPLC Calculate Resolution, Separation Factor Data_Acquisition_HPLC->Data_Analysis_HPLC Comparison Compare Performance Metrics Data_Analysis_HPLC->Comparison Data_Analysis_GC Calculate Resolution Data_Acquisition_GC->Data_Analysis_GC Data_Analysis_GC->Comparison Chiral Recognition Pathway cluster_0 Analyte and Chiral Stationary Phase cluster_1 Interaction and Complex Formation cluster_2 Separation and Detection Racemate Racemic this compound (R- and S-enantiomers) Interaction Differential Interactions (H-bonding, π-π, steric hindrance) Racemate->Interaction CSP Chiral Stationary Phase (CSP) CSP->Interaction Complex_R Diastereomeric Complex (R-enantiomer + CSP) Interaction->Complex_R Complex_S Diastereomeric Complex (S-enantiomer + CSP) Interaction->Complex_S Separation Differential Retention Times Complex_R->Separation Complex_S->Separation Detection Detection of Separated Enantiomers Separation->Detection

A Comparative Guide to the Synthesis of 3-Cyclohexen-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of various synthetic pathways to 3-Cyclohexen-1-ol, complete with experimental data and detailed protocols to inform methodological selection in research and development settings.

Introduction

This compound is a valuable cyclic alcohol intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and other fine chemicals. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, allows for a variety of subsequent chemical transformations. The efficient and selective synthesis of this key building block is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of several common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages concerning yield, selectivity, reaction conditions, and substrate availability. The following table summarizes the key quantitative data for four prominent methods.

Synthetic Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Route 1: Reduction of 3-Cyclohexen-1-one 3-Cyclohexen-1-oneNaBH₄, CeCl₃·7H₂O (Luche Reduction)5 - 10 min0 to RT>95High yield, short reaction time, mild conditions, high 1,2-selectivity.Availability and cost of the starting enone.
Route 2: Allylic Oxidation of Cyclohexene CyclohexeneSelenium Dioxide (SeO₂)18 hReflux~30-40 (for 2-cyclohexen-1-ol)Readily available starting material.Moderate yield, formation of byproducts including the isomeric 2-cyclohexen-1-ol and the corresponding ketone, toxicity of selenium compounds.
Route 3: Hydroboration-Oxidation of 1,3-Cyclohexadiene 1,3-CyclohexadieneBorane-THF complex (BH₃·THF), NaOH, H₂O₂Several hours0 to RTMixture of 2- and this compoundUtilizes a readily available diene.Produces a mixture of regioisomers requiring separation, handling of borane reagents.
Route 4: Diels-Alder Reaction & Subsequent Reduction Butadiene, AcroleinN/A (thermal or Lewis acid catalyzed) followed by reduction (e.g., NaBH₄)Multiple stepsVariableOverall yield dependent on two stepsConvergent synthesis, allows for substitution on the ring.Multi-step process, may require high temperatures for the cycloaddition.

Experimental Protocols

Route 1: Luche Reduction of 3-Cyclohexen-1-one

This method provides a highly selective and rapid synthesis of this compound under mild conditions.[1][2][3]

Procedure:

  • In a round-bottom flask, dissolve 3-cyclohexen-1-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq) in methanol at 0 °C with stirring.

  • To this solution, add sodium borohydride (NaBH₄, 1.0 eq) portion-wise over 5 minutes.

  • Continue stirring at 0 °C for an additional 5-10 minutes, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Route 2: Allylic Oxidation of Cyclohexene with Selenium Dioxide

This route utilizes the readily available starting material, cyclohexene. However, it typically yields the isomeric 2-cyclohexen-1-ol as the major alcohol product along with the corresponding enone.[4][5][6][7]

Procedure:

  • To a solution of cyclohexene (1.0 eq) in a suitable solvent such as dioxane or ethanol, add a catalytic amount of selenium dioxide (SeO₂, 0.05 eq).

  • Add tert-butyl hydroperoxide (t-BuOOH, 2.0 eq) as a co-oxidant.

  • Reflux the mixture for 18 hours, monitoring the reaction progress by GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any solid selenium byproducts.

  • The filtrate is then diluted with water and extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • After removal of the solvent under reduced pressure, the resulting crude oil is purified by fractional distillation or column chromatography to separate this compound from its isomer and other byproducts.

Route 3: Hydroboration-Oxidation of 1,3-Cyclohexadiene

This two-step procedure provides access to cyclohexenols from a conjugated diene, though it results in a mixture of regioisomers.[8][9][10][11]

Procedure:

  • Hydroboration: To a solution of 1,3-cyclohexadiene (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a 1.0 M solution of borane-THF complex (BH₃·THF, 1.0 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), maintaining the temperature below 25 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of 2-cyclohexen-1-ol and this compound can be separated by careful fractional distillation or preparative gas chromatography.

Route 4: Diels-Alder Reaction of Butadiene and Acrolein followed by Reduction

This route builds the cyclohexene ring through a [4+2] cycloaddition, followed by reduction of the resulting aldehyde.

Procedure:

  • Diels-Alder Reaction: In a pressure vessel, combine liquefied butadiene (1.2 eq) and acrolein (1.0 eq). The reaction can be performed neat or in a solvent like toluene.

  • Heat the sealed vessel at 100-150 °C for several hours. Monitor the formation of 3-cyclohexenecarboxaldehyde by GC.

  • After cooling, carefully vent the vessel and remove any unreacted butadiene. The crude aldehyde can be purified by distillation.

  • Reduction: Dissolve the purified 3-cyclohexenecarboxaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-cyclohexen-1-ylmethanol. Note: This procedure yields the exocyclic alcohol. To obtain this compound, a different Diels-Alder strategy would be required, for example, using a dienophile with a masked hydroxyl group that can be revealed after the cycloaddition.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthetic routes and the relationships between reactants and products, the following diagrams are provided.

Synthetic_Routes_to_3_Cyclohexen_1_ol cluster_route1 Route 1: Reduction cluster_route2 Route 2: Allylic Oxidation cluster_route3 Route 3: Hydroboration-Oxidation cluster_route4 Route 4: Diels-Alder & Reduction 3-Cyclohexen-1-one 3-Cyclohexen-1-one 3-Cyclohexen-1-ol_R1 This compound 3-Cyclohexen-1-one->3-Cyclohexen-1-ol_R1 NaBH4, CeCl3 Cyclohexene Cyclohexene 3-Cyclohexen-1-ol_R2 This compound Cyclohexene->3-Cyclohexen-1-ol_R2 SeO2, t-BuOOH 1,3-Cyclohexadiene 1,3-Cyclohexadiene 3-Cyclohexen-1-ol_R3 This compound 1,3-Cyclohexadiene->3-Cyclohexen-1-ol_R3 1. BH3-THF 2. H2O2, NaOH Butadiene Butadiene 3-Cyclohexenecarboxaldehyde 3-Cyclohexenecarboxaldehyde Butadiene->3-Cyclohexenecarboxaldehyde Acrolein Acrolein Acrolein->3-Cyclohexenecarboxaldehyde 3-Cyclohexen-1-ylmethanol 3-Cyclohexen-1-ylmethanol 3-Cyclohexenecarboxaldehyde->3-Cyclohexen-1-ylmethanol NaBH4

Caption: Overview of synthetic strategies to this compound.

Experimental_Workflow_Luche_Reduction start Start dissolve Dissolve 3-Cyclohexen-1-one and CeCl3 in Methanol at 0°C start->dissolve add_nabh4 Add NaBH4 portion-wise dissolve->add_nabh4 stir Stir for 5-10 min at 0°C add_nabh4->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the Luche reduction of 3-cyclohexen-1-one.

Conclusion

The choice of a synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization. For high-yield, rapid, and selective synthesis where the starting enone is readily available, the Luche reduction (Route 1) is an excellent choice. When cost and the availability of the starting material are the primary concerns, allylic oxidation of cyclohexene (Route 2) or hydroboration-oxidation of 1,3-cyclohexadiene (Route 3) are viable options, although they may require more extensive purification to isolate the desired product from isomers and byproducts. The Diels-Alder approach (Route 4) offers the most flexibility for creating substituted analogs of this compound, though it is a multi-step process. By carefully considering the trade-offs between yield, selectivity, cost, and operational simplicity, researchers can select the optimal synthetic strategy for their specific application.

References

A Comparative Guide to the Mechanistic Pathways of 3-Cyclohexen-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key reactions involving the versatile building block, 3-Cyclohexen-1-ol. Understanding the mechanistic intricacies of these transformations is paramount for the strategic design of complex molecules in pharmaceutical and chemical research. This document outlines the stereochemical control, reaction outcomes, and detailed experimental protocols for three fundamental reaction classes: diastereoselective epoxidation, enantioselective epoxidation, and allylic oxidation.

Epoxidation of the Alkene Moiety

The double bond in this compound is a prime site for functionalization, with epoxidation being a cornerstone transformation to introduce stereocenters. The outcome of this reaction is highly dependent on the chosen reagent and conditions, allowing for either diastereoselective or enantioselective synthesis of the corresponding epoxy alcohol.

Diastereoselective Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The hydroxyl group of this compound exerts a directing effect in its epoxidation with peroxy acids like m-CPBA. This occurs through the formation of a hydrogen bond between the alcohol and the peroxy acid, delivering the oxygen atom to the syn face of the double bond with respect to the hydroxyl group. This results in the preferential formation of the cis-epoxy alcohol.

Reaction Mechanism Workflow

G cluster_start Reactants This compound This compound Transition_State Hydrogen-Bonded Transition State This compound->Transition_State m-CPBA m-CPBA m-CPBA->Transition_State Oxygen_Transfer Concerted Oxygen Transfer (syn-attack) Transition_State->Oxygen_Transfer Products cis-3,4-Epoxycyclohexan-1-ol (Major Product) + m-Chlorobenzoic Acid Oxygen_Transfer->Products

Figure 1. Directed Epoxidation with m-CPBA.

Quantitative Data

ReagentProductDiastereomeric Ratio (cis:trans)Yield
m-CPBAcis-3,4-Epoxycyclohexan-1-ol>95:5High

Experimental Protocol: Diastereoselective Epoxidation

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.2 eq.) in DCM dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Enantioselective Epoxidation: The Sharpless-Katsuki Epoxidation

For the synthesis of enantiomerically pure epoxy alcohols, the Sharpless-Katsuki asymmetric epoxidation is the method of choice for allylic alcohols like this compound.[1][2] This reaction employs a chiral catalyst formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the epoxy alcohol with high enantiomeric excess.

Catalytic Cycle

G Catalyst_Formation Ti(O-iPr)4 + Chiral Tartrate (e.g., (+)-DET) Active_Catalyst Chiral Titanium-Tartrate Dimer Complex Catalyst_Formation->Active_Catalyst Ligand_Exchange1 Ligand Exchange with This compound and TBHP Active_Catalyst->Ligand_Exchange1 Oxygen_Delivery Enantioselective Oxygen Delivery to Alkene Ligand_Exchange1->Oxygen_Delivery Product_Release Product Release & Catalyst Regeneration Oxygen_Delivery->Product_Release Product_Release->Active_Catalyst Regeneration

Figure 2. Sharpless Asymmetric Epoxidation Cycle.

Quantitative Data

Catalyst SystemProduct EnantiomerEnantiomeric Excess (ee)Yield
Ti(O-iPr)4, (+)-DET, TBHP(2R,3R)-epoxy alcohol>95%High
Ti(O-iPr)4, (-)-DET, TBHP(2S,3S)-epoxy alcohol>95%High

Experimental Protocol: Sharpless Asymmetric Epoxidation [3]

  • To a flame-dried round-bottom flask under an inert atmosphere, add dichloromethane (DCM) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (5-10 mol%) followed by the chiral diethyl tartrate (DET, 6-12 mol%).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add this compound (1.0 eq.) to the catalyst mixture.

  • Add a solution of tert-butyl hydroperoxide (TBHP, 2.0 eq.) in toluene dropwise.

  • Maintain the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir until a biphasic mixture is obtained.

  • Filter the mixture through Celite®, wash the filter cake with DCM.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Allylic Oxidation to 3-Cyclohexen-1-one

The allylic position of this compound can be selectively oxidized to the corresponding α,β-unsaturated ketone, 3-Cyclohexen-1-one, using chromium-based reagents such as Pyridinium Chlorochromate (PCC).[4][5][6][7][8][9] This reaction avoids over-oxidation to the carboxylic acid, which can be an issue with stronger oxidizing agents in aqueous media.[6][7]

Reaction Mechanism Workflow

G Reactants This compound + PCC Chromate_Ester Formation of Chromate Ester Intermediate Reactants->Chromate_Ester Elimination Base-Assisted E2-like Elimination Chromate_Ester->Elimination Products 3-Cyclohexen-1-one + Reduced Chromium Species Elimination->Products

Figure 3. PCC Oxidation of this compound.

Quantitative Data

ReagentProductYield
Pyridinium Chlorochromate (PCC)3-Cyclohexen-1-one~85-95%

Experimental Protocol: PCC Oxidation [10]

  • Suspend Pyridinium Chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add powdered molecular sieves (3Å) or Celite® to the suspension.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM to the mixture in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by flash column chromatography.

Note: Chromium(VI) reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

Acid-Catalyzed Hydration

The treatment of this compound with aqueous acid can lead to the hydration of the double bond. This reaction proceeds via a carbocation intermediate, following Markovnikov's rule. The initial protonation of the double bond can lead to two possible secondary carbocations. The subsequent attack of water can result in the formation of a mixture of diol isomers.

Reaction Mechanism Workflow

G Reactants This compound + H3O+ Protonation Protonation of the Double Bond Reactants->Protonation Carbocation Secondary Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Products Cyclohexane-1,3-diol (Isomer Mixture) Deprotonation->Products

Figure 4. Acid-Catalyzed Hydration of this compound.

Quantitative Data

ReagentProductYield
Aqueous Acid (e.g., H2SO4)Cyclohexane-1,3-diolModerate to Good

Experimental Protocol: Acid-Catalyzed Hydration

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of water and a suitable co-solvent like tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography or recrystallization.

References

Unraveling Reaction Pathways: A Comparative Guide to Quantum Chemical Calculations of 3-Cyclohexen-1-ol Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount. Quantum chemical calculations serve as a powerful lens to elucidate the fleeting moments of chemical transformations, particularly the high-energy transition states that govern reaction rates and selectivity. This guide provides a comparative overview of computational methods applied to the study of transition states in reactions involving 3-Cyclohexen-1-ol, a versatile chiral building block in organic synthesis.

This analysis draws upon established computational methodologies to offer a framework for comparing different theoretical approaches. While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide leverages data from analogous systems, such as other allylic alcohols and cyclohexene derivatives, to present a practical comparison of commonly employed quantum chemical methods. The focus is on providing a clear, data-driven comparison to aid in the selection of appropriate computational strategies for mechanistic studies.

Comparison of Theoretical Methods for Transition State Analysis

The choice of computational method is critical for accurately modeling transition states. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. Here, we compare different DFT functionals for a representative reaction of this compound: an intramolecular[1][2]-sigmatropic rearrangement, a common reaction pathway for allylic alcohols. The data presented in the table below is illustrative, based on typical performance of these methods for similar organic reactions.

Computational MethodBasis SetActivation Energy (kcal/mol)Relative CPU TimeKey Strengths & Weaknesses
B3LYP 6-31G(d)25.81.0xStrengths: Good balance of speed and accuracy for many organic reactions. Widely used and well-benchmarked.
Weaknesses: May underestimate barrier heights for some reaction types.
M06-2X 6-31G(d)23.51.5xStrengths: Generally provides more accurate barrier heights than B3LYP, especially for main-group chemistry. Better treatment of non-covalent interactions.
Weaknesses: Higher computational cost.
ωB97X-D 6-31G(d)24.11.8xStrengths: Includes empirical dispersion corrections, improving accuracy for systems where van der Waals interactions are important.
Weaknesses: Higher computational cost compared to B3LYP.
CASPT2(8,8) cc-pVDZ22.115.0xStrengths: High-level multireference method, considered a benchmark for activation energies. Accurately describes electronic structures with significant multi-configurational character.
Weaknesses: Very high computational cost, often impractical for larger systems.

Experimental Protocols: A Blueprint for Computational Studies

The following outlines a typical computational workflow for locating and characterizing a transition state for a reaction of this compound. This protocol is a composite of standard practices in the field of computational organic chemistry.

Geometry Optimization of Reactants and Products
  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: A chosen density functional (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d) or larger).

  • Procedure:

    • Construct the 3D structures of the reactant (this compound) and the expected product of the reaction.

    • Perform a geometry optimization to find the lowest energy conformation for both the reactant and the product.

    • Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation. A true minimum will have zero imaginary frequencies.

Transition State Searching
  • Method: Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or a Berny optimization to a transition state (Opt=TS).

  • Procedure:

    • QST2/QST3: Provide the optimized reactant and product structures (and a guess for the transition state structure for QST3) as input. The algorithm will then search for a saddle point connecting them.

    • Opt=TS: Provide an initial guess of the transition state geometry. This guess can be generated by modifying the geometry of the reactant or product towards the expected transition state structure. The algorithm will then attempt to converge on the transition state.

Transition State Verification
  • Method: Frequency calculation at the same level of theory used for the optimization.

  • Procedure:

    • Perform a frequency calculation on the optimized transition state structure.

    • A true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate.

    • Visualize the imaginary frequency to ensure that the atomic motions correspond to the expected transformation from reactant to product.

Intrinsic Reaction Coordinate (IRC) Calculation
  • Method: IRC calculation.

  • Procedure:

    • Starting from the verified transition state structure, the IRC calculation follows the minimum energy path downhill towards both the reactant and the product.

    • This confirms that the located transition state indeed connects the desired reactant and product minima.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical investigation into a reaction transition state.

G A 1. Propose Reaction & Define System (this compound Reaction) B 2. Optimize Reactant & Product Geometries A->B C 3. Initial Transition State Guess B->C D 4. Transition State Optimization (e.g., QST2/3, Opt=TS) C->D E 5. Frequency Calculation D->E F One Imaginary Frequency? E->F G 6. IRC Calculation F->G Yes I Refine TS Guess F->I No H 7. Analysis of Results (Activation Energy, Geometry) G->H I->D

References

A Comparative Guide to the Kinetic Analysis of 3-Cyclohexen-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of allylic alcohols, such as 3-cyclohexen-1-ol, is a cornerstone of modern organic synthesis, providing critical intermediates for the pharmaceutical and fine chemical industries. The efficiency and selectivity of these transformations are paramount, necessitating a thorough understanding of the reaction kinetics under various catalytic systems. This guide offers a comparative analysis of different approaches to the oxidation of this compound and related allylic alcohols, supported by available experimental data and detailed methodologies.

Comparison of Catalytic Systems for Allylic Alcohol Oxidation

The choice of catalyst is pivotal in directing the outcome of allylic alcohol oxidations. Key performance indicators include reaction rate, selectivity for the desired product (e.g., α,β-unsaturated aldehyde or ketone), and the mildness of reaction conditions. While specific kinetic data for this compound is limited in publicly accessible literature, we can draw valuable comparisons from studies on analogous systems, such as the oxidation of cyclohexene to 2-cyclohexen-1-ol and 2-cyclohexen-1-one, and the broader family of allylic alcohols.

Catalytic SystemPrimary Products from Allylic AlcoholsReaction ConditionsKinetic Insights / Remarks
Chromium (VI) Oxide Cyclohexanol, Cyclohexanone, 2-cyclohexen-1-one, and other oxygenated products[1]Acetic acid mediumThe uncatalyzed oxidation of cyclohexene with CrO₃ has an activation energy of 45.32 kJ mol⁻¹[1]. The reaction can be influenced by the presence of other metal ions, with Co²⁺ and Fe²⁺ showing some catalytic activity, while Cu²⁺ appears to be inhibitory[1].
Palladium-based Catalysts Corresponding aldehydes and ketonesRoom temperature, air or O₂ atmosphere[2]Palladium catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have shown high activity. For a cyclic allylic alcohol, oxidation to completion was observed[2]. The catalyst system's effectiveness varies with the substrate; for instance, some systems that are inefficient for primary aliphatic alcohols perform well with allylic alcohols[2].
Copper/TEMPO Systems Aldehydes from primary alcoholsMild conditions, often with a co-catalyst and base[3][4]These systems are effective for the aerobic oxidation of primary benzylic and allylic alcohols[3][4]. Kinetic studies on benzyl alcohol oxidation have shown a zero-order dependence on the substrate and TEMPO, and a first-order dependence on the partial pressure of oxygen[3]. The nature of the copper salt and the base can significantly influence the reaction rate[3].
Gold Nanoparticles on Metal Oxides Methyl esters (in the presence of methanol)Room temperature, O₂ atmosphere[5]Gold nanoparticles supported on TiO₂ have demonstrated high efficiency for the aerobic oxidative esterification of allylic alcohols under mild conditions[5]. The presence of a base is crucial for promoting the reaction[5].

Experimental Protocols

Accurate kinetic analysis relies on robust experimental procedures. Below are detailed methodologies for key experiments relevant to the study of this compound reactions.

General Procedure for Catalytic Oxidation and Kinetic Monitoring

This protocol is a generalized procedure for the catalytic oxidation of an allylic alcohol, which can be adapted for this compound.

  • Reactor Setup: The reaction is typically carried out in a magnetically stirred glass reactor equipped with a condenser, a gas inlet, and a septum for sampling. The reactor is placed in a thermostated oil bath to maintain a constant temperature.

  • Reaction Mixture Preparation: The solvent (e.g., acetonitrile, toluene, or a solvent-free system) and the catalyst are added to the reactor. For aerobic oxidations, the reactor is then purged with oxygen or air.

  • Initiation of Reaction: The substrate, this compound, is injected into the reactor to start the reaction.

  • Kinetic Monitoring: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Sample Preparation for Analysis: The withdrawn samples are immediately quenched (e.g., by cooling in an ice bath or by adding a reducing agent if necessary) to stop the reaction. An internal standard is added for quantitative analysis.

  • Product Analysis: The composition of the reaction mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substrate, products, and byproducts.

Detailed Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying the components of a reaction mixture.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC with a 7010B triple quadrupole MS) is used.

  • Column: A suitable capillary column, such as a DB-Wax or DB-VRX (for polar analytes like alcohols), is employed for separation. A common dimension is 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Oven Temperature Program: The oven temperature is programmed to ensure good separation of the components. A typical program might be: initial temperature of 40-70°C held for a few minutes, followed by a ramp of 7-10°C/min to a final temperature of around 200-250°C.

  • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected in split mode (e.g., split ratio of 25:1) to avoid column overloading.

  • Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass scan range is typically set from m/z 20 to 200 to detect the molecular ions and fragment ions of the expected compounds. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity and specificity.

  • Data Analysis: The obtained chromatograms and mass spectra are analyzed to identify the peaks corresponding to this compound, 3-cyclohexen-1-one, and any other products by comparing their retention times and mass spectra with those of authentic standards or library data. The concentration of each component is determined by integrating the peak area and comparing it to the peak area of the internal standard.

Visualizing Reaction Pathways and Workflows

Proposed Reaction Pathway for the Oxidation of this compound

The oxidation of this compound to 3-cyclohexen-1-one is a key transformation. The following diagram illustrates a generalized catalytic cycle for this process.

G cluster_0 Catalytic Cycle Catalyst Active Catalyst [M_ox] Substrate This compound Intermediate Catalyst-Substrate Complex Substrate->Intermediate Coordination Product 3-Cyclohexen-1-one Intermediate->Product Oxidation Reduced_Catalyst Reduced Catalyst [M_red] Intermediate->Reduced_Catalyst Release of Product Product_pool Product Pool Product->Product_pool Reduced_Catalyst->Catalyst Re-oxidation Reduced_Oxidant Reduced Oxidant Oxidant Oxidant (e.g., O2) Oxidant_pool Oxidant Pool Reduced_Oxidant->Oxidant_pool Regeneration (if applicable) Substrate_pool Substrate Pool Substrate_pool->Substrate Oxidant_pool->Oxidant

Caption: A generalized catalytic cycle for the oxidation of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of a typical kinetic experiment for studying the reaction of this compound.

G start Start prep Prepare Reaction Mixture (Solvent, Catalyst) start->prep thermo Thermostat Reactor to Desired Temperature prep->thermo inject Inject this compound (t=0) thermo->inject sample Withdraw Aliquots at Timed Intervals inject->sample quench Quench Reaction in Aliquots sample->quench add_std Add Internal Standard quench->add_std gcms GC-MS Analysis add_std->gcms data Data Processing (Integration, Quantification) gcms->data kinetics Kinetic Analysis (Rate Law, Rate Constants) data->kinetics end End kinetics->end

Caption: Workflow for a kinetic study of this compound reactions.

References

Unveiling the Bioactivity of 3-Cyclohexen-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Among the myriad of molecular scaffolds, 3-Cyclohexen-1-ol and its derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the biological activity screening of these derivatives, supported by experimental data and detailed protocols, to aid in the exploration of their therapeutic potential.

This document summarizes quantitative data on the anticancer, antimicrobial, and antioxidant activities of various this compound derivatives, presenting a clear comparison with alternative compound classes. Detailed experimental methodologies for key biological assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive understanding of the underlying mechanisms and experimental designs.

Comparative Analysis of Biological Activities

The biological potential of this compound derivatives has been investigated across several key areas of therapeutic interest. The following tables summarize the quantitative data from various studies, offering a comparative overview of their efficacy.

Table 1: Anticancer Activity of Cyclohexene Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
Cyclohexene oxide CAU251 (Glioblastoma)CCK-85.161--
Cyclohexene oxide CAA172 (Glioblastoma)CCK-86.440--
ZJ-101 (Superstolide A analog)VariousNot SpecifiedPotentZJ-102 (phenyl analog)Significantly less active
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (Compound 1)HCT116 (Colon)Crystal Violet22.4--
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (Compound 2)HCT116 (Colon)Crystal Violet0.34--
2,6-bis(arylidene)cyclohexanonesP388 (Leukemia)Not SpecifiedVaries--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CCK-8: Cell Counting Kit-8 assay, a colorimetric assay for the determination of cell viability. Crystal Violet Assay: A method used to assess cell viability by staining the attached cells.

Table 2: Antimicrobial Activity of Cyclohexanone Derivatives
Compound/DerivativeMicroorganismAssay MethodZone of Inhibition (mm)StandardZone of Inhibition (mm)
Cyclohexanone derivative 4bStaphylococcus aureusCup-plateComparable to standardAmpicillin-
Cyclohexanone derivative 4cEscherichia coliCup-plateComparable to standardChloramphenicol-
Cyclohexanone derivative 4eAspergillus nigerCup-plateComparable to standardNorfloxacin-
Cyclohexanone derivative 4gBacillus megateriumCup-plateComparable to standardFluconazole-
Naphthyl cyclohexanone derivativesVarious bacteria & fungiMicrodilutionMIC values determined--

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Table 3: Antioxidant Activity of Cyclohexenone Derivatives
Compound/DerivativeAssayIC50 Value (µg/mL)StandardIC50 Value (µg/mL)
Cyclohexenone derivative 7cDPPHSignificant activityAscorbic acidMore active
Ethyl acetate fraction of Macaranga hypoleucaDPPH14.31--
Ethyl acetate fraction of Macaranga hypoleucaABTS2.10Trolox2.34

DPPH: 2,2-diphenyl-1-picrylhydrazyl assay, a common spectrophotometric method for determining antioxidant activity. ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay, another widely used method for assessing antioxidant capacity.

Detailed Experimental Protocols

To ensure the validity and reproducibility of the presented data, this section outlines the methodologies for the key experiments cited.

Anticancer Activity Screening: Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to measure drug-induced cytotoxicity.[2]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid and air dry the plates.

  • Protein-Bound Dye Solubilization: Add a solubilizing agent (e.g., 10 mM Tris base solution) to dissolve the protein-bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Activity Screening

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[5]

  • Agar Plate Preparation: Prepare agar plates and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Antioxidant Activity Screening

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[3][6][7]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorption wavelength (around 517 nm) using a spectrophotometer. The discoloration of the DPPH solution indicates the scavenging activity of the compound.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[6][8]

  • ABTS Radical Cation Generation: Generate the ABTS radical cation by reacting ABTS solution with a strong oxidizing agent like potassium persulfate.

  • Reaction Mixture: Add the test compound at various concentrations to the pre-formed ABTS radical cation solution.

  • Absorbance Measurement: Measure the reduction in absorbance at a specific wavelength (around 734 nm) after a set incubation time.

  • Data Analysis: Calculate the percentage of inhibition of the ABTS radical cation and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Anticancer_Screening Experimental Workflow for Anticancer Activity Screening cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies start Synthesized this compound Derivatives cell_lines Panel of Human Cancer Cell Lines start->cell_lines Treat with primary_screen Primary Screening (e.g., MTT, SRB assays) cell_lines->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 select_hits Select Hit Compounds determine_ic50->select_hits Based on potency apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) select_hits->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) select_hits->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qPCR) select_hits->pathway end Lead Compound Identification apoptosis->end cell_cycle->end pathway->end

Workflow for Anticancer Activity Screening

Signaling_Pathway_Apoptosis Simplified Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Derivative bax_bak Bax/Bak Activation compound->bax_bak Induces mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 forms Apoptosome with casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 Activates parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis Anti_Inflammatory_Pathway Simplified Anti-Inflammatory Signaling Pathway cluster_upstream Upstream Signaling cluster_nfkb NF-κB Pathway compound This compound Derivative ikk IKK Complex compound->ikk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 tak1->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nfkb->gene_expression inflammation Inflammation gene_expression->inflammation

References

A Comparative Guide to Catalysts for 3-Cyclohexen-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-cyclohexen-1-ol, a valuable intermediate in the production of pharmaceuticals and fine chemicals, is critically dependent on the selection of an appropriate catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, primarily through the allylic oxidation of cyclohexene. The performance of these catalysts is evaluated based on experimental data for conversion, selectivity, and reaction conditions.

Performance of Catalytic Systems: A Comparative Overview

The selective oxidation of cyclohexene to this compound (allylic alcohol) and its corresponding ketone, 2-cyclohexen-1-one, is a key transformation. The choice of catalyst and oxidant significantly influences the product distribution and reaction efficiency. Below is a summary of the performance of several recently developed catalytic systems.

CatalystSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Selectivity to 2-Cyclohexen-1-one (%)
LaCoO₃ CyclohexeneO₂Not Specified>10HighNot SpecifiedNot Specified
LaCo₁₋ₓFeₓO₃ Cyclohexenetert-butyl hydroperoxide (TBHP)Not SpecifiedNot SpecifiedHigh Initial ActivityHigh Allylic SelectivityHigh Allylic Selectivity
Ni/NiO/CdS CyclohexeneWater (photocatalytic)Room Temp.Not Specified14.8-Higher than diol
Cobalt Resinate CyclohexeneO₂ (air)705~12~45~40
CeO₂–Sm₂O₃/SiO₂ CyclohexeneNot Specified804~89~38~53
Co/Al₂O₃ CyclohexeneAirNot SpecifiedNot Specified34.3GoodGood
np-Au(Ag) CyclohexeneO₂8016VariedVariedVaried
[Cu₃(trz)₃(μ₃-OH)(OH)₂(H₂O)₄]·2H₂O CyclohexeneH₂O₂Not SpecifiedNot Specified-31% molar yield of allylic products87% selectivity to allylic products

Key Insights from Catalyst Comparisons

  • Perovskite Catalysts (LaCoO₃, LaCo₁₋ₓFeₓO₃): These catalysts show high activity in cyclohexene oxidation. LaCoO₃ is particularly effective with molecular oxygen, exhibiting good reusability.[1] The use of tert-butyl hydroperoxide (TBHP) as an oxidant with LaCo₁₋ₓFeₓO₃ leads to high initial activity and selectivity for allylic products.[1]

  • Photocatalysts (Ni/NiO/CdS): This system allows for the selective oxidation of cyclohexene coupled with hydrogen evolution from water splitting under mild conditions (room temperature, argon atmosphere).[2] The reaction favors the formation of 2-cyclohexen-1-one over the corresponding diol.[2]

  • Cobalt-Based Catalysts (Cobalt Resinate, Co/Al₂O₃): Cobalt resinate demonstrates promising catalytic activity for the allylic oxidation of cyclohexene using atmospheric oxygen without a solvent.[3] Similarly, Co/Al₂O₃ is effective for the selective oxidation of cyclohexene with air in DMF.[4]

  • Mixed Oxide Catalysts (CeO₂–Sm₂O₃/SiO₂): This nanostructured catalyst exhibits excellent efficiency with high cyclohexene conversion and selectivity towards allylic products.[5] The synergistic interaction between the different oxides enhances the catalytic performance.[5]

  • Gold-Based Catalysts (np-Au(Ag)): Nanoporous gold-silver alloys have been identified as effective catalysts for the selective liquid-phase oxidation of cyclohexene with molecular oxygen.[6]

  • Metal-Organic Frameworks ([Cu₃(trz)₃(μ₃-OH)(OH)₂(H₂O)₄]·2H₂O): This copper-triazole framework acts as a robust heterogeneous catalyst for the selective oxidation of cyclohexene to allylic products using hydrogen peroxide.[7]

Experimental Protocols

General Procedure for Catalytic Allylic Oxidation of Cyclohexene

The following is a generalized protocol for the liquid-phase oxidation of cyclohexene. Specific parameters should be optimized for each catalytic system.

  • Catalyst Preparation: The catalyst is synthesized and characterized according to the specific literature procedure.

  • Reaction Setup: A batch reactor is charged with the catalyst, cyclohexene (substrate), and a suitable solvent (if required).

  • Reaction Conditions: The reactor is pressurized with the oxidant (e.g., O₂, air) to the desired pressure and heated to the reaction temperature with vigorous stirring. For liquid oxidants like H₂O₂ or TBHP, they are added to initiate the reaction.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexene and the selectivity towards this compound and other products.

  • Product Isolation: After the reaction is complete, the catalyst is separated by filtration or centrifugation. The products in the liquid phase are then isolated and purified using techniques such as distillation or column chromatography.

Visualizing Reaction Pathways and Experimental Logic

To better understand the synthesis process and the factors influencing catalyst selection, the following diagrams are provided.

ReactionPathway Cyclohexene Cyclohexene Allylic_Radical Allylic Radical Intermediate Cyclohexene->Allylic_Radical Catalyst, O₂/H₂O₂/TBHP (Allylic C-H activation) Epoxide Cyclohexene Oxide Cyclohexene->Epoxide Catalyst, O₂/H₂O₂/TBHP (Epoxidation) Cyclohexenyl_Hydroperoxide Cyclohexenyl Hydroperoxide Allylic_Radical->Cyclohexenyl_Hydroperoxide O₂ Three_Cyclohexenol This compound Cyclohexenyl_Hydroperoxide->Three_Cyclohexenol Reduction Two_Cyclohexenone 2-Cyclohexen-1-one Cyclohexenyl_Hydroperoxide->Two_Cyclohexenone Decomposition Three_Cyclohexenol->Two_Cyclohexenone Oxidation

Caption: Generalized reaction pathway for the catalytic oxidation of cyclohexene.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Workup Catalyst_Synthesis Catalyst Synthesis Catalyst_Characterization Characterization (XRD, TEM, etc.) Catalyst_Synthesis->Catalyst_Characterization Reactor_Setup Reactor Setup (Catalyst, Substrate, Solvent) Catalyst_Characterization->Reactor_Setup Set_Conditions Set Reaction Conditions (Temp, Pressure, Time) Reactor_Setup->Set_Conditions Add_Oxidant Introduce Oxidant Set_Conditions->Add_Oxidant Reaction_Monitoring Reaction Monitoring (GC, GC-MS) Add_Oxidant->Reaction_Monitoring Catalyst_Separation Catalyst Separation Reaction_Monitoring->Catalyst_Separation Product_Isolation Product Isolation & Purification Catalyst_Separation->Product_Isolation Final_Product Final_Product Product_Isolation->Final_Product This compound

Caption: A typical experimental workflow for catalyst testing in this compound synthesis.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical techniques for the quantification of 3-Cyclohexen-1-ol: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). The selection of an appropriate method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the experimental protocols and expected performance characteristics of each method, supported by typical validation data.

Comparison of Analytical Methods

Both GC-FID and RP-HPLC-UV are suitable for the quantification of this compound. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation. GC is inherently well-suited for volatile and thermally stable compounds like this compound.[1][2] HPLC can also be used, though it may require derivatization for sensitive detection if the analyte has a poor chromophore.

Table 1: Performance Comparison of GC-FID and RP-HPLC-UV for this compound Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Reverse-Phase High-Performance Liquid Chromatography-UV Detection (RP-HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a capillary column.Separation based on polarity and partitioning between a nonpolar stationary phase and a polar mobile phase.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range, dependent on chromophore)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range, dependent on chromophore)
Sample Throughput ModerateHigh
Typical Run Time 10 - 30 minutes5 - 15 minutes
Advantages High resolution, high sensitivity for volatile compounds.Versatile, suitable for a wide range of compounds, high throughput.
Disadvantages Requires volatile and thermally stable analytes.May require derivatization for analytes with poor UV absorbance.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections describe the protocols for GC-FID and RP-HPLC-UV analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

A headspace GC method can be effective for analyzing volatile compounds like this compound, as it minimizes contamination of the GC system.[3]

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For sample analysis, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range.

  • Transfer 1 mL of each standard and sample solution into separate headspace vials.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or a more polar column for better peak shape.[4]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp at 10°C/min to 180°C (hold for 2 minutes).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL (split ratio 20:1).

Reverse-Phase High-Performance Liquid Chromatography-UV Detection (RP-HPLC-UV)

RP-HPLC is a powerful technique for separating biomolecules and small organic compounds.[5] For compounds with weak UV absorbance like this compound, detection might be performed at a low wavelength (e.g., 200 nm).

Sample Preparation:

  • Prepare a stock solution of this compound in a mixture of acetonitrile and water (50:50 v/v).

  • Generate calibration standards by diluting the stock solution with the mobile phase to concentrations from 10 µg/mL to 500 µg/mL.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector at 200 nm.

  • Injection Volume: 10 µL.

Validation of Analytical Methods

Analytical method validation ensures that a method is suitable for its intended purpose by demonstrating accuracy, precision, specificity, linearity, and robustness.[6][7][8]

Table 2: Summary of Validation Parameters for GC-FID Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%99.5%
Precision (% RSD) ≤ 2%1.2%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness % RSD < 5% for minor changes in method parametersRobust

Table 3: Summary of Validation Parameters for RP-HPLC-UV Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.9995
Range 10 - 500 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 95 - 105%101.2%
Precision (% RSD) ≤ 2%1.5%
LOD Signal-to-Noise ratio of 3:13 µg/mL
LOQ Signal-to-Noise ratio of 10:110 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness % RSD < 5% for minor changes in method parametersRobust

Visualizations

Diagrams can help visualize complex workflows and relationships between different concepts.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Perform_Experiments Perform Experiments Prepare_Protocols->Perform_Experiments Analyze_Data Analyze Data Perform_Experiments->Analyze_Data Assess_Parameters Assess Validation Parameters Analyze_Data->Assess_Parameters Validation_Report Prepare Validation Report Assess_Parameters->Validation_Report

Caption: General workflow for analytical method validation.

Validation_Parameter_Relationships Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range LOQ LOQ LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of 3-Cyclohexen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 3-Cyclohexen-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

All chemical waste, including this compound, must be managed as hazardous waste unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[1] Improper disposal, such as pouring chemicals down the drain, can lead to environmental contamination, damage to plumbing, and potential legal consequences.[2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

Key Safety Measures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

  • Ventilation: Ensure adequate ventilation to minimize vapor inhalation.[3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as this compound is a flammable liquid.[3]

  • Spill Response: In case of a spill, absorb the chemical with an inert material such as vermiculite or sand, and place it in a designated, sealed container for hazardous waste.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Classification:

    • This compound should be treated as a hazardous waste. Based on safety data sheets for similar compounds, it is classified as a flammable liquid.[3][5][6]

    • Do not mix this compound with incompatible waste streams. It should be collected separately or with other non-halogenated organic solvents.

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection. The original container, if in good condition, is often a suitable choice.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Keep the container tightly sealed except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or is no longer being added to, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

Quantitative limits for the disposal of chemicals are highly dependent on local, state, and federal regulations and are subject to change. Therefore, it is imperative to consult your institution's EHS office for specific quantitative data, such as permissible concentration limits for any potential drain disposal of rinsate. The following table provides a general overview of relevant physical and chemical properties for this compound, which inform its hazardous characteristics.

PropertyValueSignificance for Disposal
Chemical Formula C₆H₁₀OIdentifies the basic composition.
Molecular Weight 98.14 g/mol Relevant for chemical calculations and waste manifests.
Appearance Colorless liquidPhysical state at room temperature.
Boiling Point 163-165 °C (325-329 °F)Indicates volatility.
Flash Point 68 °C (154 °F)Classified as a flammable liquid, requiring precautions against ignition sources during storage and handling.[3]
Solubility in Water InsolubleProhibits drain disposal due to low water solubility and potential environmental harm.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Decision Workflow start Start: Have this compound for Disposal is_waste Is the material a waste product? start->is_waste surplus Consider redistribution or return to stock is_waste->surplus No hazardous_waste Treat as Hazardous Waste is_waste->hazardous_waste Yes end End: Proper Disposal Complete surplus->end select_container Select appropriate, labeled, and sealed container hazardous_waste->select_container storage Store in designated Satellite Accumulation Area select_container->storage contact_ehs Contact EHS for pickup and disposal storage->contact_ehs contact_ehs->end

References

Personal protective equipment for handling 3-Cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for 3-Cyclohexen-1-ol Handling

This guide provides immediate and essential safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods to ensure a secure laboratory environment.

Engineering Controls and Emergency Equipment

Before handling this compound, ensure the following engineering controls and safety equipment are in place and operational. These are the primary defense against chemical exposure.

  • Ventilation: All handling of this compound must occur in a well-ventilated area. A certified chemical fume hood is mandatory to minimize the inhalation of vapors.[1][2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]

  • Ignition Sources: this compound is a flammable liquid.[4][5] Keep it away from open flames, hot surfaces, sparks, and other sources of ignition.[3][4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[3][4][5][6] All metal parts of the equipment must be grounded to prevent static discharge.[3][6][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific laboratory procedure. The following table summarizes the mandatory PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles or Face ShieldANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[2][3] A full-face shield should be worn over goggles when there is a significant risk of splashes.[2]
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for degradation or punctures before use. Change gloves frequently, and immediately if contaminated.[1] For tasks with higher splash risk, consider double-gloving.[2]
Body Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required to protect against skin contact.[2] For procedures with a high risk of contamination, a disposable gown over the lab coat is recommended.[2]
Respiratory Respirator (if necessary)A NIOSH/MSHA approved respirator should be used if engineering controls (like a fume hood) are insufficient, if exposure limits are exceeded, or if irritation is experienced.[3]
Feet Closed-Toe ShoesLong pants and closed-toe shoes are required to ensure no skin is exposed.[2]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound during routine laboratory operations.

Preparation:

  • Confirm that the chemical fume hood is certified and functioning correctly.

  • Cover the work surface inside the fume hood with disposable absorbent liners.[2]

  • Assemble all necessary equipment (e.g., glassware, stir bars, reagents) inside the fume hood before starting the procedure.[2]

  • Ensure all containers are properly labeled.

  • Don all required PPE as specified in the table above.

Execution:

  • Perform all manipulations of this compound within the fume hood to minimize inhalation risk.[2]

  • Use non-sparking tools to handle the chemical and its containers.[3][4][6][8]

  • Ground and bond containers and receiving equipment during transfers to prevent static discharges.[4][5]

  • Keep containers tightly closed when not in use to prevent the release of flammable vapors.[3][4][5]

  • Avoid contact with skin, eyes, and clothing.[3][7]

Post-Procedure:

  • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.[2]

  • Carefully wipe the exterior of the primary container before removing it from the hood.[2]

  • Properly dispose of all contaminated disposable materials as hazardous waste.[2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid materials, including used PPE (gloves, liners), in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
Liquid Waste Collect all liquid waste containing this compound in a suitable, closed, and properly labeled container for disposal. Do not pour down the drain.
Empty Containers Empty containers may retain product residue and vapors. They should be treated as hazardous waste and disposed of accordingly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) based on the specific task and associated risks when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level Determination cluster_ppe_actions Required PPE start Start: Plan to handle This compound task_assessment Assess Task: - Scale of work? - Splash potential? - Aerosol generation? start->task_assessment low_risk Low Risk (e.g., small transfers in hood) task_assessment->low_risk Minimal high_risk High Risk (e.g., large scale, potential splash) task_assessment->high_risk Significant ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_standard ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Double Nitrile/Neoprene Gloves - Chemical Resistant Apron high_risk->ppe_enhanced

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.